Tert-butyl 3-bromophenethylcarbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-[2-(3-bromophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-8-7-10-5-4-6-11(14)9-10/h4-6,9H,7-8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNPKEKBYKTLNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592735 | |
| Record name | tert-Butyl [2-(3-bromophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153732-25-3 | |
| Record name | tert-Butyl [2-(3-bromophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1H NMR Characterization of Tert-butyl 3-bromophenethylcarbamate: A Senior Application Scientist's Guide
An In-depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural characterization of Tert-butyl 3-bromophenethylcarbamate using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of expected peaks. It delves into the causal relationships between the molecule's electronic environment and its spectral output, offering field-proven insights into experimental design, data acquisition, and spectral interpretation. We will explore the theoretical underpinnings of the expected ¹H NMR spectrum, present a detailed, self-validating experimental protocol, and provide a systematic guide to interpreting the resulting data with confidence.
Introduction: The Imperative for Rigorous Spectroscopic Analysis
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its precise molecular structure, purity, and stability are critical parameters that directly impact downstream reactions and the ultimate efficacy and safety of a final drug product. ¹H NMR spectroscopy stands as the cornerstone of molecular characterization, providing an unparalleled, non-destructive window into the exact arrangement and connectivity of protons within the molecule.
This guide is structured to empower the scientist not only to acquire a high-quality spectrum but to interpret it with a level of expertise that ensures the identity and integrity of the material. We will dissect the molecule into its constituent spin systems, predict the spectral signature of each, and explain the quantum mechanical phenomena that govern their appearance.
Theoretical Spectral Analysis: Predicting the ¹H NMR Signature
Before stepping into the laboratory, a robust theoretical analysis is essential. By deconstructing the molecule into its functional groups, we can predict the chemical shift (δ), integration, and multiplicity for each unique proton environment. This predictive exercise forms the basis of our experimental validation.
The structure of this compound presents three distinct regions for analysis: the tert-butyl protecting group, the phenethyl linker, and the 3-bromophenyl aromatic system.
The Aliphatic Region (δ 1.0 - 4.0 ppm)
-
The Tert-butyl Protons (H-1): The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the carbon-carbon single bonds. They are attached to a quaternary carbon, meaning there are no adjacent protons to induce splitting. Consequently, this group will manifest as a prominent singlet (s) integrating to 9H.[1][2] Its expected chemical shift is in the highly shielded upfield region, typically around δ 1.4 ppm .[3][4]
-
The Phenethyl Protons (H-4 & H-5): This is an A₂B₂ spin system, which will give rise to two distinct signals.
-
H-5 (Ar-CH₂-): These two protons are benzylic, placing them adjacent to the aromatic ring's deshielding current. They are coupled to the H-4 protons. We predict a triplet (t) centered around δ 2.8 ppm .[5][6]
-
H-4 (-CH₂-N): These two protons are bonded to a carbon adjacent to the electron-withdrawing carbamate nitrogen, resulting in a downfield shift relative to H-5. They are coupled to the H-5 protons. This signal is expected to be a triplet (t) around δ 3.3 ppm . In some cases, coupling to the NH proton may be observed, further complicating this signal.
The coupling constant (³J) for both H-4 and H-5 is anticipated to be in the range of 6-8 Hz , typical for vicinal coupling in freely rotating aliphatic chains.[7][8]
-
-
The Carbamate Proton (H-3): The chemical shift of the N-H proton is highly variable and sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding and chemical exchange.[9]
-
In an aprotic solvent like DMSO-d₆, proton exchange is slowed, and the signal is often a well-resolved triplet (due to coupling with the adjacent H-4 methylene group) appearing between δ 5.0 - 7.5 ppm .
-
In a more common solvent like CDCl₃, this proton often appears as a broad singlet (br s) due to faster exchange, and its coupling to H-4 is typically not resolved.[10] The ability to confirm this signal via a D₂O exchange experiment, where the peak disappears, is a crucial validation step.[11]
-
The Aromatic Region (δ 6.5 - 8.0 ppm)
The 1,3-disubstituted (meta) benzene ring gives rise to a complex and highly informative pattern.[12][13] All four aromatic protons are chemically non-equivalent.
-
H-7: This proton is ortho to the bromine atom and meta to the ethyl group. It will be deshielded by the electronegative bromine. Expected as a doublet of doublets (dd).
-
H-8: This proton is ortho to both the ethyl group and another aromatic proton, and para to the bromine. Expected as a triplet or doublet of doublets (t or dd).
-
H-9: This proton is between the two substituents. It experiences meta-coupling from H-7 and H-11. It will likely appear as a narrow triplet or a singlet-like peak.
-
H-11: This proton is ortho to the ethyl group and meta to the bromine. Expected as a doublet of doubleetse (dd).
The coupling constants are key to assignment: ortho-coupling (³J) is typically 6-10 Hz, while meta-coupling (⁴J) is much smaller at 1-3 Hz.[7][8][14][15]
Experimental Protocol: A Self-Validating Workflow
Adherence to a rigorous protocol is paramount for obtaining reproducible, high-quality data. This workflow incorporates self-validation checkpoints.
Materials and Instrumentation
-
Analyte: this compound, >98% purity
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), stored over molecular sieves.
-
Internal Standard: Tetramethylsilane (TMS), 0.03% v/v in the deuterated solvent.
-
Instrumentation: NMR Spectrometer (e.g., Bruker Avance, Jeol ECZ), 400 MHz or higher field strength.
-
NMR Tubes: 5 mm high-precision tubes (e.g., Norell 509-UP).
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh approximately 10-15 mg of the analyte directly into a clean, dry vial.
-
Dissolution: Add 0.6 mL of the chosen deuterated solvent (containing TMS) to the vial.
-
Homogenization: Gently vortex or sonicate the vial for 30 seconds to ensure complete dissolution. The solution should be clear and free of particulates.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
Data Acquisition Parameters
-
Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.
-
Shimming: Perform an automated or manual shimming routine to optimize the magnetic field homogeneity. A narrow, symmetrical TMS peak is the target.
-
Tuning & Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.
-
Pulse Program: Select a standard 1D proton pulse sequence (e.g., 'zg30').
-
Key Parameters:
-
Spectral Width (SW): ~16 ppm (e.g., -2 to 14 ppm)
-
Acquisition Time (AQ): ~3-4 seconds
-
Relaxation Delay (D1): 2-5 seconds (ensure full relaxation for accurate integration)
-
Number of Scans (NS): 8 or 16 (adjust based on sample concentration)
-
Receiver Gain (RG): Set automatically.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform the Fourier transform.
-
Phasing: Manually phase the spectrum to achieve a flat, horizontal baseline.
-
Baseline Correction: Apply a polynomial baseline correction algorithm.
-
Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integration: Integrate all signals, setting the integral of the tert-butyl singlet at δ ~1.4 ppm to 9.00 H as the reference.
-
Peak Picking: Identify and label the chemical shift of all peaks.
Data Interpretation and Structural Verification
The final step is to correlate the processed spectrum with our theoretical predictions. The trustworthiness of the characterization lies in the complete consistency of all spectral data.
// Define nodes for atoms and labels mol [label="", shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11033439&t=l", imagescale=true];
// Labels for protons H1 [label="H-1 (9H, s)", fontcolor="#EA4335"]; H3 [label="H-3 (1H, br s/t)", fontcolor="#34A853"]; H4 [label="H-4 (2H, t)", fontcolor="#4285F4"]; H5 [label="H-5 (2H, t)", fontcolor="#FBBC05"]; H_arom [label="H-7,8,9,11 (4H, m)", fontcolor="#5F6368"];
// Invisible nodes for positioning labels pos_H1 [pos="2.5,0.5!", shape=point]; pos_H3 [pos="0.7,0.8!", shape=point]; pos_H4 [pos="-0.2,-0.8!", shape=point]; pos_H5 [pos="-1.5,-0.8!", shape=point]; pos_H_arom [pos="-3.2,0!", shape=point];
// Edges from invisible nodes to labels pos_H1 -> H1 [arrowhead=none, style=dashed, color="#EA4335"]; pos_H3 -> H3 [arrowhead=none, style=dashed, color="#34A853"]; pos_H4 -> H4 [arrowhead=none, style=dashed, color="#4285F4"]; pos_H5 -> H5 [arrowhead=none, style=dashed, color="#FBBC05"]; pos_H_arom -> H_arom [arrowhead=none, style=dashed, color="#5F6368"]; } Caption: Key proton environments in the target molecule.
Summary of Expected ¹H NMR Data (400 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| H-1 | ~ 1.45 | Singlet (s) | N/A | 9H | Shielded, equivalent methyls of tert-butyl group.[1] |
| H-5 | ~ 2.85 | Triplet (t) | ³J ≈ 7.0 | 2H | Benzylic position, coupled to H-4.[5][16] |
| H-4 | ~ 3.35 | Quartet (q) or Triplet (t)* | ³J ≈ 7.0 | 2H | Adjacent to carbamate N, coupled to H-5. |
| H-3 | ~ 4.8 - 5.2 | Broad Singlet (br s) | N/A | 1H | Labile carbamate proton, exchange broadening.[9] |
| H-7,8,9,11 | 7.0 - 7.5 | Multiplet (m) | Ortho & Meta | 4H | Protons on 1,3-disubstituted aromatic ring.[12] |
*Note: Multiplicity of H-4 may appear as a quartet (or more complex) if coupling to H-3 is resolved.
Verification Checklist:
-
Integration Consistency: Do the relative integrals match the number of protons in each environment (9:2:2:1:4)?
-
Coupling Partner Validation: Do the H-4 and H-5 signals exhibit the exact same coupling constant (J)? This confirms their connectivity.
-
Chemical Shift Logic: Are the chemical shifts consistent with electronic effects (e.g., H-4 is downfield of H-5)?
-
Aromatic Pattern: Does the complex multiplet in the aromatic region correspond to a 1,3-disubstitution pattern?
Conclusion
The ¹H NMR spectrum provides a definitive fingerprint for this compound. By combining a predictive theoretical analysis with a rigorous, self-validating experimental protocol, researchers can confirm the structure and purity of this vital synthetic intermediate with a high degree of confidence. The principles outlined in this guide—from understanding the nuances of exchangeable protons to decoding complex aromatic splitting patterns—are foundational to ensuring data integrity in the drug development pipeline.
References
- 1. acdlabs.com [acdlabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
- 5. connectsci.au [connectsci.au]
- 6. Phenethyl alcohol(60-12-8) 1H NMR [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. acdlabs.com [acdlabs.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 12. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. acdlabs.com [acdlabs.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
Physical and chemical properties of Tert-butyl 3-bromophenethylcarbamate
An In-depth Technical Guide to Tert-butyl 3-bromophenethylcarbamate
Abstract and Strategic Overview
This compound is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug discovery. Its structure incorporates two key reactive handles: a tert-butyloxycarbonyl (Boc)-protected amine and a brominated aromatic ring. This strategic arrangement allows for selective, sequential chemical modifications. The Boc group provides a stable yet readily cleavable protecting group for the primary amine, enabling its participation in nucleophilic reactions after deprotection. Concurrently, the 3-bromophenyl moiety serves as a versatile substrate for a wide range of metal-catalyzed cross-coupling reactions, facilitating the construction of complex molecular architectures. This guide provides a comprehensive analysis of its properties, a validated synthesis protocol, and an exploration of its core reactivity, offering field-proven insights for its application in complex synthesis programs.
Compound Identification and Molecular Structure
A precise understanding of the compound's identity is foundational for any experimental design. The following section details its nomenclature and key identifiers.
-
IUPAC Name: tert-butyl N-[2-(3-bromophenyl)ethyl]carbamate
-
CAS Number: 153732-25-3[1]
-
MDL Number: MFCD11042237[3]
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and behavior in various solvent systems. The data below, derived from predictive models and supplier information, provides a baseline for laboratory use.
| Property | Value | Source |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 389.6 ± 25.0 °C (Predicted) | [3] |
| Density | 1.286 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 12.63 ± 0.46 (Predicted) | [3] |
| Storage | Sealed in dry, Room Temperature | [3] |
Spectroscopic and Analytical Profile
Structural confirmation is paramount. While specific spectra for this compound are proprietary to manufacturers, its structure allows for a reliable prediction of its analytical signature.
-
¹H NMR: The proton NMR spectrum is expected to show a prominent singlet around δ 1.4 ppm, integrating to 9H, which is characteristic of the magnetically equivalent protons of the tert-butyl group. The ethyl linker would present as two multiplets, likely triplets, between δ 2.7-3.4 ppm, each integrating to 2H. The aromatic region (δ 7.0-7.5 ppm) would display a complex pattern corresponding to the four protons on the disubstituted benzene ring.
-
¹³C NMR: Key signals would include the quaternary and methyl carbons of the Boc group (approx. δ 80 ppm and δ 28 ppm, respectively), the carbamate carbonyl carbon (approx. δ 156 ppm), the two aliphatic carbons of the ethyl bridge, and the six distinct signals for the aromatic carbons, one of which would be significantly affected by the bromine substituent.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides functional group confirmation. A sharp peak around 3350 cm⁻¹ would indicate the N-H stretch of the carbamate. A strong, prominent absorbance between 1680-1700 cm⁻¹ is the defining feature of the carbamate C=O stretch. Aliphatic C-H stretching bands would appear just below 3000 cm⁻¹, while aromatic C-H stretches appear just above.
-
Mass Spectrometry (MS): The mass spectrum offers definitive proof of mass and elemental composition. Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Common fragmentation pathways include the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da) from the parent ion.
Synthesis and Purification Protocol
The most efficient and common synthesis of this compound involves the N-protection of the corresponding primary amine with di-tert-butyl dicarbonate (Boc₂O). This method is robust, high-yielding, and straightforward to perform.
Synthetic Rationale
The lone pair of the primary amine in 2-(3-bromophenyl)ethanamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O. Triethylamine or a similar non-nucleophilic base is used to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the product. The byproducts, tert-butanol and carbon dioxide, are volatile and easily removed.
Detailed Experimental Protocol
-
Dissolution: Dissolve 2-(3-bromophenyl)ethanamine (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (1.1 eq.) to the solution and stir for 5 minutes at room temperature.
-
Boc₂O Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.05 eq.) portion-wise over 15 minutes. Causality Note: Slow addition is crucial to control the exotherm and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Workup - Quenching: Upon completion, quench the reaction by adding an equal volume of water. This step hydrolyzes any remaining Boc₂O and separates the inorganic salts.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove acidic impurities), and finally with brine. Self-Validation: Each wash removes a specific class of impurities, ensuring a cleaner crude product.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis and purification of the title compound.
Chemical Reactivity and Strategic Applications
The synthetic utility of this molecule stems from its two distinct, orthogonally reactive sites. The choice of reaction conditions dictates which part of the molecule is transformed.
Pathway A: Amine Deprotection and Elaboration
The Boc protecting group is exceptionally stable to basic, reductive, and oxidative conditions, making it an ideal choice for multi-step synthesis.[4] However, it is readily cleaved under acidic conditions to unmask the primary amine.
-
Mechanism: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, protonates the carbamate oxygen. The resulting intermediate readily collapses, releasing the stable tert-butyl cation (which forms isobutylene), carbon dioxide, and the free primary amine as its corresponding ammonium salt. Subsequent basic workup provides the neutral amine.
-
Applications: Once deprotected, the resulting 2-(3-bromophenyl)ethanamine is a versatile nucleophile. It can undergo acylation to form amides, reductive amination with aldehydes or ketones, or reaction with isocyanates to form ureas, enabling the extension of the molecular scaffold.
Pathway B: Cross-Coupling of the Bromophenyl Moiety
The bromine atom on the sp²-hybridized carbon of the phenyl ring is a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern pharmaceutical synthesis.
-
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond, creating a biaryl structure.
-
Buchwald-Hartwig Amination: Reaction with a primary or secondary amine under palladium catalysis to form a new C-N bond, yielding a diarylamine derivative.
-
Heck Coupling: Reaction with an alkene to form a new C-C bond, attaching a vinyl group to the aromatic ring.
-
Sonogashira Coupling: Reaction with a terminal alkyne using palladium and copper co-catalysis to install an alkyne functional group.
Orthogonal Reactivity Diagram
Caption: The two primary, orthogonal reaction pathways available for the molecule.
Safety, Handling, and Storage
As a laboratory chemical, proper handling is essential. The following information is based on data for structurally similar compounds.
-
Hazard Identification: This compound is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]
-
Precautionary Measures:
-
P264: Wash skin thoroughly after handling.[3]
-
P280: Wear protective gloves, eye protection, and face protection.[3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
-
Storage: Store in a well-ventilated, dry place. Keep the container tightly closed and at room temperature.[3][5]
References
CAS number and molecular weight of Tert-butyl 3-bromophenethylcarbamate
This guide provides a comprehensive technical overview of Tert-butyl 3-bromophenethylcarbamate, a key intermediate in synthetic organic chemistry, particularly within the realm of pharmaceutical development. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep understanding of this compound's properties, synthesis, and applications.
Introduction and Core Compound Properties
This compound is a bifunctional molecule of significant interest in the design and synthesis of complex organic molecules. Its structure incorporates a brominated aromatic ring, which is amenable to a wide range of cross-coupling reactions, and a Boc-protected amine, which allows for controlled deprotection and subsequent functionalization. This dual reactivity makes it a versatile building block for creating diverse molecular scaffolds.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis. It is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions, providing an orthogonal protection strategy essential in multi-step syntheses. The presence of the bromine atom on the phenyl ring offers a reactive handle for introducing further complexity, for instance, through Suzuki, Heck, or Sonogashira coupling reactions, thereby enabling the construction of extensive compound libraries for drug discovery.
Table 1: Compound Identification and Properties
| Parameter | Value | Reference(s) |
| CAS Number | 153732-25-3 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₈BrNO₂ | [1][3][4][5] |
| Molecular Weight | 300.19 g/mol | [1][3][4][6] |
| Appearance | White to off-white solid | [3] |
| Storage | Sealed in a dry place at room temperature | [3] |
| Synonyms | tert-butyl N-[2-(3-bromophenyl)ethyl]carbamate, N-tert-butoxycarbonyl-3-bromophenethylamine | [1][5] |
Synthesis Protocol: A Validated Approach
The synthesis of this compound is most commonly achieved through the reaction of 3-bromophenethylamine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for the introduction of a Boc protecting group onto a primary amine. The causality behind this experimental choice lies in the high selectivity of Boc₂O for the nucleophilic amine, resulting in a clean and high-yielding transformation.
Experimental Protocol
Materials:
-
3-Bromophenethylamine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with 3-bromophenethylamine hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C. The triethylamine acts as a base to neutralize the hydrochloride salt and the acid generated during the reaction.
-
Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture. The slow addition helps to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be further purified by column chromatography on silica gel to yield this compound as a white to off-white solid.
Synthesis Workflow Diagram
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate [mdpi.com]
- 4. WO2006126255A1 - Process for producing n-(2-bromoethyl)carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 6. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of Tert-butyl 3-bromophenethylcarbamate in common organic solvents
An In-depth Technical Guide to the Solubility of tert-Butyl 3-Bromophenethylcarbamate in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 153732-25-3). In the absence of extensive published empirical data, this document establishes a robust predictive framework grounded in fundamental principles of chemical theory and field-proven methodologies. We will dissect the molecule's structural attributes to forecast its behavior across a spectrum of common organic solvents. This guide is designed for researchers, scientists, and drug development professionals, offering both a theoretical foundation and a practical, self-validating experimental protocol to determine solubility, thereby empowering users to make informed decisions in process development, formulation, and chemical synthesis.
Introduction: The Strategic Importance of Solubility
This compound (MW: 300.19 g/mol , Formula: C₁₃H₁₈BrNO₂) is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a bromophenyl moiety and a Boc-protected amine, makes it a versatile building block. The efficiency of any process involving this compound—be it reaction, purification, or formulation—is critically dependent on its solubility in the chosen solvent system.[1][2] An informed selection of solvent can enhance reaction rates, improve yield and purity during crystallization, and simplify downstream processing.[3] Conversely, a poor understanding of its solubility can lead to process inefficiencies and analytical challenges.
This guide provides a foundational understanding of the expected solubility of this compound, moving beyond simple trial-and-error to a predictive, structure-based approach.
Theoretical Framework for Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, in chemical terms, refers to the similarity of intermolecular forces between solute and solvent molecules.[4][5]
Structural Analysis of this compound
To predict its solubility, we must first analyze the distinct regions of the molecule:
-
Non-polar Regions: The molecule possesses significant non-polar character, dominated by the bromophenyl ring , the ethyl linker , and the bulky tert-butyl group . These regions will interact favorably with non-polar solvents through van der Waals (dispersive) forces.
-
Polar Region: The carbamate functional group (-NHCOO-) is the primary polar center. It can act as a hydrogen bond acceptor (at the carbonyl oxygen) and a weak hydrogen bond donor (at the N-H). This region will drive solubility in more polar solvents.
The interplay between the large non-polar surface area and the localized polar carbamate group suggests that the compound will exhibit a broad solubility profile, favoring solvents with moderate polarity.
Hansen Solubility Parameters (HSP) Analysis
A more sophisticated prediction can be made using Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[4][6] While experimentally determined HSP values for this compound are not available, we can estimate them based on its structure and related compounds. The presence of the aromatic ring and alkyl groups suggests a moderately high δD , the carbamate group contributes a significant δP , and the N-H and C=O functionalities provide a moderate δH .
Predicted Solubility Profile
Based on the structural analysis and theoretical principles, the following table summarizes the predicted solubility of this compound. This table should be used as a starting point for experimental verification.
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane / Heptane | 0.1 | Low to Sparingly Soluble | The large non-polar regions will have some affinity, but the polar carbamate group will limit solubility. |
| Toluene | 2.4 | Soluble | The aromatic ring of toluene interacts favorably with the bromophenyl ring of the solute (π-π stacking), and its moderate polarity can accommodate the carbamate group. | |
| Polar Aprotic | Dichloromethane (DCM) | 3.1 | Very Soluble | DCM's polarity is well-suited to solvate both the non-polar and polar regions of the molecule. |
| Chloroform | 4.1 | Very Soluble | Similar to DCM, with the added benefit of being a weak hydrogen bond donor, which can interact with the carbamate's carbonyl group. | |
| Ethyl Acetate (EtOAc) | 4.4 | Soluble | As an ester, it shares functional similarity with the carbamate group and has a good balance of polar and non-polar character.[7] | |
| Tetrahydrofuran (THF) | 4.0 | Very Soluble | A good general solvent for a wide range of organic compounds, its ether oxygen can act as a hydrogen bond acceptor. | |
| Acetone | 5.1 | Soluble | The ketone is a strong hydrogen bond acceptor, interacting well with the carbamate N-H. | |
| Acetonitrile (ACN) | 5.8 | Moderately Soluble | While polar, its smaller size and strong dipole may not as effectively solvate the bulky non-polar regions compared to THF or DCM. | |
| Dimethylformamide (DMF) | 6.4 | Very Soluble | A highly polar aprotic solvent, excellent at solvating polar functional groups. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | A highly polar aprotic solvent, excellent at solvating polar functional groups. | |
| Polar Protic | Methanol (MeOH) | 5.1 | Soluble | Can act as both a hydrogen bond donor and acceptor, interacting strongly with the carbamate group. |
| Ethanol (EtOH) | 4.3 | Soluble | Similar to methanol, but its slightly larger alkyl chain may improve solvation of the non-polar regions. | |
| Isopropanol (IPA) | 3.9 | Moderately Soluble | The increased steric bulk compared to ethanol may slightly reduce its efficiency in solvating the crystal lattice. | |
| Water | 10.2 | Insoluble | The large, hydrophobic surface area of the molecule will dominate, leading to very poor aqueous solubility. |
Experimental Protocol for Solubility Determination
The following protocol provides a self-validating system to empirically determine the solubility of this compound and verify the predictions made in this guide.
Materials and Reagents
-
This compound (CAS: 153732-25-3)
-
Selected organic solvents (analytical grade or higher)
-
Calibrated analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Calibrated positive displacement pipettes
-
1.5 mL or 2.0 mL glass vials with screw caps
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
HPLC or UV-Vis spectrophotometer (for quantitative analysis)
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and solvent-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used. While specific data for the target compound is limited, related bromo-aromatic compounds can be skin and eye irritants.[8]
-
Handle all organic solvents with care, being mindful of their flammability and toxicity.
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
Part A: Rapid Qualitative Assessment [9][10]
-
Accurately weigh approximately 2.0 mg of this compound into a clean glass vial.
-
Add 100 µL of the selected solvent.
-
Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Visually inspect the vial against a dark background.
-
If the solid is completely dissolved, the solubility is ≥ 20 mg/mL. Record as "Soluble".
-
If the solid is not completely dissolved, proceed to the next step.
-
-
Continue to add the solvent in 100 µL increments, vortexing for 1-2 minutes after each addition, until the solid dissolves or a total volume of 1 mL is reached.
-
If the solid does not dissolve after adding 1 mL of solvent, the solubility is < 2 mg/mL. Record as "Insoluble" or "Sparingly Soluble".
Part B: Quantitative Determination by Isothermal Saturation
-
Add an excess amount of this compound (e.g., 20-30 mg) to a vial containing a precisely known volume of solvent (e.g., 1.0 mL). The amount of solid should be sufficient to ensure saturation is reached and some solid remains undissolved.
-
Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the slurry for at least 24 hours to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for 1-2 hours to let the excess solid settle.
-
Carefully draw the supernatant into a syringe and pass it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulates.
-
Accurately prepare a series of dilutions of the clear, saturated filtrate using the same solvent.
-
Determine the concentration of the solute in the diluted samples using a pre-calibrated analytical method (e.g., HPLC with a standard curve).
-
Calculate the concentration of the original saturated solution, which corresponds to the solubility of the compound in that solvent at the specified temperature.
Data Presentation and Interpretation
The results from the experimental protocol should be recorded in a structured table to allow for direct comparison with the predicted values.
| Solvent | Predicted Solubility | Qualitative Result (mg/mL) | Quantitative Result (mg/mL @ 25°C) |
| Dichloromethane | Very Soluble | ||
| Toluene | Soluble | ||
| Ethyl Acetate | Soluble | ||
| Methanol | Soluble | ||
| Hexane | Low to Sparingly Soluble | ||
| Water | Insoluble | ||
| (add other solvents tested) |
Discrepancies between predicted and experimental results provide valuable insights into the specific intermolecular interactions at play, such as strong crystal lattice forces or unexpected solvent-solute interactions.
Conclusion
This guide establishes a scientifically grounded framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with a rigorous, self-validating experimental protocol, researchers and drug development professionals can confidently select appropriate solvents to optimize their synthetic and formulation processes. This systematic approach minimizes guesswork, conserves valuable materials, and accelerates development timelines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 5. ivychem.com [ivychem.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. tert-Butyl 3-bromobenzylcarbamate | C12H16BrNO2 | CID 11033439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. calpaclab.com [calpaclab.com]
- 10. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
A Researcher's Guide to Sourcing and Quality Assessment of Tert-butyl 3-bromophenethylcarbamate
Foreword for the Discerning Researcher
In the landscape of modern drug discovery and synthetic chemistry, the integrity of our starting materials is paramount. It is the bedrock upon which reproducible, high-impact research is built. This guide is intended for the hands-on researcher, the meticulous scientist, and the forward-thinking drug development professional who understands that the journey from hypothesis to discovery begins with the careful selection and validation of key chemical building blocks. We will delve into the practical considerations for sourcing Tert-butyl 3-bromophenethylcarbamate (CAS No. 153732-25-3), a versatile intermediate in the synthesis of novel therapeutics. This document eschews rigid templates in favor of a logical, field-proven workflow, designed to empower you with the knowledge to confidently procure and qualify this essential reagent. Our focus will be on ensuring scientific integrity through a self-validating system of supplier selection and in-house quality verification, grounded in authoritative practices.
The Strategic Importance of this compound in Synthesis
This compound, also known as Boc-3-bromophenethylamine, is a bifunctional molecule of significant interest in medicinal chemistry. The presence of a bromine atom on the aromatic ring provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments. The Boc-protected amine offers a stable, yet readily cleavable, nitrogen nucleophile, crucial for the construction of amide, sulfonamide, and urea linkages, or for revealing the primary amine for further functionalization. This combination makes it a valuable precursor for the synthesis of compound libraries targeting a wide range of biological targets.
Identifying and Vetting Commercial Suppliers
The initial step in procuring any research chemical is identifying reliable commercial suppliers. A thorough vetting process is crucial to mitigate risks associated with compound quality, batch-to-batch variability, and supply chain reliability.
A survey of the current market indicates several reputable suppliers of this compound for research purposes. These include, but are not limited to, Ambeed, Apollo Scientific, and ChemScene. When evaluating potential suppliers, it is imperative to look beyond mere availability and price.
Key Evaluation Criteria for Supplier Selection
A systematic approach to supplier selection is critical. The following workflow outlines the key stages in this process:
Caption: A workflow for the systematic selection and validation of a chemical supplier.
Comparative Analysis of Supplier Specifications
To facilitate a comparative analysis, researchers should compile key information from the suppliers' technical documentation. While specific batch data will vary, a general overview can be constructed from publicly available information and direct inquiries.
| Parameter | Ambeed | Apollo Scientific | ChemScene |
| Product Number | A583092 | OR962771 | CS-0018863 |
| Stated Purity | Typically ≥98% | Typically ≥98% | Typically ≥98% |
| Analytical Data Provided | CoA with NMR and HPLC/GC | CoA with NMR and HPLC/GC | CoA with NMR and HPLC/GC |
| Typical Lead Time | Varies by stock status | Varies by stock status | Varies by stock status |
| Available Quantities | mg to multi-gram | mg to multi-gram | mg to multi-gram |
Note: This table is a representative example. Researchers must obtain the most current information directly from the suppliers.
In-House Quality Assessment: A Non-Negotiable Protocol
Trust, but verify. This adage is a cornerstone of scientific integrity. Upon receipt of this compound, it is incumbent upon the researcher to perform in-house quality assessment to confirm the identity and purity of the material. This not only validates the supplier's claims but also provides a baseline for troubleshooting any unexpected reactivity in subsequent synthetic steps.
Essential In-House QC Techniques
A multi-pronged approach to quality control is recommended. The following techniques provide a comprehensive assessment of the compound's integrity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The obtained spectra should be compared against the supplier's data and predicted spectra. Key features to verify include the characteristic signals of the tert-butyl group, the aromatic protons, the ethyl bridge, and the carbamate NH proton.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique provides a dual confirmation of purity and molecular weight. A high-performance liquid chromatography (HPLC) trace will reveal the presence of any impurities, while the mass spectrum should show the expected molecular ion peak for the compound.
-
Thin-Layer Chromatography (TLC) : A simple and rapid method to assess the purity of the material. A single spot in an appropriate solvent system is a good indicator of a pure compound.
Step-by-Step Protocol for In-House QC
Objective: To verify the identity and purity of a newly acquired batch of this compound.
Materials:
-
This compound (sample from supplier)
-
Deuterated chloroform (CDCl₃) for NMR
-
HPLC-grade acetonitrile and water
-
Formic acid (for LC-MS mobile phase)
-
TLC plate (silica gel 60 F₂₅₄)
-
Appropriate solvent system for TLC (e.g., 30% ethyl acetate in hexanes)
-
UV lamp (254 nm)
Procedure:
-
NMR Analysis:
-
Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of CDCl₃.
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the data and compare the chemical shifts, integration, and coupling patterns with the expected structure and the supplier's CoA.
-
-
LC-MS Analysis:
-
Prepare a stock solution of the sample in acetonitrile (e.g., 1 mg/mL).
-
Dilute the stock solution to a suitable concentration for injection (e.g., 10 µg/mL).
-
Set up the LC-MS system with a suitable C18 column and a gradient elution method (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 10 minutes).
-
Inject the sample and acquire both UV (e.g., at 220 nm and 254 nm) and mass spectrometry data.
-
Analyze the chromatogram for peak purity and the mass spectrum for the expected molecular ion.
-
-
TLC Analysis:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber saturated with the chosen solvent system.
-
Visualize the plate under a UV lamp.
-
Calculate the retention factor (Rf) and observe for the presence of a single spot.
-
Synthesis and Mechanistic Considerations
A deep understanding of the synthesis of this compound provides valuable insights into potential impurities and informs handling and storage procedures. The most common synthetic route involves the Boc-protection of 3-bromophenethylamine.
Typical Synthetic Protocol
Reaction: 3-Bromophenethylamine + Di-tert-butyl dicarbonate (Boc₂O) → this compound
Reagents and Solvents:
-
3-Bromophenethylamine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine, sodium bicarbonate)
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
To a stirred solution of 3-bromophenethylamine hydrochloride in the chosen solvent, add the base at 0 °C.
-
Slowly add a solution of Boc₂O in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions to remove salts and unreacted starting materials.
-
Dry the organic layer, concentrate in vacuo, and purify the crude product by column chromatography or recrystallization.
A detailed, peer-reviewed procedure for the Boc-protection of amines can be found in various organic synthesis resources.[1][2]
Best Practices for Handling and Storage
The stability and integrity of this compound are contingent upon proper handling and storage. As a brominated organic compound and a carbamate, specific precautions should be taken.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[4]
Storage Recommendations
-
Temperature: Store in a cool, dry place. Some suppliers recommend refrigeration (4°C) for long-term storage.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
-
Light: Protect from light to prevent potential photodecomposition.[5]
Conclusion
The successful application of this compound in research and development is not merely a matter of purchase; it is a comprehensive process of informed selection, rigorous verification, and meticulous handling. By adopting the principles and protocols outlined in this guide, researchers can ensure the quality and reliability of this critical building block, thereby fostering a foundation of scientific excellence in their synthetic endeavors.
References
An In-Depth Technical Guide to the Boc-Protection of 2-(3-Bromophenyl)ethanamine
Introduction: The Strategic Imperative of Amine Protection in Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic protection of reactive functional groups is a cornerstone of success. The amine functional group, with its inherent nucleophilicity and basicity, often necessitates masking to prevent unwanted side reactions during subsequent synthetic transformations. The tert-butoxycarbonyl (Boc) group stands as one of the most widely employed protecting groups for amines, prized for its ease of installation, stability across a broad range of reaction conditions, and facile, selective removal under acidic conditions.[1][2] This guide provides a comprehensive, in-depth protocol for the Boc-protection of 2-(3-bromophenyl)ethanamine, a valuable building block in the synthesis of various biologically active molecules. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a high-yielding and pure product.
Mechanistic Insights: The Acyl Substitution Pathway
The Boc-protection of a primary amine, such as 2-(3-bromophenyl)ethanamine, proceeds through a nucleophilic acyl substitution reaction.[1] The lone pair of electrons on the nitrogen atom of the amine initiates a nucleophilic attack on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).
This attack forms a transient tetrahedral intermediate. The reaction is often facilitated by the presence of a base, such as triethylamine (TEA) or a milder inorganic base like sodium bicarbonate. The base serves to deprotonate the ammonium salt that may be present, thereby increasing the nucleophilicity of the free amine.[1] The tetrahedral intermediate then collapses, leading to the formation of the N-Boc protected amine (a carbamate) and the expulsion of a tert-butyl carbonate leaving group. This leaving group is unstable and subsequently decomposes into gaseous carbon dioxide and tert-butoxide. The evolution of carbon dioxide provides a strong thermodynamic driving force for the reaction.[1]
Caption: Reaction mechanism for the Boc-protection of an amine.
Experimental Protocol: Synthesis of tert-Butyl (2-(3-bromophenyl)ethyl)carbamate
This protocol is adapted from established procedures for the Boc-protection of primary amines and is optimized for the specific substrate, 2-(3-bromophenyl)ethanamine.[3][4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-(3-Bromophenyl)ethanamine | ≥98% | Commercially Available | Can be used as the free base or hydrochloride salt. |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available | Solid at room temperature. |
| Triethylamine (TEA) | ≥99% | Commercially Available | Anhydrous grade recommended. |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Other solvents like CH₂Cl₂, MeCN, or MeOH can be used. |
| Saturated aq. NaHCO₃ solution | - | Prepared in-house | For work-up. |
| Brine (Saturated aq. NaCl solution) | - | Prepared in-house | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available | For drying the organic phase. |
| Ethyl Acetate | Reagent Grade | Commercially Available | For extraction. |
| Hexanes | Reagent Grade | Commercially Available | For purification. |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(3-bromophenyl)ethanamine (1.0 eq.). Dissolve the amine in anhydrous tetrahydrofuran (THF) (approximately 0.2-0.5 M concentration).
-
Rationale: THF is an excellent solvent for both the starting amine and the Boc anhydride, ensuring a homogeneous reaction mixture. The use of anhydrous solvent is good practice to prevent hydrolysis of the Boc anhydride, although the reaction is tolerant to some moisture.
-
-
Base Addition: To the stirred solution, add triethylamine (1.1-1.5 eq.). If the starting amine is a hydrochloride salt, use 2.1-2.5 eq. of triethylamine. Stir for 5-10 minutes at room temperature.
-
Rationale: Triethylamine acts as a base to neutralize any acid present and to scavenge the proton released during the reaction, driving the equilibrium towards the product.
-
-
Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (1.05-1.2 eq.) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Rationale: A slight excess of Boc anhydride ensures complete consumption of the starting amine. Portion-wise addition helps to control any potential exotherm.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20-30% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting amine.
-
Rationale: Room temperature is generally sufficient for the reaction to proceed to completion. TLC is a crucial tool for determining the endpoint of the reaction, preventing unnecessary heating or extended reaction times.
-
-
Work-up: Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure to remove the THF.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted Boc anhydride and acidic byproducts) and brine.
-
Rationale: The aqueous washes are critical for removing water-soluble impurities and byproducts, simplifying the subsequent purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is often an oil or a low-melting solid.
Purification
The crude tert-butyl (2-(3-bromophenyl)ethyl)carbamate can often be of sufficient purity for subsequent steps. However, if further purification is required, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a reliable method.
Caption: Experimental workflow for Boc-protection.
Self-Validating System: Ensuring Success
A robust protocol is a self-validating one. Here are key checkpoints and expected observations:
-
TLC Analysis: The disappearance of the starting amine spot (which may streak on the baseline) and the appearance of a new, higher Rf product spot is the primary indicator of a successful reaction.
-
Work-up Observations: During the sodium bicarbonate wash, slight effervescence may be observed due to the neutralization of any acidic species and the decomposition of excess Boc anhydride.
-
Product Characterization: The final product should be characterized by ¹H and ¹³C NMR spectroscopy to confirm its structure and purity. The characteristic tert-butyl singlet at ~1.4 ppm in the ¹H NMR is a clear indicator of successful Boc protection.
Conclusion: A Reliable and Versatile Protocol
The Boc-protection of 2-(3-bromophenyl)ethanamine is a straightforward yet critical transformation in synthetic organic chemistry. The protocol detailed herein, grounded in established chemical principles and supported by extensive literature, provides a reliable and high-yielding method for obtaining the desired N-protected product. By understanding the underlying mechanism and adhering to the key experimental parameters, researchers and drug development professionals can confidently execute this reaction as a crucial step in the synthesis of more complex and valuable molecules.
References
Stability and storage conditions for Tert-butyl 3-bromophenethylcarbamate
An In-depth Technical Guide to the Stability and Storage of Tert-butyl 3-bromophenethylcarbamate
Authored by: Senior Application Scientist, Chemical Development Division
Abstract
This compound is a key intermediate in pharmaceutical synthesis, valued for its role in introducing a protected aminoethyl moiety to a brominated phenyl ring structure. The integrity and purity of this compound are paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive analysis of the chemical stability of this compound, detailing its primary degradation pathways under various stress conditions. Furthermore, it establishes scientifically grounded protocols for optimal storage and handling to ensure its long-term viability. A validated methodology for conducting forced degradation studies to assess stability is presented, offering researchers and drug development professionals a robust framework for quality control and shelf-life determination.
Introduction to this compound
This compound belongs to the class of N-Boc protected amines, a cornerstone of modern organic synthesis. The tert-butoxycarbonyl (Boc) group serves as an excellent protecting group for the amine functionality due to its stability in a wide range of reaction conditions, particularly towards nucleophiles and bases, and its facile removal under acidic conditions.[1][2] The presence of the brominated aromatic ring makes it a versatile precursor for cross-coupling reactions and other functional group transformations. Understanding the inherent stability of this molecule is not merely an academic exercise; it is a critical component of process development, ensuring reproducibility, minimizing impurity formation, and defining the compound's shelf life.[3]
Chemical Stability Profile and Degradation Pathways
The stability of this compound is governed by the three key structural motifs: the N-Boc (carbamate) group, the carbon-bromine bond on the aromatic ring, and the phenethyl backbone. Forced degradation studies, which involve subjecting the compound to stress conditions more severe than accelerated stability testing, are essential to identify likely degradation products and establish degradation pathways.[3][4][5]
Hydrolytic Stability
-
Acidic Conditions: The N-Boc group is notoriously susceptible to cleavage under acidic conditions.[6] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide. This pathway is the most significant degradation route under acidic hydrolysis, yielding 3-bromophenethylamine.
-
Basic Conditions: The N-Boc group is generally resistant to hydrolysis under basic conditions and attack by most nucleophiles.[1] This stability is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.[7] While extreme basic conditions and high temperatures could eventually lead to hydrolysis, the compound is considered stable under standard basic protocols.
Thermal Stability
Carbamates, as a class, can be thermally labile.[8][9] The primary thermal degradation pathway for N-Boc protected amines involves a concerted elimination reaction, yielding the corresponding amine, carbon dioxide, and isobutylene.[10] This process is typically initiated at elevated temperatures and can be a significant concern during high-temperature reactions or improper storage. Studies on aminosilicone carbamates show that degradation increases with higher temperatures and longer reaction times.[10]
Photostability
Aromatic bromine compounds can be sensitive to ultraviolet (UV) radiation.[11] Photolytic degradation can occur through the homolytic cleavage of the carbon-bromine bond, generating radical species. These highly reactive intermediates can lead to a complex mixture of degradation products through dimerization, reaction with solvents, or other pathways. Therefore, protecting the compound from light is crucial for maintaining its integrity.
The potential degradation pathways are summarized in the diagram below.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study on the thermal stability of carbamate and carbonate derivatives of N-(pyridin-2-yl)-2-aminoethanol [diposit.ub.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Strategic Functionalization of Tert-butyl 3-bromophenethylcarbamate
Abstract: Tert-butyl 3-bromophenethylcarbamate is a versatile bifunctional building block crucial in the synthesis of complex organic molecules, particularly in pharmaceutical and materials science research. Its value lies in the orthogonal reactivity of its distinct functional moieties: the aryl bromide and the N-Boc protected amine. This guide provides an in-depth analysis of the key reactive sites of this molecule, offering a strategic framework for its manipulation. We will explore the causality behind experimental choices for transformations such as palladium-catalyzed cross-coupling, metal-halogen exchange, electrophilic aromatic substitution, and N-Boc group deprotection, supported by detailed, field-proven protocols and mechanistic diagrams.
Introduction: Molecular Architecture and Synthetic Utility
This compound, with the molecular formula C₁₃H₁₈BrNO₂, serves as a linchpin intermediate in multi-step syntheses.[1] Its structure integrates three primary domains of reactivity that can be addressed with high selectivity:
-
The Aryl Bromide: A versatile handle for carbon-carbon and carbon-heteroatom bond formation.
-
The N-tert-butoxycarbonyl (Boc) Group: A robust, acid-labile protecting group for the primary amine, essential for directing reactivity and ensuring stability.[2]
-
The Aromatic Ring and Benzylic Protons: Sites for potential further functionalization through electrophilic substitution or directed metalation.
This guide will dissect the reactivity at each of these sites, providing the strategic logic required for efficient and predictable synthetic planning.
Reactivity at the Aryl Bromide Moiety
The carbon-bromine (C-Br) bond on the phenyl ring is the most prominent site for sophisticated molecular assembly. Its reactivity is dominated by transition metal-catalyzed processes and organometallic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis provides a powerful toolkit for elaborating the aryl bromide core. The choice of reaction dictates the type of bond formed, enabling the construction of complex scaffolds.
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures or introducing alkyl/alkenyl groups. The reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[3]
Mechanistic Rationale: The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3] The base is crucial for activating the organoboron reagent to facilitate transmetalation.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
-
Add a suitable degassed solvent system (e.g., toluene/water, dioxane/water, or DME).
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram: Suzuki-Miyaura Cross-Coupling Workflow
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
This reaction is a powerful method for forming aryl-amine bonds, coupling the aryl bromide with a primary or secondary amine.[4][5] Its development revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals.
Mechanistic Rationale & Ligand Choice: Similar to the Suzuki coupling, the mechanism proceeds via an oxidative addition/reductive elimination cycle.[6] The key challenge is facilitating the reductive elimination step to form the C-N bond. This is achieved through the use of bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) on the palladium center. These ligands promote the formation of a three-coordinate palladium-amido intermediate, which is primed for reductive elimination.[6][7] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine, generating the active nucleophile.[6]
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Metal-Halogen Exchange
Treating this compound with a strong organolithium reagent (e.g., n-BuLi or s-BuLi) at low temperatures (typically -78 °C) can induce a metal-halogen exchange. This rapidly converts the C-Br bond into a highly nucleophilic C-Li bond. This aryllithium intermediate can then be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to install new functional groups.
Causality & Control: This reaction must be performed at low temperatures to prevent side reactions, such as the deprotonation of more acidic protons elsewhere in the molecule or reaction with the carbamate carbonyl. The choice of organolithium reagent and solvent can influence the efficiency of the exchange.
Electrophilic Aromatic Substitution (SₑAr)
While the aryl bromide is primarily a handle for cross-coupling, the aromatic ring itself can undergo further substitution. The existing substituents govern the regiochemical outcome of reactions like nitration, halogenation, or Friedel-Crafts acylation.[8]
-
Bromo Group: A deactivating but ortho, para-directing group.[9]
-
Ethylcarbamate Group: A deactivating group that directs meta to its position (due to the electron-withdrawing nature of the carbamate carbonyl).
Combined Directing Effects: The positions ortho and para to the bromine are C2, C4, and C6. The position meta to the ethyl group is C5 (and C1, which is already substituted). The deactivating nature of both groups makes SₑAr reactions challenging, requiring forcing conditions. However, the directing effects would favor substitution at the C2, C4, and C6 positions, with potential steric hindrance at C2.
Reactivity of the N-Boc Carbamate Group
The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability towards a wide range of reagents (e.g., bases, nucleophiles, reducing agents) and its clean, efficient removal under acidic conditions.[10][11]
Acid-Catalyzed Deprotection
The primary reactivity of the Boc group is its cleavage (deprotection) to reveal the free amine. This is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[2]
Mechanism of Deprotection:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.
-
Carbocation Formation: The protonated intermediate fragments, losing the stable tert-butyl cation and forming a transient carbamic acid.[12]
-
Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas to yield the free amine.[12]
-
Salt Formation: The newly formed amine is protonated by the excess acid in the reaction medium, yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).
Scavenger Rationale: The liberated tert-butyl cation is a potent electrophile and can alkylate nucleophilic sites on the substrate or product, particularly electron-rich aromatic rings.[13][14] To prevent this side reaction, a "scavenger" such as anisole, thioanisole, or triethylsilane is often added to the reaction mixture to trap the cation.
Diagram: Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Key steps in the acid-catalyzed deprotection of a Boc-protected amine.
Experimental Protocol: General Procedure for Boc Deprotection with TFA
-
Dissolve the Boc-protected substrate (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask. The concentration is typically in the range of 0.1 to 0.5 M.[11]
-
If the substrate is sensitive to alkylation, add a scavenger (e.g., anisole, 1-2 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise. A common condition is a 25-50% solution of TFA in DCM (v/v).[11]
-
Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed (typically 30 minutes to 2 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
The resulting product is the amine TFA salt, which can be used directly or neutralized by partitioning between an organic solvent and an aqueous basic solution (e.g., saturated NaHCO₃) to obtain the free amine.
Synthesis of the Starting Material
For completeness, a reliable protocol for the preparation of the title compound is essential. It is synthesized via a standard nucleophilic acyl substitution from the commercially available 3-bromophenethylamine and di-tert-butyl dicarbonate (Boc₂O).[15]
Experimental Protocol: Synthesis of this compound
-
Dissolve 3-bromophenethylamine (1.0 equiv)[16] in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.1-1.5 equiv) or aqueous sodium hydroxide.
-
Cool the solution to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05-1.1 equiv) in the same solvent dropwise. The reaction is driven by the formation of stable byproducts (tert-butanol and CO₂).[11]
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.[11]
-
Upon completion, perform an aqueous workup. If using an organic base, wash with dilute acid (e.g., 1M HCl), water, and brine. If using an aqueous base, separate the layers and wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by flash chromatography or recrystallization if necessary to yield the pure product.
Conclusion
This compound is a strategically designed synthetic intermediate whose reactivity can be precisely controlled. The aryl bromide serves as a primary locus for molecular elaboration via robust palladium-catalyzed cross-coupling reactions, while the N-Boc group provides stable amine protection that can be efficiently removed under well-defined acidic conditions. A thorough understanding of the mechanisms and experimental nuances associated with each reactive site, as detailed in this guide, empowers researchers to leverage this versatile building block for the synthesis of complex and high-value chemical entities.
References
- 1. chemscene.com [chemscene.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. 3-Bromophenethylamine | C8H10BrN | CID 7021736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
Introduction: The Strategic Imperative of Amine Protection in Phenethylamine Synthesis
An In-Depth Technical Guide to the Synthesis and Application of N-Boc Protected Phenethylamines
The β-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of neurologically active compounds, including neurotransmitters, hormones, and a multitude of synthetic drugs.[1][2][3] The inherent nucleophilicity and basicity of the primary amine group in phenethylamines, while crucial for their biological activity, present a significant challenge in multi-step organic synthesis.[4][5] Unprotected, this amine can engage in undesirable side reactions, leading to low yields and complex purification challenges.
To circumvent these issues, synthetic chemists employ protecting groups to temporarily mask the amine's reactivity. Among the arsenal of available options, the tert-butoxycarbonyl (Boc) group has emerged as the preeminent choice in non-peptide chemistry for its unique combination of stability and predictable, mild cleavage conditions.[6][7] This guide provides an in-depth exploration of the synthesis, deprotection, and strategic application of N-Boc protected phenethylamines, offering field-proven insights and detailed protocols for researchers in drug discovery and development.
Part 1: The Ascendancy of the Boc Group: A Mechanistic Rationale
The choice of a protecting group is dictated by its stability profile and the ease of its removal. The Boc group excels on both fronts, providing a robust shield that is orthogonal to many other common protecting groups.
Pillar of Stability
The N-Boc group, a carbamate, significantly reduces the nucleophilicity and basicity of the amine nitrogen. This electronic modification renders the protected amine stable to a wide range of reaction conditions that would otherwise affect a free amine, including:
-
Basic and Nucleophilic Conditions: It is exceptionally stable to strong bases and most nucleophiles.[8][9]
-
Catalytic Hydrogenation: Unlike the Carboxybenzyl (Cbz) group, the Boc group is stable to catalytic hydrogenation (e.g., H₂, Pd/C), allowing for the reduction of other functional groups like alkenes or nitro groups within the molecule.[6][8]
The Logic of Lability: Acid-Mediated Deprotection
The key advantage of the Boc group is its facile removal under mild acidic conditions.[10] This lability is a direct consequence of the stability of the tert-butyl cation, which is readily formed upon protonation of the carbamate. This selective removal is typically achieved with strong organic acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5][7][11] This chemical behavior forms the basis of orthogonal strategies, where, for instance, an acid-labile Boc group can be selectively removed in the presence of a base-labile Fmoc group or a hydrogenolysis-labile Cbz group.[8][11]
Part 2: Synthesis of N-Boc Protected Phenethylamines
The introduction of the Boc group is a reliable and high-yielding transformation, most commonly achieved through the reaction of the phenethylamine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[4][12]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate, which then collapses, expelling a tert-butyl carbonate leaving group. This unstable leaving group subsequently decomposes into gaseous carbon dioxide and tert-butoxide, which is basic enough to deprotonate the newly formed carbamate, driving the reaction to completion.[5][6][11]
Caption: Mechanism of N-Boc Protection of Phenethylamine.
Data Presentation: Comparative Analysis of Boc Protection Reagents
The choice of solvent and base can be optimized depending on the specific phenethylamine substrate. While many protocols exist, the following table summarizes common and effective conditions.
| Substrate Type | Reagent/Catalyst | Solvent | Time | Yield (%) | Reference |
| Primary/Secondary Aliphatic Amines | (Boc)₂O, Triethylamine (TEA) | Dichloromethane (DCM) | 1 hour | >95% | [13] |
| Aromatic Amines | (Boc)₂O, 4-DMAP (cat.) | Tetrahydrofuran (THF) | 2-12 hours | 70-90% | [14] |
| Primary Amines | (Boc)₂O | Methanol (MeOH) | < 1 hour | ~95% | [15] |
| General Amines (Solvent-Free) | (Boc)₂O, Amberlite-IR 120 | Neat | 1-3 min | 95-99% | [16] |
| Amine Salts | (Boc)₂O, NaOH | Water/THF | 1-3 hours | >90% | [17][18] |
Experimental Protocol: Standard N-Boc Protection of Phenethylamine
This protocol provides a robust and widely applicable method for the N-Boc protection of phenethylamine using (Boc)₂O and a mild base.
Reagents and Materials:
-
Phenethylamine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equiv)
-
Triethylamine (TEA) (1.1 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Dissolve phenethylamine (e.g., 10.0 mmol, 1.21 g) in DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (11.0 mmol, 1.53 mL) to the stirred solution.
-
Add di-tert-butyl dicarbonate (10.5 mmol, 2.29 g) portion-wise to the mixture. A slight effervescence (CO₂ evolution) may be observed.[6][7]
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding 25 mL of water. Transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-phenethylamine.
-
Purification: The product is often of high purity after work-up. If necessary, it can be further purified by column chromatography on silica gel.
Part 3: Deprotection of N-Boc Phenethylamines
The removal of the Boc group is a critical step to unmask the amine for subsequent transformations. The standard method relies on acid catalysis.
Reaction Mechanism
The deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA).[11][19] This protonation weakens the C-O bond, leading to the fragmentation of the intermediate. This cleavage generates the highly stable tert-butyl cation, carbon dioxide, and the protonated free amine.[5][19] The tert-butyl cation is typically scavenged or eliminated to form isobutylene.
Caption: Mechanism of Acid-Catalyzed N-Boc Deprotection.
Data Presentation: Comparison of N-Boc Deprotection Methods
While TFA is the workhorse, other methods are available for substrates that may be sensitive to strongly acidic conditions.
| Method | Reagents | Solvent | Conditions | Key Advantage | Reference |
| Standard Acidolysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp, 0.5-2 h | Fast, efficient, volatile byproducts | [7][11][18] |
| Acidolysis (Alternative) | 4M HCl in 1,4-Dioxane | 1,4-Dioxane | Room Temp, 1-4 h | Product precipitates as HCl salt, easy isolation | [17][19] |
| Thermal (Acid-Free) | Heat | Methanol or TFE | 150-240 °C (Flow) | Avoids strong acids, useful for acid-labile substrates | [4][20] |
| Mechanochemical | p-Toluenesulfonic acid | Neat (Ball Mill) | Room Temp, 10 min | Green, solvent-free, rapid | [21] |
| Lewis Acid | ZnBr₂ | Dichloromethane (DCM) | Room Temp, 12-24 h | Mild, can be selective for secondary vs primary N-Boc | [7][18] |
Experimental Protocol: Standard TFA-Mediated Deprotection
This protocol describes the efficient removal of the Boc group using trifluoroacetic acid.
Reagents and Materials:
-
N-Boc protected phenethylamine (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10-20 equiv, or as a 25-50% solution in DCM)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Dissolve the N-Boc protected phenethylamine (e.g., 5.0 mmol) in DCM (25 mL) in a round-bottom flask.
-
Add trifluoroacetic acid (e.g., 5 mL, ~65 mmol) dropwise to the stirred solution at room temperature. Vigorous off-gassing (CO₂) may occur, so ensure adequate ventilation and do not use a closed system.[5][7]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[19]
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Work-up: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM or ethyl acetate (50 mL) and carefully wash with saturated aqueous NaHCO₃ solution until the effervescence ceases. This neutralizes the TFA salt to provide the free amine.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected phenethylamine.
Part 4: Synthetic Utility of N-Boc Protected Phenethylamines
The temporary masking of the amine functionality opens a gateway to a wide array of synthetic transformations on other parts of the phenethylamine scaffold. The protected intermediate is a pivotal building block in the synthesis of complex pharmaceutical agents.[1][10]
Key Applications:
-
N-Alkylation and N-Arylation: The Boc-protected amine can undergo reactions at the nitrogen atom, although its reactivity is significantly attenuated. More commonly, the Boc group is removed and the resulting secondary amine is used in subsequent reactions. A prime example is the synthesis of N-benzyl phenethylamines (NBOMes), a class of potent serotonin receptor agonists, which often involves the reductive amination of a deprotected phenethylamine with a benzaldehyde.[22][23]
-
Peptide Coupling: In the synthesis of peptides or peptidomimetics, an N-Boc protected amino acid or phenethylamine can be coupled with another amine-containing molecule using standard peptide coupling reagents (e.g., DCC, HOBT).[24] The Boc group prevents self-condensation and ensures the correct amide bond is formed.
-
Modification of the Aromatic Ring: With the amine protected, electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions can be performed on the phenyl ring without interference from the basic nitrogen atom.
Caption: Synthetic Workflow Utilizing N-Boc Phenethylamine.
Part 5: Spectroscopic Characterization
Confirming the success of protection and deprotection steps is routine via standard spectroscopic methods.
-
¹H NMR Spectroscopy: Upon Boc protection, a characteristic singlet appears around 1.4 ppm, integrating to 9 protons, corresponding to the tert-butyl group. The protons on the carbon adjacent to the nitrogen (α-protons) typically experience a downfield shift. Upon deprotection, this singlet disappears completely.
-
Mass Spectrometry: In mass spectra (e.g., ESI-MS), the protected compound will show a molecular ion peak corresponding to the mass of the phenethylamine plus 100.12 Da (the mass of the Boc group). A common fragmentation pattern is the loss of isobutylene (56 Da) or the entire Boc group (101 Da).[25][26]
Conclusion
The N-Boc protected phenethylamine is more than just a synthetic intermediate; it is a strategic tool that enables precision and control in the construction of complex, high-value molecules. Its robust stability profile, coupled with its predictable and mild deprotection, makes it an indispensable asset in the drug development pipeline. A thorough understanding of the principles and protocols governing its use, as detailed in this guide, empowers researchers to design more efficient and successful synthetic routes towards novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. wuxibiology.com [wuxibiology.com]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 18. Amine Protection / Deprotection [fishersci.co.uk]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 22. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. derpharmachemica.com [derpharmachemica.com]
- 25. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols: Suzuki Coupling Reactions Using Tert-butyl 3-bromophenethylcarbamate
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its remarkable versatility and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this reaction forges carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides, a transformation that has become indispensable in the pharmaceutical and materials science industries for constructing complex molecular architectures like polyolefins, styrenes, and substituted biphenyls.[3][4] The reaction's utility is underscored by its mild conditions, compatibility with aqueous media, and the generation of non-toxic inorganic byproducts.[1]
This guide focuses on a specific and highly valuable building block: Tert-butyl 3-bromophenethylcarbamate . This substrate is strategically designed for multi-step synthesis, featuring a reactive aryl bromide handle for C-C bond formation and a tert-butyloxycarbonyl (Boc) protected amine. The Boc group provides a stable, yet readily cleavable, protecting group for the nitrogen moiety, making this reagent an ideal precursor for synthesizing novel biaryl compounds, which are prevalent motifs in pharmacologically active molecules.
Pillar 1: The Catalytic Engine - Understanding the Mechanism
A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][5] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which inserts itself into the carbon-bromine bond of this compound. This step breaks the C-Br bond and oxidizes the palladium center from Pd(0) to a square planar Pd(II) complex.[2][3][5] This is often the rate-determining step of the overall reaction.[6]
-
Transmetalation : This is the crucial step where the carbon nucleophile is transferred from the organoboron species to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base.[7] The base reacts with the boronic acid to form a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻).[8] This activated boronate then exchanges its organic group (R²) with the halide on the Pd(II) complex, forming a diorganopalladium(II) intermediate.[2][3]
-
Reductive Elimination : In the final step, the two organic groups on the palladium center couple, forming the new C-C bond of the desired biaryl product. This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[5][9] The two groups must be cis to each other for elimination to occur, which may require a cis-trans isomerization of the palladium complex.[6]
Pillar 2: Optimizing the Reaction - A Guide to Key Parameters
The success of a Suzuki coupling hinges on the careful selection of several key parameters. The choices are interdependent and must be tailored to the specific substrates involved.[5]
| Parameter | Common Choices | Rationale & Field-Proven Insights |
| Palladium Catalyst & Ligand | Precatalysts: Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃Ligands: Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), P(t-Bu)₃ | The ligand is critical. For aryl bromides, especially electron-rich or sterically hindered ones, bulky and electron-donating phosphine ligands are superior.[10][11][12] They accelerate both oxidative addition and reductive elimination, leading to higher turnover numbers and allowing for lower catalyst loadings.[10][11] Precatalysts like XPhos Pd G4 are often preferred for their air-stability and rapid generation of the active Pd(0) species.[13] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF, KOH | The base's primary role is to activate the boronic acid.[3] K₃PO₄ and Cs₂CO₃ are strong, effective bases often used for challenging couplings.[11] The choice can be crucial to avoid side reactions; for example, if the coupling partner has a base-labile group like an ester, a milder base such as KF might be necessary to prevent hydrolysis.[7][14] An aqueous solution of the base is typically used to facilitate its dissolution and activity. |
| Solvent | Ethers: 1,4-Dioxane, THFAromatics: TolueneAmides: DMF | A biphasic solvent system, such as Toluene/Water or Dioxane/Water, is very common.[5] The organic solvent solubilizes the aryl bromide and catalyst, while the aqueous phase dissolves the inorganic base and the boronate intermediate.[15] The choice of solvent can influence reaction rates and even selectivity in complex molecules.[16][17][18] Polar aprotic solvents like DMF can be effective but may require higher temperatures for purification due to their high boiling points. |
| Boronic Acid/Ester | Arylboronic Acids, Arylboronic acid pinacol esters (Bpin) | The purity of the organoboron reagent is paramount. Impurities can poison the palladium catalyst, leading to failed reactions.[19] Boronic acids are prone to decomposition via protodeborylation, especially under harsh conditions.[5] Pinacol esters (Bpin) are often more stable, can be purified by chromatography, and are excellent coupling partners, though they may react more slowly. |
| Temperature | Room Temperature to 110 °C | While some highly active catalyst systems can facilitate reactions at room temperature,[7] most couplings involving aryl bromides require heating (typically 80-100 °C) to drive the reaction to completion in a reasonable timeframe. |
Pillar 3: Experimental Protocol & Workflow
This section provides a robust, self-validating protocol for the Suzuki coupling of this compound with a generic arylboronic acid.
General Protocol: Suzuki Coupling of this compound
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent System (e.g., 1,4-Dioxane and Water, typically 4:1 v/v)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Schlenk flask or microwave vial, magnetic stir bar, condenser, inert gas line (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Causality: Adding the solids first prevents splashing when solvents are added. Using a slight excess of the boronic acid ensures the complete consumption of the more valuable aryl bromide and accounts for any potential decomposition (protodeborylation).[5]
-
-
Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water) to achieve a substrate concentration of approximately 0.1 M.
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.
-
Causality: This step is critical . Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and promote the undesirable homocoupling of the boronic acid, reducing yield and complicating purification.[5]
-
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).
-
Causality: The catalyst must be added to an oxygen-free environment to preserve its activity.
-
-
Reaction: Attach a condenser, and heat the reaction mixture in an oil bath to 85-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Causality: This ensures the complete transfer of the organic product from the aqueous phase to the organic phase.
-
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Causality: The brine wash removes residual water and water-soluble impurities. Drying removes all traces of water before concentration.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure.2. Impure boronic acid poisoning the catalyst.[19]3. Insufficient temperature or reaction time. | 1. Ensure degassing is rigorous. Use a fresh bottle of catalyst or a robust precatalyst.2. Use a high-purity boronic acid or recrystallize it. Consider using a more stable boronate ester.3. Increase temperature or allow the reaction to run longer. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture.[5] | Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for highly sensitive reactions). |
| Protodeborylation | Boronic acid is unstable under the reaction conditions (common with electron-deficient or heteroaryl boronic acids).[5] | Use a milder base (e.g., KF), a lower reaction temperature, or switch to a more stable boronate ester (e.g., pinacol ester). |
| Boc-Group Cleavage | Accidental exposure to acidic conditions during work-up. | Ensure the work-up and purification steps are performed under neutral or slightly basic conditions. Avoid strong acids. |
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. nbinno.com [nbinno.com]
- 20. organic-synthesis.com [organic-synthesis.com]
The Strategic Art of C-C and C-N Bond Formation: A Guide to Palladium-Catalyzed Cross-Coupling of tert-Butyl 3-Bromophenethylcarbamate
For researchers, medicinal chemists, and professionals in drug development, the ability to selectively and efficiently construct complex molecular architectures is paramount. Among the most powerful tools in the synthetic chemist's arsenal are palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview and practical, field-proven protocols for the cross-coupling of tert-butyl 3-bromophenethylcarbamate, a versatile building block in the synthesis of novel therapeutics and biologically active compounds.
The strategic placement of a bromo-substituent on the phenethyl scaffold, combined with the robust tert-butyloxycarbonyl (Boc) protecting group, makes this substrate an ideal candidate for a variety of palladium-catalyzed transformations. This document will delve into the mechanistic underpinnings and practical execution of three key reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Beyond a mere recitation of steps, this guide will illuminate the rationale behind the selection of catalysts, ligands, bases, and solvents, empowering the researcher to not only replicate these protocols but also to troubleshoot and adapt them for their specific synthetic challenges.
The Foundation of Versatility: The Palladium Catalytic Cycle
At the heart of these powerful transformations lies the palladium catalytic cycle, a well-orchestrated sequence of elementary steps that facilitates the formation of new bonds. While the specific intermediates and kinetics may vary depending on the coupling partners and ligands, the fundamental cycle provides a crucial framework for understanding and optimizing these reactions.
The generally accepted mechanism for these cross-coupling reactions involves three primary stages: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[1][2][3]
"Pd(0)L_n" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [shape=ellipse, label="Oxidative Addition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-X(L_n)" [label="Ar-Pd(II)-X(L_n)", fillcolor="#FBBC05", fontcolor="#202124"]; "Transmetalation_Amine_Coordination" [shape=ellipse, label="Transmetalation /\n Amine Coordination", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ar-Pd(II)-R(L_n)" [label="Ar-Pd(II)-R(L_n)", fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive_Elimination" [shape=ellipse, label="Reductive Elimination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-R" [shape=cds, label="Ar-R", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
"Pd(0)L_n" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "Ar-Pd(II)-X(L_n)"; "Ar-Pd(II)-X(L_n)" -> "Transmetalation_Amine_Coordination" [label="R-M or R₂NH"]; "Transmetalation_Amine_Coordination" -> "Ar-Pd(II)-R(L_n)"; "Ar-Pd(II)-R(L_n)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Ar-R"; "Reductive_Elimination" -> "Pd(0)L_n" [style=dashed, label="Catalyst\nRegeneration"]; }
Figure 1: Generalized Palladium Catalytic Cycle.
Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the this compound. This step forms a Pd(II) intermediate. The choice of ligand is critical here, as electron-rich and bulky phosphine ligands can enhance the rate of this often rate-limiting step.[1]
Transmetalation/Amine Coordination: In the Suzuki-Miyaura coupling, an organoboron species, activated by a base, transfers its organic group to the palladium center.[2] For the Sonogashira coupling, a copper acetylide, formed in situ, undergoes transmetalation.[3] In the Buchwald-Hartwig amination, the amine coordinates to the palladium complex, followed by deprotonation by a base to form a palladium-amido complex.[1]
Reductive Elimination: This final step involves the formation of the new C-C or C-N bond and the regeneration of the active Pd(0) catalyst, which then re-enters the catalytic cycle. The steric and electronic properties of the ligands play a crucial role in promoting this step.[1]
Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Phenethylamines
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, particularly for creating biaryl structures.[2] In the context of drug discovery, this reaction allows for the facile introduction of diverse aryl and heteroaryl moieties onto the phenethyl scaffold, enabling extensive structure-activity relationship (SAR) studies.
Causality of Experimental Choices:
-
Catalyst and Ligand: The choice of a palladium source and a phosphine ligand is critical for achieving high yields and preventing side reactions. For substrates like this compound, pre-formed catalysts such as Pd(PPh₃)₄ or in-situ generated catalysts from a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) are often effective. These bulky ligands facilitate both the oxidative addition and the reductive elimination steps.
-
Base: A base is required to activate the boronic acid for transmetalation.[2] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and the tolerance of other functional groups in the coupling partners.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically employed to dissolve both the organic substrate and the inorganic base.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME/H₂O | 85 | 16 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 10 | 88 |
Note: Yields are representative and may vary based on the specific reaction scale and purity of reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
subgraph "cluster_prep" { label = "Reaction Setup"; style = "rounded"; bgcolor = "#FFFFFF"; "Reagents" [label="Combine:\n- this compound\n- Arylboronic acid\n- Base (e.g., K₂CO₃)\n- Pd Catalyst/Ligand"]; }
subgraph "cluster_reaction" { label = "Reaction Execution"; style = "rounded"; bgcolor = "#FFFFFF"; "Inert_Atmosphere" [label="Evacuate and backfill\nwith Argon (3x)"]; "Solvent_Addition" [label="Add degassed solvent\n(e.g., Toluene/H₂O)"]; "Heating" [label="Heat to desired temperature\n(e.g., 90-100 °C) with stirring"]; "Monitoring" [label="Monitor by TLC or LC-MS"]; }
subgraph "cluster_workup" { label = "Workup and Purification"; style = "rounded"; bgcolor = "#FFFFFF"; "Cooling" [label="Cool to room temperature"]; "Extraction" [label="Dilute with water and\nextract with organic solvent"]; "Purification" [label="Dry, concentrate, and purify\nby column chromatography"]; }
"Reagents" -> "Inert_Atmosphere"; "Inert_Atmosphere" -> "Solvent_Addition"; "Solvent_Addition" -> "Heating"; "Heating" -> "Monitoring"; "Monitoring" -> "Cooling"; "Cooling" -> "Extraction"; "Extraction" -> "Purification"; }
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). Then, add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Application Note 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Phenethylamines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide array of aryl amines.[1][4] This reaction is particularly valuable for introducing diverse amine functionalities, which are prevalent in pharmacologically active compounds.
Causality of Experimental Choices:
-
Catalyst and Ligand: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands such as RuPhos and BrettPhos are often employed to facilitate the coupling of both primary and secondary amines. Pre-formed palladium catalysts incorporating these ligands (e.g., RuPhos Pd G3) offer convenience and high reactivity.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[1] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or tert-butanol are typically used to prevent quenching of the strong base.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 16 | 90 |
| 2 | Aniline | BrettPhos Pd G3 (2) | - | LiHMDS | 1,4-Dioxane | 100 | 12 | 85 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH | 110 | 24 | 75 |
| 4 | Indole | RuPhos Pd G3 (3) | - | K₃PO₄ | Toluene | 110 | 18 | 82 |
Note: Yields are representative and may vary based on the specific amine and reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination
subgraph "cluster_prep" { label = "Reaction Setup"; style = "rounded"; bgcolor = "#FFFFFF"; "Reagents" [label="In a glovebox, combine:\n- this compound\n- Amine\n- Base (e.g., NaOtBu)\n- Pd Catalyst/Ligand"]; }
subgraph "cluster_reaction" { label = "Reaction Execution"; style = "rounded"; bgcolor = "#FFFFFF"; "Solvent_Addition" [label="Add anhydrous solvent\n(e.g., Toluene)"]; "Sealing_Heating" [label="Seal vial and heat to\ndesired temperature\n(e.g., 100 °C) with stirring"]; "Monitoring" [label="Monitor by TLC or LC-MS"]; }
subgraph "cluster_workup" { label = "Workup and Purification"; style = "rounded"; bgcolor = "#FFFFFF"; "Cooling_Quenching" [label="Cool to room temperature\nand quench with sat. aq. NH₄Cl"]; "Extraction" [label="Extract with an organic solvent"]; "Purification" [label="Dry, concentrate, and purify\nby column chromatography"]; }
"Reagents" -> "Solvent_Addition"; "Solvent_Addition" -> "Sealing_Heating"; "Sealing_Heating" -> "Monitoring"; "Monitoring" -> "Cooling_Quenching"; "Cooling_Quenching" -> "Extraction"; "Extraction" -> "Purification"; }
Figure 3: Experimental workflow for Buchwald-Hartwig amination.
-
Reaction Setup (in a glovebox): To a vial, add this compound (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.5 equiv), and the palladium catalyst/ligand system (e.g., BrettPhos Pd G3, 2-5 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 100-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Application Note 3: Sonogashira Coupling for the Synthesis of Alkynyl Phenethylamines
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable internal alkyne structures.[3] These motifs are important in medicinal chemistry and materials science.
Causality of Experimental Choices:
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium(0) species and a copper(I) salt (e.g., CuI).[3] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst forms a copper acetylide intermediate, which enhances the rate of transmetalation. Copper-free conditions have also been developed to avoid potential issues with copper catalysis, such as alkyne homocoupling.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.
-
Solvent: Aprotic solvents like THF, DMF, or toluene are commonly used.
Data Presentation: Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 60 | 8 | 89 |
| 3 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Et₃N | DMF | 50 | 12 | 80 |
| 4 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | - (Copper-free) | DBU | Acetonitrile | 80 | 18 | 75 |
Note: Yields are representative and can be influenced by the specific alkyne and reaction conditions.
Experimental Protocol: Sonogashira Coupling
subgraph "cluster_prep" { label = "Reaction Setup"; style = "rounded"; bgcolor = "#FFFFFF"; "Reagents" [label="To a Schlenk flask, add:\n- this compound\n- Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂)\n- CuI"]; }
subgraph "cluster_reaction" { label = "Reaction Execution"; style = "rounded"; bgcolor = "#FFFFFF"; "Inert_Atmosphere" [label="Evacuate and backfill\nwith Argon (3x)"]; "Solvent_Reagent_Addition" [label="Add anhydrous solvent (e.g., THF),\nbase (e.g., Et₃N), and\nterminal alkyne"]; "Stirring" [label="Stir at room temperature\nor heat as required"]; "Monitoring" [label="Monitor by TLC or LC-MS"]; }
subgraph "cluster_workup" { label = "Workup and Purification"; style = "rounded"; bgcolor = "#FFFFFF"; "Filtration" [label="Filter through Celite"]; "Concentration" [label="Concentrate the filtrate"]; "Purification" [label="Purify by column chromatography"]; }
"Reagents" -> "Inert_Atmosphere"; "Inert_Atmosphere" -> "Solvent_Reagent_Addition"; "Solvent_Reagent_Addition" -> "Stirring"; "Stirring" -> "Monitoring"; "Monitoring" -> "Filtration"; "Filtration" -> "Concentration"; "Concentration" -> "Purification"; }
Figure 4: Experimental workflow for Sonogashira coupling.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF), the amine base (e.g., Et₃N, 2.0 equiv), and the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat as required.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion and Future Directions
The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile platform for the synthesis of a diverse array of substituted phenethylamine derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and efficient methods for the formation of C-C and C-N bonds, enabling the rapid generation of compound libraries for drug discovery and development.
A thorough understanding of the underlying catalytic cycles and the rationale behind the choice of reaction components is crucial for the successful implementation and optimization of these protocols. The experimental procedures detailed in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this valuable building block. Future work in this area will likely focus on the development of even more active and selective catalyst systems, the expansion of the substrate scope to include more challenging coupling partners, and the application of these methods in the synthesis of increasingly complex and biologically important molecules.
References
Application Notes and Protocols: The Strategic Use of Tert-butyl 3-bromophenethylcarbamate in the Synthesis of Novel Kinase Inhibitors
Introduction: The Quest for Specificity in Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents a vast and intricate network of cellular signaling that governs fundamental processes such as growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases premier targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized oncology and the treatment of inflammatory diseases. A key strategy in the design of potent and selective kinase inhibitors is the exploration of diverse chemical scaffolds that can effectively target the ATP-binding site or allosteric pockets of these enzymes.
The phenethylamino moiety is a privileged scaffold in medicinal chemistry, and its incorporation into kinase inhibitor design has yielded compounds with significant clinical success. This structural motif can engage in crucial hydrogen bonding and hydrophobic interactions within the kinase active site. Tert-butyl 3-bromophenethylcarbamate emerges as a highly versatile and strategic building block for the synthesis of novel kinase inhibitors. Its bifunctional nature, featuring a Boc-protected amine and a reactive aryl bromide, allows for a sequential and controlled introduction of the phenethylamino pharmacophore and subsequent elaboration through cross-coupling reactions. This application note provides a comprehensive guide to the utilization of this compound in the synthesis of a representative quinazoline-based kinase inhibitor, detailing the underlying chemical principles and providing robust experimental protocols.
The Strategic Advantage of this compound
The utility of this compound in kinase inhibitor synthesis is rooted in its chemical architecture:
-
Orthogonal Reactivity: The Boc-protected amine is stable under a wide range of reaction conditions, including palladium-catalyzed cross-coupling, allowing for the selective functionalization of the aryl bromide. The Boc group can then be readily removed under acidic conditions to unmask the amine for subsequent reactions.
-
The Aryl Bromide Handle: The bromine atom serves as a versatile anchor for introducing complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are particularly powerful tools for this purpose.
-
The Phenethyl Scaffold: The core phenethyl structure provides an optimal linker to position functional groups within the kinase active site, enabling interactions with key residues.
This application note will focus on a Sonogashira coupling approach to exemplify the utility of this building block in constructing a novel kinase inhibitor with a quinazoline core, a common scaffold in clinically approved kinase inhibitors.
Synthetic Strategy: A Modular Approach to Kinase Inhibitor Scaffolds
The overall synthetic strategy involves a convergent approach where the key building block, this compound, is coupled with a suitable heterocyclic partner. In this representative synthesis, we will target a hypothetical inhibitor, (E)-tert-butyl (3-(2-(quinazolin-4-yl)vinyl)phenethyl)carbamate , which embodies the core structural features of many known kinase inhibitors.
The synthesis is divided into two main stages:
-
Preparation of the Quinazoline Coupling Partner: Synthesis of 4-ethynylquinazoline from commercially available precursors.
-
Sonogashira Coupling and Final Deprotection: The palladium- and copper-catalyzed coupling of this compound with 4-ethynylquinazoline, followed by the optional deprotection of the Boc group to yield the final amine.
Experimental Protocols
Part 1: Synthesis of 4-Ethynylquinazoline
This protocol details the preparation of the key coupling partner for the Sonogashira reaction.
Protocol 1.1: Synthesis of 4-Chloroquinazoline
-
Materials:
-
Quinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
-
Procedure:
-
To a stirred suspension of quinazolin-4(3H)-one (1.0 eq) in toluene (5 mL/mmol), add a catalytic amount of DMF (0.05 eq).
-
Slowly add thionyl chloride (3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.
-
The crude 4-chloroquinazoline can be purified by recrystallization from a suitable solvent like hexane or used directly in the next step after thorough drying.
-
Protocol 1.2: Sonogashira Coupling for the Synthesis of 4-Ethynylquinazoline
-
Materials:
-
4-Chloroquinazoline
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
-
Procedure:
-
To a dry, inert-atmosphere flask, add 4-chloroquinazoline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous THF (10 mL/mmol) and triethylamine (3.0 eq).
-
Add ethynyltrimethylsilane (1.5 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure. The crude product is trimethyl((quinazolin-4-yl)ethynyl)silane.
-
Dissolve the crude product in methanol (10 mL/mmol) and add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 2 hours to effect desilylation.
-
Remove the methanol under reduced pressure and partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude 4-ethynylquinazoline by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Part 2: Synthesis of the Target Kinase Inhibitor
This section details the core application of this compound.
Protocol 2.1: Sonogashira Coupling of this compound with 4-Ethynylquinazoline
-
Materials:
-
This compound
-
4-Ethynylquinazoline
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a dry, inert-atmosphere flask, add this compound (1.0 eq), 4-ethynylquinazoline (1.1 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous DMF (8 mL/mmol) and triethylamine (3.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 8 hours, or until TLC analysis indicates complete consumption of the starting bromide.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, (E)-tert-butyl (3-(2-(quinazolin-4-yl)vinyl)phenethyl)carbamate , by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Protocol 2.2: (Optional) Boc-Deprotection to Yield the Final Amine
-
Materials:
-
(E)-tert-butyl (3-(2-(quinazolin-4-yl)vinyl)phenethyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (10 mL/mmol).
-
Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and add saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the final amine product, (E)-3-(2-(quinazolin-4-yl)vinyl)phenethan-1-amine .
-
Data Presentation and Visualization
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1.1 | Chlorination | SOCl₂, DMF | Toluene | 110 | 4 | ~90 |
| 1.2 | Sonogashira & Desilylation | Pd(PPh₃)₂Cl₂, CuI, K₂CO₃ | THF, MeOH | 60 (coupling) | 6 + 2 | ~75 |
| 2.1 | Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI | DMF | 80 | 8 | ~85 |
| 2.2 | Boc-Deprotection | TFA | DCM | RT | 2 | >95 |
Yields are representative and may vary depending on scale and purification efficiency.
Diagram 1: Overall Synthetic Workflow
Caption: Synthetic route to a novel quinazoline-based kinase inhibitor.
Diagram 2: Catalytic Cycle of the Sonogashira Coupling
Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.
Scientific Rationale and Mechanistic Insights
The Sonogashira coupling is a powerful C-C bond-forming reaction that proceeds via a dual catalytic cycle involving palladium and copper.[1] The palladium(0) catalyst undergoes oxidative addition to the aryl bromide (this compound). Concurrently, the terminal alkyne (4-ethynylquinazoline) reacts with the copper(I) salt in the presence of a base to form a copper acetylide. This acetylide then undergoes transmetalation to the palladium center, followed by reductive elimination to furnish the desired coupled product and regenerate the palladium(0) catalyst. The choice of a bulky phosphine ligand on the palladium catalyst can enhance the rate of reductive elimination.
The Boc protecting group is crucial for the success of this synthesis. It is stable to the basic conditions of the Sonogashira coupling, preventing unwanted side reactions at the amine. Its facile removal with a strong acid like TFA provides a clean and high-yielding route to the final primary amine, which is often a key pharmacophoric element for interaction with the hinge region of the kinase active site.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its orthogonal protecting group strategy and the presence of a reactive aryl bromide handle allow for the efficient and controlled construction of complex molecular architectures. The Sonogashira coupling protocol detailed herein provides a robust and reproducible method for the incorporation of this scaffold into a quinazoline-based inhibitor. This modular approach can be readily adapted to other cross-coupling reactions, such as the Suzuki-Miyaura coupling, and a wide variety of heterocyclic coupling partners can be employed to generate diverse libraries of potential kinase inhibitors for drug discovery programs. The continued exploration of such strategic building blocks will undoubtedly accelerate the development of the next generation of targeted therapeutics.
References
Application of Tert-butyl 3-bromophenethylcarbamate in the Synthesis of Novel ROMK Inhibitors: An Application Note and Protocol
Introduction: The Therapeutic Promise of ROMK Inhibition
The Renal Outer Medullary Potassium (ROMK) channel, a member of the inwardly rectifying potassium (Kir) channel family (Kir1.1), is a critical regulator of electrolyte and water balance in the kidneys.[1][2] Expressed in the thick ascending loop of Henle and the cortical collecting duct, ROMK plays a dual role in potassium recycling and secretion.[1][2][3] Genetic loss-of-function mutations in the ROMK channel lead to a salt-wasting phenotype and lower blood pressure, suggesting that pharmacological inhibition of ROMK could offer a novel diuretic mechanism for the treatment of hypertension and heart failure.[2][4][5] The development of small-molecule ROMK inhibitors is a promising avenue for a new class of diuretics with a potentially superior safety profile, particularly concerning potassium homeostasis, compared to existing therapies.[4]
This application note details a representative synthetic protocol for a novel ROMK inhibitor, utilizing Tert-butyl 3-bromophenethylcarbamate as a key starting material. The phenethylamine scaffold is a recurring motif in various ion channel modulators, and its strategic functionalization is paramount in achieving potent and selective inhibition.[6][7] Here, we will explore a synthetic route that leverages the unique reactivity of this building block to construct a complex molecule with the potential for ROMK inhibitory activity.
Synthetic Strategy: A Modular Approach to ROMK Inhibitor Scaffolds
The synthesis of many contemporary ROMK inhibitors often involves the construction of a central core, frequently a piperazine or a related diamine, which is then elaborated with various aryl or heteroaryl moieties. The Boc-protected phenethylamine unit in this compound serves as an excellent starting point for such a strategy. The Boc (tert-butoxycarbonyl) protecting group provides robust protection of the amine functionality under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions. The aryl bromide offers a versatile handle for cross-coupling reactions, enabling the introduction of the core structural elements of the target inhibitor.
Our synthetic approach, outlined below, involves an initial palladium-catalyzed Buchwald-Hartwig amination to couple the bromophenethylcarbamate with a piperazine derivative. This is followed by Boc deprotection and subsequent acylation to install the desired pharmacophoric elements. This modular approach allows for the facile generation of a library of analogues for structure-activity relationship (SAR) studies.
Caption: Synthetic workflow for a novel ROMK inhibitor.
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl (2-(3-(4-acetylpiperazin-1-yl)phenyl)ethyl)carbamate
This initial step involves the crucial C-N bond formation to introduce the piperazine core onto the phenethylamine scaffold. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation due to its functional group tolerance and broad substrate scope.
Step-by-step Methodology:
-
Reaction Setup: To a dry, argon-purged round-bottom flask, add this compound (1.0 eq), 1-acetylpiperazine (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 eq).
-
Solvent and Base Addition: Add anhydrous toluene (10 mL/mmol of the carbamate) to the flask, followed by sodium tert-butoxide (1.4 eq).
-
Reaction Execution: Stir the reaction mixture vigorously at 100 °C under an argon atmosphere for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a pale yellow solid.
| Parameter | Value |
| Yield | 85-95% |
| Purity (LC-MS) | >98% |
Protocol 2: Synthesis of 1-(4-(3-(2-aminoethyl)phenyl)piperazin-1-yl)ethan-1-one
The removal of the Boc protecting group is essential to unmask the primary amine for subsequent functionalization. Trifluoroacetic acid (TFA) is a common and effective reagent for this deprotection, typically proceeding cleanly and rapidly at room temperature.
Step-by-step Methodology:
-
Reaction Setup: Dissolve the product from Protocol 1 (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath and add trifluoroacetic acid (TFA, 10 eq) dropwise.
-
Reaction Execution: Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Neutralization and Extraction: Dissolve the residue in DCM and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired primary amine. This product is often used in the next step without further purification.
| Parameter | Value |
| Yield | Quantitative |
| Purity (LC-MS) | >95% |
Protocol 3: Synthesis of N-(2-(3-(4-acetylpiperazin-1-yl)phenyl)ethyl)-2-cyanobenzamide (A Representative ROMK Inhibitor)
The final step involves the acylation of the primary amine with a substituted benzoyl chloride. The choice of the acylating agent is critical for the final inhibitor's potency and selectivity. In this representative protocol, 2-cyanobenzoyl chloride is used, as the cyanophenyl moiety is a known pharmacophore in some ion channel modulators.
Step-by-step Methodology:
-
Reaction Setup: Dissolve the amine from Protocol 2 (1.0 eq) in anhydrous DCM (15 mL/mmol). Add triethylamine (Et₃N, 2.5 eq) to the solution.
-
Reagent Addition: Cool the mixture to 0 °C and add a solution of 2-cyanobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Washing: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final compound.
| Parameter | Value |
| Yield | 70-85% |
| Purity (HPLC) | >99% |
Causality and Experimental Choices
-
Boc Protection: The use of a Boc-protected phenethylamine is crucial for preventing N-alkylation or other side reactions at the primary amine during the palladium-catalyzed cross-coupling reaction. Its facile removal under acidic conditions that do not affect other functional groups in the molecule makes it an ideal protecting group for this synthetic route.
-
Buchwald-Hartwig Amination: This reaction is chosen for its high efficiency and tolerance of various functional groups, allowing for a direct and high-yielding coupling of the aryl bromide with the piperazine core. The choice of the palladium precursor and the phosphine ligand (XPhos) is critical for achieving high catalytic activity.
-
Acylation Conditions: The use of triethylamine as a base in the final acylation step is to neutralize the HCl generated during the reaction, driving the reaction to completion and preventing the protonation of the primary amine, which would render it unreactive.
Conclusion
This compound is a valuable and versatile building block for the synthesis of potential ROMK inhibitors. The combination of a stable amine protecting group and a reactive aryl bromide allows for a modular and efficient synthetic strategy. The protocols detailed in this application note provide a robust framework for researchers in medicinal chemistry and drug development to synthesize and explore novel chemical entities targeting the ROMK channel for the potential treatment of hypertension and other cardiovascular diseases.
References
- 1. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2014126944A3 - Inhibitors of the renal outer medullary potassium channel - Google Patents [patents.google.com]
- 6. Fused Heterocyclic Compounds as Ion Channel Modulators: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2020157126A1 - Modulators of potassium ion channels and uses thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of Tert-butyl 3-bromophenethylcarbamate
Abstract: The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Its widespread adoption in pharmaceutical and materials science is a testament to its broad substrate scope and functional group tolerance, often replacing harsher, traditional methods.[1][4] This document provides a detailed guide for researchers and drug development professionals on the application of this reaction to a key building block, tert-butyl 3-bromophenethylcarbamate. We will explore the mechanistic underpinnings, provide a robust experimental protocol, and offer insights into reaction optimization and troubleshooting.
Scientific Foundation: Mechanism and Key Parameters
The efficacy of the Buchwald-Hartwig amination hinges on a synergistic interplay between a palladium catalyst, a phosphine ligand, a base, and the solvent system. Understanding the role of each component is critical for successful execution and optimization.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[1][5] The cycle can be broken down into three primary steps:
-
Oxidative Addition: The active Pd(0) species inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.[5][6] This is often the rate-determining step of the reaction.[6][7]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[8][9]
-
Reductive Elimination: The final step involves the formation of the C-N bond, yielding the desired arylamine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Critical Reaction Components
The success of the coupling is highly dependent on the judicious selection of the following components.
| Component | Role & Key Considerations | Recommended Starting Points for Aryl Bromides |
| Palladium Precatalyst | The source of the active Pd(0) catalyst. Modern precatalysts (e.g., G3, G4) are often air-stable, easy to handle, and ensure the formation of the active L-Pd(0) species.[10][11] | Pd₂(dba)₃, Pd(OAc)₂, or a G3/G4 Buchwald Precatalyst.[9] |
| Ligand | Stabilizes the palladium center and modulates its reactivity. Electron-rich, sterically bulky biaryl phosphine ligands are essential for promoting both oxidative addition and reductive elimination.[8][10][12] | XPhos, RuPhos, BrettPhos, SPhos.[5] |
| Base | Facilitates the deprotonation of the amine. The choice of base is critical and must be compatible with functional groups on the substrates.[8][13] Strong bases (alkoxides) are common, but weaker carbonate or phosphate bases are used for sensitive substrates.[12][13] | NaOt-Bu (strong, general purpose), K₃PO₄ or Cs₂CO₃ (milder, for base-sensitive substrates).[12][13] |
| Solvent | Solubilizes reactants and influences reaction rate. Aprotic, non-coordinating solvents are preferred.[14] Toluene and dioxane are common choices.[12][15] It is crucial to avoid chlorinated solvents, which can inhibit the catalyst.[13][14] | Toluene, Dioxane, THF.[12][14] |
Experimental Protocol: Synthesis of tert-butyl (3-(2-(phenylamino)ethyl)phenyl)carbamate
This protocol details the coupling of this compound with aniline as a representative primary amine.
Reaction Scheme:
Materials and Equipment
-
Reactants: this compound, Aniline
-
Catalyst System: XPhos Pd G3 (or Pd₂(dba)₃ + XPhos ligand)
-
Base: Sodium tert-butoxide (NaOt-Bu)
-
Solvent: Anhydrous Toluene
-
Equipment: Oven-dried Schlenk flask or reaction vial with a magnetic stir bar, rubber septum, nitrogen or argon source, syringe, heating mantle or oil bath, TLC plates, standard glassware for work-up and purification.
Reagent Stoichiometry (1.0 mmol Scale)
| Reagent | M.W. | Amount (mg) | Equivalents | Moles (mmol) |
| This compound | 300.19 | 300.2 | 1.0 | 1.0 |
| Aniline | 93.13 | 111.8 | 1.2 | 1.2 |
| XPhos Pd G3 | 863.63 | 17.3 | 0.02 | 0.02 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 134.5 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5.0 mL | - | - |
Step-by-Step Procedure
Caption: Standard workflow for the Buchwald-Hartwig amination protocol.
-
Vessel Preparation: Place an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere of nitrogen or argon.
-
Addition of Solids: In a glovebox or under a positive flow of inert gas, add this compound (300 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and XPhos Pd G3 (17.3 mg, 0.02 mmol) to the flask.
-
Solvent and Amine Addition: Seal the flask with a septum. Add anhydrous toluene (5 mL) via syringe, followed by aniline (110 µL, 1.2 mmol).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).[13]
-
Work-up: Once complete, allow the reaction to cool to room temperature. Carefully quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.
Optimization and Troubleshooting
While the above protocol is robust, optimization may be required for different amine coupling partners or to improve yield.[11][16] Buchwald-Hartwig reactions can be sensitive, and issues may arise.[17]
Parameter Screening for Optimization
If the initial yield is low, a systematic screen of ligands, bases, and solvents is recommended.
| Parameter | Condition 1 (Standard) | Condition 2 (Milder Base) | Condition 3 (Alternative Ligand) | Condition 4 (Alternative Solvent) |
| Ligand | XPhos | XPhos | RuPhos | XPhos |
| Base | NaOt-Bu | K₃PO₄ | NaOt-Bu | LHMDS |
| Solvent | Toluene | Toluene | Toluene | 1,4-Dioxane |
| Temperature | 100 °C | 110 °C | 100 °C | 100 °C |
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (air/moisture exposure).2. Impure reagents or solvent.3. Insufficient temperature. | 1. Use a fresh catalyst/precatalyst; ensure the inert atmosphere is maintained.2. Use freshly distilled/anhydrous solvents and pure reagents.3. Increase the reaction temperature in 10 °C increments. |
| Formation of Hydrodehalogenation Product (Ar-H) | The competing reduction of the aryl bromide. This can be ligand-dependent.[13] | 1. Screen different ligands (e.g., switch from XPhos to SPhos or BrettPhos).2. Ensure the base is fully dissolved and the reaction is well-stirred. |
| Decomposition of Starting Material | The Boc-protecting group may be sensitive to the combination of strong base and high temperature.[17] | 1. Switch to a weaker base such as K₃PO₄ or Cs₂CO₃.[13]2. Attempt the reaction at a lower temperature (e.g., 80 °C), though this may require a longer reaction time or a more active catalyst system. |
| Reaction Stalls | Catalyst inhibition by reaction byproducts (e.g., salts) or degradation. | 1. Increase catalyst loading slightly (e.g., from 2 mol% to 3-5 mol%).2. Consider a different solvent that may better solubilize inhibitory species.[13] |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for constructing C-N bonds, critical for the synthesis of countless pharmaceutical agents.[3][4][18] By understanding the mechanistic principles and carefully selecting the reaction components, researchers can reliably couple substrates like this compound. The protocol provided herein serves as a validated starting point, while the optimization and troubleshooting guide offers a logical framework for addressing challenges with more complex or sensitive substrates.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. nbinno.com [nbinno.com]
- 11. youtube.com [youtube.com]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. bristol.ac.uk [bristol.ac.uk]
- 17. reddit.com [reddit.com]
- 18. mdpi.com [mdpi.com]
Application Notes: Tert-butyl 3-bromophenethylcarbamate as a Versatile Building Block in Drug Discovery
Introduction: Strategic Value in Medicinal Chemistry
The 2-phenethylamine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous neurotransmitters, hormones, and clinically significant therapeutic agents.[1][2][3] Its structural simplicity and conformational flexibility allow for effective interaction with a wide range of biological targets.[2] Tert-butyl 3-bromophenethylcarbamate emerges as a highly strategic building block for drug discovery by combining three essential synthetic elements into one molecule:
-
A 2-Phenethylamine Core: Provides a foundational structure known for its bioactivity.[1]
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group offers robust protection of the primary amine under a wide variety of reaction conditions, yet it can be cleanly removed under acidic conditions.[4] This orthogonality is crucial for sequential, controlled synthetic strategies.
-
A Meta-Substituted Aryl Bromide: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the facile construction of carbon-carbon and carbon-nitrogen bonds.
This guide provides an in-depth exploration of this compound's applications, focusing on key protocols for its derivatization and a case study on its role in the synthesis of Solabegron, a potent β3-adrenergic receptor agonist.[5][6]
Section 1: Physicochemical Properties and Synthesis
The utility of a building block begins with its fundamental properties and accessibility.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 153732-25-3[7] |
| Molecular Formula | C₁₃H₁₈BrNO₂[7] |
| Molecular Weight | 300.19 g/mol [7] |
| IUPAC Name | tert-butyl N-[2-(3-bromophenyl)ethyl]carbamate |
| Appearance | White to off-white solid or oil |
The synthesis of this compound is typically achieved through the straightforward N-acylation of 3-bromophenethylamine with di-tert-butyl dicarbonate (Boc₂O). This reaction is efficient and provides the target molecule in high yield.
Caption: General synthesis of the building block.
Section 2: Core Synthetic Applications & Protocols
The synthetic power of this compound lies in the selective functionalization of its aryl bromide handle, primarily through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures that are prevalent in pharmaceuticals.[8] This reaction allows for the strategic extension of the molecular scaffold to probe new binding pockets, enhance potency, and modulate physicochemical properties like solubility and metabolic stability. The reaction is valued for its mild conditions and broad functional group tolerance.[9][10]
Caption: A typical experimental workflow for the Suzuki coupling reaction.[8][11]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for coupling this compound with various aryl or heteroaryl boronic acids.[10][11]
-
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂ (3 mol%) or Pd(OAc)₂ (2 mol%) with a suitable ligand (e.g., SPhos, 4 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane and degassed water (4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.[11]
-
Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[11]
-
Add the degassed solvent system via syringe. The final substrate concentration should be approximately 0.1 M.[11]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[8]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[8][11]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.[11]
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).[12]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[12]
-
Table 2: Representative Scope of Suzuki Coupling Partners
| Arylboronic Acid Partner | Expected Product Structure | Potential Therapeutic Relevance |
| Phenylboronic acid | 3-Biphenyl derivative | Core scaffold for various CNS agents |
| 3-Carboxyphenylboronic acid | 3'-Substituted biphenyl-3-carboxylic acid | Introduction of acidic group for receptor interaction (e.g., β3 agonists)[5] |
| Pyridin-3-ylboronic acid | 3-(Pyridin-3-yl)phenyl derivative | Incorporation of heteroaromatics to improve solubility and metabolic properties |
| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)phenyl derivative | Modulation of electronic properties and lipophilicity |
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[13] This reaction enables the introduction of primary or secondary amines, which can serve as key pharmacophoric elements, impart basicity for improved solubility, or act as handles for further derivatization. The choice of ligand is critical and can be tailored to the specific substrates.[14]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.[14]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N coupling of this compound with various amines.[15]
-
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
A suitable phosphine ligand (e.g., XantPhos, t-BuBrettPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene or dioxane
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, the palladium catalyst, the ligand, and sodium tert-butoxide.[15]
-
Evacuate and backfill the reaction vessel with the inert gas three times.[15]
-
Add the anhydrous solvent, followed by the amine (if liquid) or a solution of the amine (if solid).[15]
-
Seal the reaction vessel and heat the mixture to 80-110 °C with vigorous stirring for 2-24 hours.[15]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench carefully with water.[15]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[15]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[15]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl product.[15]
-
Section 3: Case Study - Synthesis of Solabegron
Therapeutic Context: Solabegron is a selective β3-adrenergic receptor agonist that has been investigated for the treatment of overactive bladder (OAB).[6][16][17] The β3-adrenergic receptor is expressed on the detrusor muscle of the bladder; its activation leads to muscle relaxation, thereby increasing bladder capacity and reducing OAB symptoms.[16]
Caption: Simplified signaling pathway of Solabegron action.
Synthetic Strategy: The synthesis of Solabegron showcases the strategic utility of this compound. The core of Solabegron is a biaryl structure linked to a phenethanolamine moiety.[5] Our building block provides the left-hand phenethylamine portion and the reactive bromide for constructing the central biaryl bond via a Suzuki coupling.
References
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. benchchem.com [benchchem.com]
- 16. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 17. Solabegron: a potential future addition to the β-3 adrenoceptor agonist armamentarium for the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to Novel Heterocyclic Compounds from Tert-butyl 3-bromophenethylcarbamate
Introduction: The Versatility of a Privileged Scaffold Precursor
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and natural products, owing to their diverse pharmacological activities. Tert-butyl 3-bromophenethylcarbamate has emerged as a particularly valuable and versatile starting material for the construction of a variety of heterocyclic frameworks. Its structure combines a protected amine, a flexible ethyl chain, and a reactive aryl bromide, making it an ideal precursor for a range of cyclization strategies. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of this compound, offering in-depth protocols and mechanistic insights for the synthesis of novel heterocyclic compounds.
The strategic placement of the bromine atom on the aromatic ring allows for a multitude of transformations, most notably through transition metal-catalyzed cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom offers stability under a wide range of reaction conditions and can be readily removed when desired, providing a handle for further functionalization. This combination of features enables the synthesis of diverse heterocyclic systems, including but not limited to, tetrahydroisoquinolines, isoindolinones, and benzazepines.
This guide will explore several key synthetic pathways, providing both the theoretical underpinnings and practical, step-by-step protocols to empower researchers in their quest for novel molecular architectures.
I. Palladium-Catalyzed Intramolecular Cyclizations: A Direct Route to Tetrahydroisoquinolines
Palladium-catalyzed reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[1] For the synthesis of nitrogen-containing heterocycles from aryl halides, the intramolecular Heck reaction and the Buchwald-Hartwig amination are particularly powerful tools.[2][3]
A. Intramolecular Heck Reaction for the Synthesis of 4-substituted Tetrahydroisoquinolines
The intramolecular Heck reaction provides an efficient means to construct cyclic systems by forming a new carbon-carbon bond.[4] In the context of this compound, this strategy requires the prior introduction of an olefinic moiety that can participate in the intramolecular cyclization. This can be achieved through a Sonogashira or Stille coupling at the bromide position, followed by partial reduction of the resulting alkyne. The subsequent intramolecular Heck reaction then proceeds to form the tetrahydroisoquinoline ring system.
The mechanism of the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the newly formed Pd-C bond. A subsequent β-hydride elimination regenerates the Pd(0) catalyst and yields the cyclized product.[5] The regioselectivity of the alkene insertion is often controlled by steric factors in intramolecular reactions.[5]
Workflow for Intramolecular Heck Cyclization:
Caption: Synthetic workflow for 4-substituted tetrahydroisoquinolines.
Protocol 1: Synthesis of tert-Butyl 4-Benzyl-3,4-dihydroisoquinoline-2(1H)-carboxylate via Intramolecular Heck Reaction
Step 1: Synthesis of tert-Butyl (3-(phenylethynyl)phenethyl)carbamate
-
To a solution of this compound (1.0 g, 3.16 mmol) in degassed triethylamine (10 mL) and THF (10 mL), add phenylacetylene (0.42 mL, 3.80 mmol), Pd(PPh₃)₂Cl₂ (0.11 g, 0.16 mmol), and CuI (0.03 g, 0.16 mmol).
-
Stir the reaction mixture at 70 °C under an argon atmosphere for 12 hours.
-
Cool the mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, 10-20% ethyl acetate in hexanes) to afford the desired product.
Step 2: Synthesis of tert-Butyl (3-styrylphenethyl)carbamate
-
To a solution of tert-butyl (3-(phenylethynyl)phenethyl)carbamate (1.0 g, 2.86 mmol) in ethyl acetate (15 mL), add Lindlar's catalyst (0.10 g).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain the crude product, which is used in the next step without further purification.
Step 3: Intramolecular Heck Cyclization
-
To a solution of the crude tert-butyl (3-styrylphenethyl)carbamate (from the previous step) in anhydrous DMF (15 mL), add Pd(OAc)₂ (0.064 g, 0.286 mmol), P(o-tol)₃ (0.174 g, 0.572 mmol), and triethylamine (0.80 mL, 5.72 mmol).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 100 °C for 24 hours.
-
Cool to room temperature, dilute with water (50 mL), and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, 5-15% ethyl acetate in hexanes) to yield tert-butyl 4-benzyl-3,4-dihydroisoquinoline-2(1H)-carboxylate.
B. Intramolecular Buchwald-Hartwig Amination for the Synthesis of Dihydroisoquinolines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[6] Its intramolecular variant offers a direct route to N-heterocycles from haloamines.[1] Starting from this compound, an intramolecular Buchwald-Hartwig amination can be envisioned to directly form the tetrahydroisoquinoline ring system. This reaction is typically catalyzed by a palladium(0) species in the presence of a suitable phosphine ligand and a base.
The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the nitrogen atom of the carbamate to the palladium center. Deprotonation by the base and subsequent reductive elimination forms the C-N bond and regenerates the Pd(0) catalyst.[3]
Workflow for Intramolecular Buchwald-Hartwig Amination:
Caption: Direct synthesis of tetrahydroisoquinoline via Buchwald-Hartwig amination.
Protocol 2: Synthesis of tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.046 g, 0.05 mmol), XPhos (0.071 g, 0.15 mmol), and sodium tert-butoxide (0.144 g, 1.5 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add a solution of this compound (0.316 g, 1.0 mmol) in anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture at 110 °C for 18 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, 5-10% ethyl acetate in hexanes) to obtain tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate.
II. Lithiation-Mediated Cyclization: Accessing Benzazepines
Organolithium chemistry provides a powerful alternative for the formation of C-C bonds.[7] A bromine-lithium exchange reaction on this compound can generate a reactive aryllithium species. This intermediate can then undergo intramolecular cyclization by attacking an electrophilic center within the same molecule. For instance, by introducing an appropriate electrophile on the side chain, a variety of heterocyclic ring systems can be accessed. A particularly interesting application is the synthesis of benzazepine derivatives.
This approach involves the generation of the aryllithium species at low temperature, followed by an intramolecular nucleophilic attack on a suitable electrophile. The choice of electrophile on the side chain will dictate the size and nature of the resulting heterocyclic ring.
Workflow for Lithiation-Mediated Benzazepine Synthesis:
Caption: Synthesis of benzazepines via lithiation and cyclization.
III. Multi-step Syntheses of Other Heterocyclic Systems
The versatility of this compound extends beyond direct cyclization reactions. The bromine atom can serve as a synthetic handle for the introduction of various functional groups, which can then be utilized in subsequent transformations to build more complex heterocyclic systems.
A. Synthesis of Isoindolinones
Isoindolinones are a class of nitrogen-containing heterocycles with significant biological activities.[8] A plausible synthetic route to isoindolinones from this compound involves a palladium-catalyzed carbonylation reaction to introduce a carboxylic acid or ester group at the ortho position to the ethylamine side chain. This can be followed by an intramolecular amidation to form the five-membered lactam ring.
Workflow for Isoindolinone Synthesis:
Caption: A potential route to isoindolinone derivatives.
Summary of Synthetic Routes and Key Data
| Heterocyclic System | Key Reaction | Reagents and Conditions | Typical Yield (%) |
| 4-Substituted Tetrahydroisoquinoline | Intramolecular Heck Reaction | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C | 60-80 |
| Tetrahydroisoquinoline | Intramolecular Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 110 °C | 70-90 |
| Benzazepine Derivative | Lithiation-Cyclization | 1. Side-chain modification; 2. t-BuLi, THF, -78 °C | 50-70 |
| Isoindolinone Derivative | Ortho-carboxylation and Amidation | 1. s-BuLi, CO₂; 2. DCC | 40-60 (over 2 steps) |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. Its unique combination of a protected amine, a flexible side chain, and a reactive aryl bromide allows for the application of modern synthetic methodologies, including palladium-catalyzed intramolecular cyclizations and organolithium-mediated transformations. The protocols and strategies outlined in this application note provide a solid foundation for researchers and scientists to explore the synthesis of new molecular entities with potential applications in drug discovery and development. The ability to construct complex heterocyclic scaffolds from this readily available precursor underscores its importance as a privileged building block in contemporary organic synthesis.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of 1,2,3,4‐Tetrahydroisoquinolines via Palladium‐Catalyzed Cyclization of N‐Tosylhydrazones with ortho‐Bromophenethyl Tosylamides: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoindolinone synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with Tert-butyl 3-bromophenethylcarbamate
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to enhance the yield and success of Suzuki coupling reactions involving Tert-butyl 3-bromophenethylcarbamate. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries and challenges encountered when working with this compound in Suzuki coupling reactions.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in this specific Suzuki coupling can often be attributed to a few critical variables. A systematic evaluation of your reagents and reaction conditions is the most effective approach:
-
Reagent Quality: Ensure the purity of your this compound, the boronic acid or ester, and the palladium catalyst. Impurities can poison the catalyst and inhibit the reaction.
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly when not pre-activated, can be sensitive to air and moisture. Ensure your catalyst and any phosphine ligands have been stored under an inert atmosphere.
-
Inert Atmosphere: The palladium(0) active catalyst is susceptible to oxidation. It is crucial to thoroughly degas your solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[1]
-
Base Selection: The choice and quality of the base are paramount. The base not only facilitates the catalytic cycle but can also influence side reactions. Ensure your base is anhydrous if the reaction is sensitive to water.
Q2: I am observing a significant amount of a byproduct that appears to be the de-brominated starting material. What is causing this, and how can I prevent it?
A2: The formation of the de-brominated product, Tert-butyl phenethylcarbamate, is a result of a side reaction known as protodehalogenation.[2] This occurs when the aryl halide undergoes oxidative addition to the palladium center, but instead of transmetalation, the resulting intermediate reacts with a proton source in the reaction mixture. To minimize protodehalogenation:
-
Use Anhydrous Solvents and Reagents: Water can be a proton source. Using dry solvents and ensuring your base is anhydrous can significantly reduce this side reaction.
-
Optimize the Base: Some bases can promote protodehalogenation more than others. Consider screening milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3]
-
Increase the Rate of Transmetalation: By choosing a more reactive boronic acid derivative (e.g., a pinacol boronate ester or a trifluoroborate salt), you can favor the desired transmetalation step over protodehalogenation.
Q3: Is the N-Boc protecting group on my this compound stable under typical Suzuki coupling conditions?
A3: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under the neutral to basic conditions of most Suzuki coupling reactions.[4] However, its stability can be compromised under certain circumstances:
-
Strongly Basic Conditions: While uncommon in standard Suzuki protocols, very strong bases or prolonged heating in the presence of a base could potentially lead to some cleavage of the Boc group.
-
Acidic Workup: The Boc group is highly sensitive to acidic conditions. Ensure that your reaction workup and purification steps remain neutral or basic until the desired product is isolated. Some protocols intentionally utilize conditions that lead to the cleavage of the Boc group during the reaction or workup, which can be a synthetic advantage if the unprotected amine is the desired final product.[5]
Q4: I am seeing the formation of a biphenyl byproduct derived from the homocoupling of my boronic acid. How can I suppress this?
A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or palladium(II) species at the start of the reaction.[6] To minimize this:
-
Thorough Degassing: Rigorously degas your solvent and reaction mixture before adding the palladium catalyst to remove any dissolved oxygen.
-
Use of a Pre-catalyst: Employing a palladium(0) pre-catalyst, such as Pd(PPh₃)₄, can be advantageous as it does not require an initial reduction step from a Pd(II) source, which can sometimes contribute to homocoupling.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid, thereby disfavoring the homocoupling reaction.
II. In-Depth Troubleshooting Guide
This section provides a more detailed analysis of potential issues and offers advanced strategies for optimizing your Suzuki coupling reaction.
Visualizing the Process: Key Reaction Parameters
The following diagram illustrates the critical components of the Suzuki coupling with this compound and highlights potential areas for troubleshooting.
Caption: Troubleshooting flowchart for the Suzuki coupling of this compound.
Optimizing Reaction Parameters: A Comparative Table
The choice of catalyst, ligand, base, and solvent can significantly impact the outcome of your reaction. The following table provides a comparative overview of common choices and their potential effects.
| Parameter | Options | Considerations for this compound | Potential Issues |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts | Pd(PPh₃)₄ is a good starting point as a Pd(0) source. Buchwald precatalysts are often highly active and can be effective for challenging substrates. | Pd(OAc)₂ requires in situ reduction, which can sometimes lead to catalyst deactivation or side reactions. |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos), P(t-Bu)₃ | For the relatively electron-rich 3-bromophenethyl system, bulky, electron-rich phosphine ligands like SPhos or XPhos can promote efficient oxidative addition and reductive elimination. | PPh₃ may not be active enough for less reactive aryl bromides, leading to slow reactions and low yields. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | K₃PO₄ is often a good choice as it is a moderately strong base that is less likely to cause Boc group cleavage. Cs₂CO₃ is more soluble and can be effective at lower temperatures. | Stronger bases like NaOH or NaOtBu should be used with caution due to the potential for Boc group lability and other side reactions. |
| Solvent | Toluene, 1,4-Dioxane, DMF, THF/H₂O | A mixture of an organic solvent with water (e.g., Dioxane/H₂O or Toluene/H₂O) is often used to dissolve the inorganic base. Anhydrous conditions may be necessary if protodehalogenation is a significant issue. | The polarity of the solvent can influence the reaction rate and selectivity. Ensure your starting materials are soluble in the chosen solvent system. |
| Boron Reagent | Boronic Acid, Pinacol Boronate Ester (BPin), Trifluoroborate Salt | Pinacol boronate esters and trifluoroborate salts are generally more stable than the corresponding boronic acids and can be less prone to protodeboronation. | Boronic acids can sometimes be challenging to purify and may contain impurities that inhibit the reaction. |
III. Step-by-Step Experimental Protocol
This generalized protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization of specific parameters may be necessary for your particular boronic acid coupling partner.
Materials:
-
This compound
-
Arylboronic acid or ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under a positive flow of inert gas, add this compound, the arylboronic acid or ester, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
IV. References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. --INVALID-LINK--
-
Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. --INVALID-LINK--
-
Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. --INVALID-LINK--
-
Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition, 1998 , 37 (24), 3387-3388. --INVALID-LINK--
-
Grushin, V. V.; Alper, H. Transformations of Aryl Chlorides Catalyzed by a Palladium Complex of a Water-Soluble Phosphine. Organometallics, 1993 , 12 (5), 1890–1901. --INVALID-LINK--
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. --INVALID-LINK--
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons, 1999. --INVALID-LINK--
-
Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2003 , 68 (11), 4302–4314. --INVALID-LINK--
-
Caddick, S.; Kimber, M. C. A mild and efficient method for the deprotection of N-Boc protected amines. Tetrahedron Letters, 2003 , 44 (28), 5255-5257. --INVALID-LINK--
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--
References
Technical Support Center: Synthesis of Tert-butyl 3-bromophenethylcarbamate
Welcome to the technical support center for the synthesis of Tert-butyl 3-bromophenethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered issues during this multi-step synthesis. We will delve into the causality behind common side reactions and provide field-proven protocols to optimize your experimental outcomes.
Introduction: Navigating the Synthetic Landscape
The synthesis of this compound is a common yet nuanced process, typically involving two key transformations: the reduction of a nitrile to a primary amine, followed by the protection of that amine with a tert-butoxycarbonyl (Boc) group. While seemingly straightforward, each step presents opportunities for side reactions that can significantly impact yield, purity, and downstream applications. This guide provides a systematic approach to identifying, mitigating, and resolving these challenges.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during your synthesis, presented in a question-and-answer format.
Part 1: Reduction of 3-Bromophenylacetonitrile
The conversion of 3-bromophenylacetonitrile to 3-bromophenethylamine is the critical first stage. The choice of reducing agent is paramount, with strong hydride donors like Lithium Aluminum Hydride (LAH) being common, yet prone to side reactions.[1][2]
Question 1: After my LAH reduction and workup, my yield of 3-bromophenethylamine is significantly lower than expected, and I observe a major non-polar impurity by TLC and GC-MS.
Possible Cause: This is a classic sign of dehalogenation . Lithium aluminum hydride is a powerful reducing agent capable of reducing aryl halides to the corresponding hydrocarbon, in this case, producing phenethylamine as a major byproduct.[1][2] This side reaction is particularly problematic as the byproduct has similar physical properties to the desired product, complicating purification.
Solutions:
-
Temperature Control: Perform the LAH addition and reaction at a strictly controlled low temperature (e.g., 0 °C). This reduces the kinetic favorability of the C-Br bond reduction relative to the nitrile reduction.
-
Alternative Reducing Agents: Consider using a milder reducing agent that is less prone to dehalogenation. Borane complexes, such as Borane-THF (BH3·THF), or catalytic hydrogenation (e.g., H2 over Raney Nickel or Palladium on Carbon) are excellent alternatives for nitrile reduction without affecting the aryl bromide.[3]
-
Careful Workup: An improper quench of the LAH can lead to product loss. A Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is highly recommended to produce a granular aluminum salt precipitate that is easily filtered.[3]
Question 2: My final product after reduction contains a significant amount of 3-bromobenzaldehyde. What is causing this?
Possible Cause: The formation of an aldehyde points to incomplete reduction . The reduction of a nitrile with a hydride reagent proceeds through an intermediate imine salt.[4][5] If the reaction is quenched before the second hydride addition is complete, the imine intermediate will be hydrolyzed to an aldehyde during the aqueous workup.
Solutions:
-
Increase Reagent Equivalents: Ensure you are using a sufficient excess of the reducing agent (typically 1.5-2.0 equivalents of LAH) to drive the reaction to completion.[3]
-
Extend Reaction Time/Increase Temperature: After the initial addition at low temperature, allowing the reaction to slowly warm to room temperature and stir for several hours can ensure the full reduction of the imine intermediate.[3] Monitor the reaction by TLC until the starting material is fully consumed.
-
Ensure Anhydrous Conditions: LAH reacts violently with water.[2] Any moisture in your solvent or on your glassware will consume the reagent, effectively lowering its stoichiometry and leading to incomplete reactions.
Part 2: Boc Protection of 3-Bromophenethylamine
The second stage involves the reaction of 3-bromophenethylamine with di-tert-butyl dicarbonate (Boc₂O) to form the target carbamate.[6][7]
Question 3: My Boc protection reaction is sluggish, and even after extended time, I see a significant amount of starting amine remaining.
Possible Cause: Incomplete reaction is often due to insufficient reactivity or poor solubility.
Solutions:
-
Base Selection: While the reaction can proceed without a base, the use of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended to neutralize the acid formed during the reaction and drive the equilibrium towards the product.[7] For sterically hindered amines or less reactive systems, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[8]
-
Solvent Choice: Ensure your starting amine is fully soluble in the chosen solvent (e.g., THF, Dichloromethane, Acetonitrile). Poor solubility can severely limit the reaction rate.[9] If solubility is an issue in aprotic solvents, consider a biphasic system using aqueous sodium bicarbonate.[8]
-
Reagent Quality: Boc anhydride can slowly decompose over time, especially if exposed to moisture, leading to a buildup of internal pressure from CO₂.[6] Use a fresh bottle of Boc₂O for best results.
Question 4: I've isolated my product, but NMR analysis shows a second, less polar byproduct that I suspect is the di-Boc protected amine. How can I prevent this?
Possible Cause: Over-protection to form the N,N-di-Boc derivative can occur, especially under forcing conditions. This happens when the initially formed carbamate is deprotonated by a strong base, and the resulting anion attacks a second molecule of Boc₂O.
Solutions:
-
Control Stoichiometry: Use a slight excess, but not a large excess, of Boc₂O (typically 1.1-1.2 equivalents).
-
Avoid Strong Bases: Avoid using strong, non-nucleophilic bases like DBU or strong organometallic bases if di-Boc formation is a problem. TEA or DIPEA are generally sufficient.
-
Temperature and Catalyst Control: Reactions catalyzed by DMAP can sometimes lead to side products like ureas or facilitate double protection if not carefully controlled.[10][11] Run the reaction at room temperature or 0 °C and limit the amount of DMAP to catalytic quantities (1-5 mol%).
Question 5: A highly non-polar impurity, identified as a urea derivative, has formed in my reaction. What is the source?
Possible Cause: The formation of a symmetrically substituted urea can occur when using the Boc₂O/DMAP reagent combination.[10] DMAP can react with Boc₂O to form a reactive intermediate that can, under certain conditions, promote the formation of an isocyanate from the primary amine. This isocyanate then rapidly reacts with another molecule of the starting amine to form the urea byproduct.
Solutions:
-
Minimize DMAP: Use the minimum amount of DMAP necessary to achieve a reasonable reaction rate.
-
Alternative Catalysts/Conditions: Consider using conditions that do not rely on DMAP, such as simply using TEA in THF or running the reaction in a biphasic aqueous bicarbonate system.[8] The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent has also been shown to prevent isocyanate and urea formation.[12]
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of these reactions? A1: Thin-Layer Chromatography (TLC) is the most common and effective method. For the reduction, you will see the disappearance of the nitrile spot and the appearance of a more polar amine spot (which will stain with ninhydrin). For the Boc protection, the polar amine spot will disappear and be replaced by a less polar, UV-active carbamate spot. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the masses of the starting material and product.[13]
Q2: What is the best method for purifying the final this compound? A2: The final product is typically a stable, crystalline solid or a viscous oil. Flash column chromatography on silica gel is the most reliable method for removing unreacted starting materials and side products. A gradient elution system, such as ethyl acetate in hexanes, is usually effective.
Q3: Can the tert-butyl cation generated during Boc deprotection cause side reactions? A3: Yes. During subsequent deprotection steps using strong acids like TFA, the liberated tert-butyl cation is a reactive electrophile.[14][15] It can alkylate nucleophilic sites on your molecule, particularly electron-rich aromatic rings. While the bromine atom on your product is deactivating, this is still a consideration for more complex derivatives. The use of a "scavenger" like anisole or thioanisole during deprotection is recommended to trap this cation.[8][16]
Data Presentation
Table 1: Comparison of Reduction Conditions for 3-Bromophenylacetonitrile
| Reagent | Typical Conditions | Pros | Cons |
| LiAlH₄ | 1.5 eq, THF, 0 °C to RT | Fast, highly effective for nitriles[4] | High risk of dehalogenation, pyrophoric, requires careful quenching |
| BH₃·THF | 2.0 eq, THF, 0 °C to reflux | Milder, low risk of dehalogenation | Slower reaction times, requires reflux |
| H₂ / Raney Ni | 50 psi H₂, EtOH/NH₃, RT | Clean, scalable, avoids pyrophoric reagents | Requires specialized hydrogenation equipment, catalyst can be pyrophoric |
Table 2: Troubleshooting Boc Protection Conditions
| Issue | Parameter to Adjust | Recommended Change | Rationale |
| Incomplete Reaction | Base/Catalyst | Add 1.1 eq TEA or 0.05 eq DMAP | Accelerates the reaction by neutralizing acid byproduct or activating Boc₂O.[8] |
| Di-Boc Formation | Stoichiometry/Base | Reduce Boc₂O to 1.1 eq; use TEA instead of stronger bases | Minimizes the opportunity for a second protection event. |
| Urea Formation | Catalyst | Avoid or minimize DMAP; use alternative conditions (e.g., aq. NaHCO₃) | DMAP can promote the formation of an isocyanate intermediate.[10][11] |
Experimental Protocols
Protocol 1: Reduction of 3-Bromophenylacetonitrile with LiAlH₄
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF (10 volumes).
-
Cool the suspension to 0 °C using an ice bath.
-
Add a solution of 3-bromophenylacetonitrile (1.0 eq.) in anhydrous THF dropwise via an addition funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours, monitoring by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess LAH by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LAH used in grams.
-
Stir the resulting granular white suspension vigorously for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.
-
Combine the filtrates, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromophenethylamine.
Protocol 2: Boc Protection of 3-Bromophenethylamine
-
Dissolve 3-bromophenethylamine (1.0 eq.) in dichloromethane (DCM, 10 volumes) in a round-bottom flask.
-
Add triethylamine (1.2 eq.) and stir the solution at room temperature.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring for the disappearance of the starting amine by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., 10-20% Ethyl Acetate in Hexanes) to afford the pure this compound.
Visualizations
Caption: Overall synthetic workflow.
Caption: Key side reactions during nitrile reduction.
Caption: Common side products in Boc protection.
Caption: Troubleshooting decision tree.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. The reduction of a nitrile by LiAlH_( 4 ) produes : [allen.in]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. BOC Protection and Deprotection-百灵威 [jkchemical.com]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of Tert-butyl 3-bromophenethylcarbamate by Column Chromatography
Welcome to the technical support center for the purification of Tert-butyl 3-bromophenethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the column chromatography purification of this compound. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your separations effectively.
Frequently Asked Questions (FAQs)
Q1: What is the optimal mobile phase for the purification of this compound on a silica gel column?
A1: The ideal mobile phase for purifying this compound, a moderately polar compound, is typically a binary mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate (EtOAc). A good starting point is a 10-20% EtOAc in hexanes mixture.[1][2] The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis, aiming for an Rf value of 0.2-0.3 for the desired product to ensure good separation from impurities.[3]
Q2: How can I effectively visualize this compound on a TLC plate?
A2: this compound possesses an aromatic ring, which allows for visualization under a UV lamp (254 nm). For enhanced visualization, or if UV quenching is weak, staining with potassium permanganate (KMnO₄) solution is effective. The carbamate functional group will react with the permanganate stain, appearing as a yellow-brown spot on a purple background.
Q3: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?
A3: If your compound remains at the baseline, it indicates that the mobile phase is not polar enough to elute it from the silica gel. You can increase the polarity of the mobile phase by gradually increasing the percentage of ethyl acetate. If that is insufficient, a stronger polar solvent like methanol (MeOH) can be added to the mobile phase in small increments (e.g., 1-5% MeOH in dichloromethane).[1]
Q4: I am observing streaky bands or "tailing" of my compound on the TLC and column. What is the cause and how can I fix it?
A4: Tailing is often caused by overloading the sample, or interactions between the compound and the stationary phase.[4] To resolve this, try loading a smaller amount of your crude product onto the column. If tailing persists, it may be due to the slightly acidic nature of silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase can help to improve the peak shape by neutralizing acidic sites on the silica.
Q5: Can this compound decompose on silica gel?
A5: Yes, there is a risk of decomposition. The tert-butoxycarbonyl (Boc) protecting group is known to be sensitive to acidic conditions and can be cleaved on silica gel, which is inherently acidic.[5][6][7] This can lead to the formation of 3-bromophenethylamine as an impurity. To mitigate this, you can use deactivated (neutral) silica gel or add a small amount of a base like triethylamine to the eluent to neutralize the silica surface.[1] Running the column quickly also minimizes contact time and potential degradation.[3]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation of Product from a Close-Running Impurity | 1. The solvent system is not optimal. 2. The column is overloaded. 3. The column was packed improperly, leading to channeling. | 1. Perform a thorough TLC analysis with various solvent systems to find the one that provides the best separation (ΔRf > 0.2). Consider using a ternary solvent system (e.g., hexane/ethyl acetate/dichloromethane) for finer control over polarity.[8] 2. Reduce the amount of crude material loaded onto the column. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight. 3. Ensure the silica gel is packed uniformly without any cracks or air bubbles. A well-packed column is critical for good resolution. |
| Product Elutes Too Quickly (High Rf) | 1. The mobile phase is too polar. | 1. Decrease the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase. Aim for an Rf value between 0.2 and 0.3 for the product on TLC.[4][9][10][11][12] |
| Product Takes Too Long to Elute (Low Rf) | 1. The mobile phase is not polar enough. | 1. Gradually increase the polarity of the mobile phase by increasing the percentage of the polar solvent. If necessary, switch to a more polar solvent system, such as methanol in dichloromethane.[1] |
| No Compound Detected in Fractions | 1. The compound may have decomposed on the column. 2. The compound is still on the column. 3. The fractions are too dilute to detect the compound by TLC. | 1. Check for decomposition by running a TLC of the crude material against a sample that has been stirred with silica gel for a few hours. If decomposition is observed, use deactivated silica or add a base to the eluent.[3] 2. Flush the column with a very polar solvent (e.g., 10% methanol in ethyl acetate) to see if the compound elutes. 3. Concentrate a few of the fractions where you expect your compound to be and re-spot on a TLC plate. |
| Crystallization of Compound in the Column | 1. The compound has low solubility in the chosen eluent. | 1. This is a challenging situation. You may need to change the solvent system to one that better dissolves your compound. Pre-purification techniques to remove the impurity causing crystallization might be necessary.[3] |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Mobile Phase Optimization
-
Prepare TLC Plates: Use standard silica gel 60 F254 plates.
-
Spot the Sample: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a small amount of the test mobile phase (e.g., 10% EtOAc in hexanes). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate.[4]
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
Calculate Rf Values: The retention factor (Rf) is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[9][10][11] An ideal Rf for the product is between 0.2 and 0.3.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Select an appropriately sized glass chromatography column.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack a uniform bed.
-
Add a thin layer of sand on top of the silica gel to prevent disruption.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Allow the sample to absorb completely into the silica gel.
-
-
Elution:
-
Begin eluting with the optimized mobile phase from your TLC analysis.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visual Workflow
Caption: Workflow for the purification of this compound.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. Khan Academy [khanacademy.org]
- 10. study.com [study.com]
- 11. studymind.co.uk [studymind.co.uk]
- 12. Thin layer chromatography (TLC) Rf measurement - LabSim [learnsci.com]
Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling of Tert-butyl 3-bromophenethylcarbamate
Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions, with a specific focus on tert-butyl 3-bromophenethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. The following question-and-answer format directly addresses common challenges and provides scientifically grounded solutions to enhance the efficiency and success of your experiments.
Section 1: Understanding the Fundamentals
Before diving into troubleshooting, it's crucial to have a solid understanding of the key components and mechanistic steps of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, widely used in the synthesis of pharmaceuticals and complex organic molecules.[1][2][3]
Q1: What is the general mechanism of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction?
A1: The Suzuki-Miyaura coupling follows a well-defined catalytic cycle involving a palladium catalyst.[4] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound), inserting itself into the carbon-bromine bond to form a Pd(II) complex.[2][5][6] This is often the rate-determining step in the catalytic cycle.[5]
-
Transmetalation: The organoboron compound (e.g., a boronic acid or ester) reacts with the Pd(II) complex. In this step, the organic group from the boron reagent is transferred to the palladium center, displacing the halide.[1][2] The presence of a base is crucial for this step to proceed.[1]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the new carbon-carbon bond, and the desired product is released.[2][6] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][5]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Tert-butyl 3-bromophenethylcarbamate
Welcome to the technical support center for the deprotection of tert-butyl 3-bromophenethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from this specific substrate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to ensure your success.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding the Boc deprotection of this compound.
Q1: What is the primary mechanism of acid-catalyzed Boc deprotection?
A1: The deprotection proceeds via an acid-catalyzed cleavage of the carbamate.[1][2] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3] This is followed by the fragmentation of the protonated carbamate, which leads to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1] The carbamic acid readily decarboxylates, releasing carbon dioxide and the free amine.[1][2] The liberated amine is then protonated under the acidic conditions to form an ammonium salt.[1]
Q2: I'm seeing a significant amount of starting material remaining in my reaction. What are the most likely causes for this incomplete deprotection?
A2: Incomplete Boc deprotection is a common issue that can often be attributed to several factors. These include an insufficient concentration or number of equivalents of the acid, inadequate reaction time or temperature, or potential steric hindrance around the Boc-protected amine.[4][5]
Q3: Are there any specific side reactions I should be aware of when deprotecting this compound?
A3: The primary side reaction of concern during Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation intermediate that is generated.[6] While the bromo-substituted aromatic ring is generally less nucleophilic than other functionalities like tryptophan or methionine residues, there is still a possibility of side product formation.[4][6] It is also important to consider the stability of the aryl-bromide bond under the chosen reaction conditions, although it is typically stable to standard acidic deprotection protocols.
Q4: How can I effectively monitor the progress of the deprotection reaction?
A4: The progress of the reaction can be monitored by several analytical techniques. Thin-Layer Chromatography (TLC) is a quick and convenient method to visualize the disappearance of the starting material and the appearance of the more polar deprotected product.[7][8] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer more quantitative and definitive analysis of the reaction mixture, allowing for the identification of the product and any byproducts.[8][9] Additionally, ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group, which typically appears around 1.4 ppm.[7]
In-Depth Troubleshooting Guides
If the initial troubleshooting steps in the FAQs do not resolve your issue, the following detailed guides provide a more comprehensive approach to tackling incomplete deprotection of this compound.
Issue 1: Incomplete Deprotection Persists After Initial Adjustments
If you have already tried increasing the reaction time and temperature without success, a more systematic approach is required.
Possible Cause 1: Insufficient Acid Strength or Concentration
The acidity of the reaction medium is critical for efficient Boc cleavage.
-
Explanation: The rate of Boc deprotection is dependent on the concentration of the acid.[6] If the acid concentration is too low, the reaction may stall or proceed very slowly.
-
Solution:
-
Increase Acid Concentration: If you are using a solution of TFA in a solvent like dichloromethane (DCM), consider increasing the percentage of TFA.[10] For particularly stubborn substrates, using neat TFA may be necessary.[11]
-
Switch to a Stronger Acid System: A 4M solution of HCl in 1,4-dioxane is often a more potent reagent for Boc deprotection than TFA/DCM.[12][13]
-
Possible Cause 2: Solvent Effects
The choice of solvent can significantly impact the reaction rate and outcome.
-
Explanation: The solvent plays a role in stabilizing the intermediates and influencing the effective acidity of the medium. Chlorinated solvents like DCM are common, but ethers like 1,4-dioxane are also frequently used, especially with HCl.[14]
-
Solution:
-
Solvent Optimization: If using TFA in DCM, consider switching to neat TFA. If using HCl in dioxane, ensure the solvent is anhydrous, as water can affect the reaction.[13]
-
Alternative Solvents: For thermally stable substrates, high-boiling point solvents can be used in thermal deprotection methods, avoiding acids altogether.[15]
-
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
This protocol outlines a standard procedure for the acidic removal of the Boc group.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the this compound in anhydrous DCM (0.1–0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[7]
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (3 x 10 mL).
-
For isolation of the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 3-bromophenethylamine.
Protocol 2: Boc Deprotection with 4M HCl in 1,4-Dioxane
This protocol is a stronger alternative to TFA/DCM and is often effective for more challenging substrates.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Anhydrous 1,4-dioxane (if dilution is needed)
-
Diethyl ether
Procedure:
-
Dissolve the this compound in a minimal amount of anhydrous 1,4-dioxane.
-
Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.[12]
-
Upon completion, the product hydrochloride salt may precipitate. If so, it can be collected by filtration and washed with cold diethyl ether.
-
Alternatively, the reaction mixture can be concentrated under reduced pressure to yield the crude hydrochloride salt.
-
The salt can be used directly in the next step or neutralized as described in Protocol 1 to obtain the free amine.
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
This method is suitable for substrates with other acid-sensitive functional groups.[16][17]
Materials:
-
This compound
-
Anhydrous methanol
-
Oxalyl chloride
Procedure:
-
Dissolve the this compound in anhydrous methanol.
-
Cool the solution to 0 °C.
-
Slowly add oxalyl chloride (2-3 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.[17]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine.
Data Summary Table
| Deprotection Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Standard Acidic | TFA in DCM | 0 °C to RT, 1-4 h | Well-established, reliable for many substrates.[11] | Can cleave other acid-labile groups, potential for t-butylation side products.[4] |
| Strong Acidic | 4M HCl in 1,4-Dioxane | RT, 1-3 h | More potent than TFA, often faster.[12][13] | Harsh conditions, 1,4-dioxane is a hazardous solvent.[14] |
| Mild Alternative | Oxalyl Chloride in Methanol | 0 °C to RT, 1-4 h | Mild conditions, tolerates many functional groups.[16][17] | Requires careful handling of oxalyl chloride. |
| Thermal | High-boiling solvent (e.g., TFE, Methanol) | 150-240 °C | Avoids acidic reagents, can be highly selective.[15] | Requires high temperatures, not suitable for thermally sensitive substrates. |
Visual Troubleshooting and Workflow
The following diagrams illustrate the troubleshooting workflow and the chemical mechanism of Boc deprotection.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. microsaic.com [microsaic.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Boc Deprotection - HCl [commonorganicchemistry.com]
- 13. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of Tert-butyl 3-bromophenethylcarbamate
Welcome to the technical support center for the purification of tert-butyl 3-bromophenethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust solutions for obtaining high-purity material, a critical aspect of pharmaceutical development and organic synthesis.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. The most common route to this compound involves the protection of 3-bromophenethylamine with di-tert-butyl dicarbonate (Boc anhydride). While seemingly straightforward, this reaction can generate several impurities that require careful removal.
This document provides a comprehensive overview of common impurities, troubleshooting strategies for their removal, and detailed purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The primary impurities typically arise from the starting materials and byproducts of the Boc protection reaction. These include:
-
Unreacted 3-bromophenethylamine: The starting amine.
-
Excess di-tert-butyl dicarbonate (Boc anhydride): The protecting agent.[1]
-
Byproducts from Boc anhydride: Tert-butanol and carbon dioxide are the main byproducts.[2] While CO2 is a gas, tert-butanol can remain in the crude product.
-
Di-acylated product (bis-Boc amine): Although less common with primary amines, it can sometimes be observed, especially if reaction conditions are not optimized.
-
Hydrolysis products: If water is present, Boc anhydride can hydrolyze to tert-butanol and carbon dioxide.
Q2: My crude product is a yellow or brown oil. What causes this coloration and how can I remove it?
A2: The coloration can be due to several factors, including impurities in the starting 3-bromophenethylamine or minor, highly colored byproducts formed during the reaction. Often, these colored impurities are polar. Purification by column chromatography is typically the most effective method for their removal. A silica gel column using a gradient of ethyl acetate in hexanes is a common and effective approach.[3]
Q3: I'm seeing a spot on my TLC that is very close to my product spot. What could it be and how do I separate it?
A3: A close-running spot could be a regioisomer (e.g., if there were isomeric impurities in the starting material) or a structurally similar byproduct. To improve separation on a silica gel column, you can try:
-
Using a less polar solvent system: This will generally increase the retention time of all compounds and can improve the resolution between closely eluting spots.
-
Trying a different solvent system: Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity of the separation.
-
Recrystallization: If the impurity has a significantly different solubility profile than your product, recrystallization can be a highly effective purification method.
Q4: Can I purify this compound without using column chromatography?
A4: Yes, in many cases, recrystallization or trituration can be effective alternatives to chromatography, especially if the main impurities are unreacted starting materials.
-
Recrystallization: This technique relies on the differential solubility of the product and impurities in a given solvent at different temperatures. A patent for a similar Boc-protected compound describes crystallization from n-hexane.[4]
-
Trituration: This involves stirring the crude oily product with a solvent in which the desired product is insoluble, but the impurities are soluble.[5] This can effectively "wash" the impurities away, often inducing the product to solidify. Common solvents for triturating Boc-protected amines include hexanes or diethyl ether.
Troubleshooting Guides
Issue 1: Presence of Unreacted 3-bromophenethylamine
Symptoms:
-
A baseline spot on your TLC plate (when stained with ninhydrin or another amine-specific stain).
-
Characteristic amine peaks in the 1H NMR spectrum of the crude product.
Cause:
-
Incomplete reaction due to insufficient Boc anhydride, suboptimal reaction time, or temperature.
Solutions:
Method 1: Aqueous Workup
An acidic wash during the workup is highly effective at removing basic amine impurities.
Protocol: Acidic Wash
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or a saturated aqueous solution of ammonium chloride). The protonated amine salt will be soluble in the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]
Method 2: Column Chromatography
If an acidic wash is not sufficient or desirable, column chromatography can be used.
Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10-20% ethyl acetate).
-
Monitoring: TLC analysis of the fractions. The product, being less polar than the starting amine, will elute first.
Issue 2: Presence of Excess Di-tert-butyl dicarbonate (Boc Anhydride)
Symptoms:
-
A spot on the TLC with a higher Rf value than the product.
-
A characteristic singlet at ~1.47 ppm in the 1H NMR spectrum corresponding to the tert-butyl groups of Boc anhydride.
Cause:
-
Using a large excess of Boc anhydride in the reaction.
Solutions:
Method 1: Evaporation
Boc anhydride is relatively volatile and can often be removed under high vacuum.
Protocol: High Vacuum Evaporation
-
After the initial solvent removal, place the flask containing the crude product on a high vacuum line.
-
Gentle heating (e.g., 30-40 °C) can aid in the sublimation/evaporation of the excess Boc anhydride.
Method 2: Column Chromatography
As Boc anhydride is non-polar, it will elute quickly from a silica gel column.
Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes. The Boc anhydride will elute in the early fractions, well before the desired product.
Issue 3: Product is an Oil and Difficult to Handle
Symptoms:
-
The purified product is a viscous oil or gum, making it difficult to weigh and handle.
Cause:
-
This is a common issue with many Boc-protected compounds. The presence of even small amounts of residual solvent or impurities can inhibit crystallization.[7]
Solutions:
Method 1: Recrystallization
Protocol: Recrystallization from a Non-polar Solvent
-
Dissolve the crude oil in a minimal amount of a hot solvent in which it is soluble (e.g., diethyl ether or a mixture of ethyl acetate and hexanes).
-
Slowly add a non-polar solvent in which the product is less soluble (e.g., hexanes or pentane) until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer to induce crystallization.
-
Collect the resulting crystals by filtration, wash with a small amount of cold non-polar solvent, and dry under vacuum.
-
A patent for a similar compound suggests crystallization from n-hexane.[4] Another patent describes adding water to a methanol solution to induce crystallization.[8]
Method 2: Seeding
If a small amount of crystalline material can be obtained (e.g., by scratching the side of the flask), it can be used to seed a supersaturated solution.[5][9]
Protocol: Seeding
-
Prepare a supersaturated solution of the oily product in a suitable solvent system.
-
Add a few seed crystals to the solution.
-
Allow the solution to stand undisturbed to promote crystal growth.
Visualization of Purification Strategy
Caption: Decision workflow for purifying this compound.
Data Summary
| Purification Method | Target Impurities | Typical Solvents | Advantages | Disadvantages |
| Aqueous Wash | Unreacted amine, water-soluble byproducts | Ethyl acetate/water, Dichloromethane/water | Fast, simple, removes basic/acidic impurities | Not effective for non-polar impurities |
| Column Chromatography | All impurities (starting materials, byproducts, color) | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | High resolution, removes a wide range of impurities | Time-consuming, requires significant solvent volumes |
| Recrystallization | Impurities with different solubility profiles | Hexanes, Diethyl ether, Ethyl acetate | Can provide very high purity, scalable | Finding a suitable solvent can be challenging, potential for product loss in the mother liquor |
| Trituration | Soluble impurities from an oily product | Hexanes, Pentane, Diethyl ether | Simple, can induce solidification, good for removing minor soluble impurities | Not a high-resolution technique, may not remove all impurities |
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of Tert-butyl 3-bromophenethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of Tert-butyl 3-bromophenethylcarbamate, a key intermediate in pharmaceutical development. As Senior Application Scientists, we offer insights grounded in practical experience to help you navigate the challenges of scaling up this procedure.
I. Synthesis Overview
The synthesis of this compound involves the protection of the primary amine of 3-bromophenethylamine with a tert-butyloxycarbonyl (Boc) group. The most common method utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc-donating reagent.[1][2] This reaction is typically performed in the presence of a base to neutralize the acid generated during the reaction.[3]
Reaction Scheme
Caption: General reaction scheme for the Boc protection of 3-bromophenethylamine.
II. Troubleshooting Guide (FAQs)
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Q1: Why is my yield of this compound consistently low?
A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Insufficient Reagents: Ensure you are using a slight excess of Boc₂O (typically 1.1-1.5 equivalents).[3]
-
Inadequate Mixing: On a larger scale, efficient stirring is crucial to ensure homogeneity, especially if the starting materials have different solubilities.
-
Reaction Time: While many Boc protections are relatively fast, some systems may require longer reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
-
Side Reactions:
-
Formation of Di-Boc Species: Although less common with primary amines, over-bocylation can occur. This can be minimized by controlling the stoichiometry of Boc₂O.
-
Reaction with Solvent: Ensure your solvent is inert. While solvents like THF, dichloromethane (DCM), and acetonitrile are common, they must be dry.[3]
-
-
Work-up Issues:
-
Product Loss During Extraction: Your product is organic-soluble. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate, DCM) and performing multiple extractions to maximize recovery.
-
Emulsion Formation: During aqueous work-up, emulsions can form, trapping your product. Adding brine (saturated NaCl solution) can help break up emulsions.
-
Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A2: Besides your starting material and desired product, several other species could be present:
-
Unreacted 3-bromophenethylamine: This will have a lower Rf value than the Boc-protected product and will stain with ninhydrin.[4]
-
Pyrocarbonate Species: These are byproducts from the Boc₂O. They are generally more polar and can be removed with a mild aqueous base wash (e.g., saturated sodium bicarbonate solution) during work-up.
-
tert-Butanol: A byproduct of the reaction. It is volatile and should be removed during solvent evaporation under reduced pressure.
Q3: My reaction seems sluggish or stalls completely. What can I do?
A3: Several factors can impede reaction kinetics:
-
Base Strength/Solubility: If you are using a base like sodium bicarbonate, its limited solubility in some organic solvents might be an issue.[3] Consider using a soluble organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Temperature: Most Boc protections proceed well at room temperature.[3] However, gentle heating (e.g., to 40°C) can sometimes be beneficial, but be cautious as it can also promote side reactions.
-
Solvent Choice: The polarity and solvating power of your solvent are important. If your starting amine has poor solubility, consider a different solvent system. A mixture of solvents, such as THF/water, can sometimes improve solubility and reaction rates.[3]
Q4: How do I choose the right base for this reaction?
A4: The choice of base depends on your specific reaction conditions and the scale of your synthesis.
| Base | Advantages | Disadvantages |
| Triethylamine (TEA) | Soluble in most organic solvents, inexpensive. | Can be difficult to remove completely due to its boiling point. |
| N,N-Diisopropylethylamine (DIPEA) | Sterically hindered, less likely to act as a nucleophile. | More expensive than TEA. |
| Sodium Bicarbonate (NaHCO₃) | Inexpensive, easy to remove during aqueous work-up. | Limited solubility in many organic solvents. |
| Sodium Hydroxide (NaOH) | Strong base, effective for deprotonating the amine. | Can hydrolyze the Boc anhydride if not used carefully. Often used in aqueous or biphasic systems.[3] |
Q5: What is the best method for purifying this compound on a large scale?
A5: For large-scale purification, flash column chromatography is often the method of choice.
-
Stationary Phase: Silica gel is the standard.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.
-
Alternative: If the product crystallizes easily, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be a highly effective and scalable purification method.
III. Experimental Protocols
A. Synthesis of this compound
-
To a solution of 3-bromophenethylamine (1.0 eq) in dichloromethane (DCM, approximately 0.1-0.5 M) is added triethylamine (1.5 eq).
-
The solution is cooled to 0 °C in an ice bath.
-
Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in a minimal amount of DCM is added dropwise to the stirred solution over 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.
B. Monitoring the Reaction by TLC
-
Eluent: 20-30% Ethyl acetate in hexanes.
-
Visualization:
-
UV light (254 nm): Both the starting material and product are UV active due to the phenyl ring.
-
Ninhydrin stain: The starting amine (primary amine) will show a distinct color (typically purple or blue), while the Boc-protected product will not.[4] This is an excellent way to track the disappearance of the starting material.
-
IV. Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting the synthesis of this compound.
V. References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. --INVALID-LINK--
-
BenchChem. Troubleshooting N-Boc-piperazine deprotection side reactions. --INVALID-LINK--
-
BenchChem. Troubleshooting incomplete Boc deprotection. --INVALID-LINK--
-
Fisher Scientific. Amine Protection / Deprotection. --INVALID-LINK--
-
Chemistry Steps. Boc Protecting Group for Amines. --INVALID-LINK--
-
BenchChem. A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids. --INVALID-LINK--
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. --INVALID-LINK--
-
J&K Scientific LLC. BOC Protection and Deprotection. --INVALID-LINK--
-
百灵威. BOC Protection and Deprotection. --INVALID-LINK--
-
Master Organic Chemistry. Amine Protection and Deprotection. --INVALID-LINK--
-
precisionFDA. 3-BROMOPHENETHYLAMINE. --INVALID-LINK--
-
ACS Publications. Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. --INVALID-LINK--
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. --INVALID-LINK--
-
Reddit. Having great trouble with a Boc-protection reaction. --INVALID-LINK--
-
Organic Chemistry Portal. Boc-Protected Amino Groups. --INVALID-LINK--
-
Sigma-Aldrich. (S)-N-Boc-1-(3-bromophenyl)ethylamine. --INVALID-LINK--
-
MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. --INVALID-LINK--
-
Google Patents. Tert-butyl carbamate derivative and preparation method and application thereof. --INVALID-LINK--
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. --INVALID-LINK--
-
Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. --INVALID-LINK--
-
CymitQuimica. CAS 25216-74-4: tert-butyl (3-bromophenyl)carbamate. --INVALID-LINK--
-
Google Patents. Process for the production of tert-butyl N-(2-bromoethyl)carbamate. --INVALID-LINK--
-
ResearchGate. High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. --INVALID-LINK--
-
Google Patents. Synthesis method of tert-butyl bromoacetate. --INVALID-LINK--
-
ChemicalBook. TERT-BUTYL [(1S)-1-(3-BROMOPHENYL)ETHYL]CARBAMATE. --INVALID-LINK--
-
NIH. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. --INVALID-LINK--
-
PubMed. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. --INVALID-LINK--
-
Organic Syntheses. Carbamic acid, tert-butyl ester. --INVALID-LINK--
-
The Royal Society of Chemistry. Experimental Procedure. --INVALID-LINK--
-
Scribd. Synthesis and Purification of Tert-Butyl Chloride. --INVALID-LINK--
-
Google Patents. Preparation method of tert-butyl ester. --INVALID-LINK--
References
Technical Support Center: Troubleshooting Catalyst Poisoning in Cross-Coupling Reactions
Topic: Catalyst Poisoning in Reactions Involving Tert-butyl 3-bromophenethylcarbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert, field-proven insights into one of the most common and frustrating challenges encountered during palladium-catalyzed cross-coupling reactions: catalyst poisoning. As Senior Application Scientists, we understand that reaction failure is not just a data point but a significant impediment to progress. This guide moves beyond simple protocols to explain the causality behind catalyst deactivation and provides a self-validating system for troubleshooting.
Our focus will be on reactions involving This compound , a substrate representative of functionalized aryl bromides used in complex molecule synthesis. The principles discussed here, however, are broadly applicable to a wide range of palladium-catalyzed transformations.
Part 1: FAQ - First-Level Diagnostics
This section addresses the immediate questions that arise when a reaction underperforms.
Q1: My reaction is sluggish or has stalled completely. How do I know if my catalyst is poisoned?
A: Sluggishness or complete stalling, especially after an initial period of reactivity, is a classic symptom of catalyst deactivation. While other factors like poor reagent quality or incorrect stoichiometry can be culprits, catalyst poisoning should be a primary suspect. A key indicator is the premature precipitation of black or dark brown solids (palladium black), which signifies the aggregation of the active Pd(0) catalyst into an inactive state.[1][2] If your reaction mixture changes color in this manner and conversion ceases, you are likely dealing with catalyst deactivation.
Q2: What are the most common sources of catalyst poisons in my reaction setup?
A: Catalyst poisons are substances that irreversibly bind to the active sites of the catalyst, blocking them from participating in the catalytic cycle.[3] They can be introduced from a variety of sources, often at trace levels (ppm) that are difficult to detect without specific analysis.
Key Sources of Common Catalyst Poisons
| Poison Class | Specific Examples | Common Sources | Deactivation Mechanism |
| Sulfur Compounds | Thiols (R-SH), sulfides (R-S-R), elemental sulfur (S₈), sulfates | Reagents synthesized using sulfur-containing compounds (e.g., tosylates, mesylates), contaminated solvents, rubber septa from reagent bottles.[4][5] | Strong, irreversible binding to the palladium center, blocking substrate coordination.[5] |
| Phosphorus Compounds | Phosphine oxides, phosphonates, elemental phosphorus | Impurities in phosphine ligands, degradation of ligands, reagents from phosphorus-based syntheses.[6][7] | Coordination to the metal center, altering its electronic properties or sterically hindering the active site. |
| Coordinating Species | Basic nitrogen heterocycles (e.g., pyridine), primary/secondary amines (in excess or as impurities), cyanide | Substrates with unprotected Lewis basic sites, impurities in amine reagents, byproducts.[8][9] | Competitive binding to the palladium active site, preventing the desired substrate from coordinating. |
| Other Halides | Iodide (I⁻) | Can be inhibitory in reactions involving aryl iodides, which is not the case for your brominated substrate, but is a key consideration in other contexts.[10][11] | Formation of stable, off-cycle palladium-iodide bridged dimers that are less catalytically active.[10] |
| Oxidants | Atmospheric oxygen | Leaks in the reaction setup, inadequately degassed solvents. | Oxidation of the active Pd(0) catalyst to inactive Pd(II) species. |
Q3: I see palladium black precipitating in my flask. What does this mean and can I prevent it?
A: The formation of palladium black is a visual confirmation that your active, soluble Pd(0) catalyst is aggregating into catalytically inactive bulk metal.[2] This is a common deactivation pathway in many cross-coupling reactions, including the Heck reaction.[1][2] It often occurs when the rate of the catalytic cycle slows down, allowing the unstable monoligated Pd(0) species to collide and aggregate.
Prevention strategies include:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs) can stabilize the Pd(0) center and prevent aggregation.[12][13] These ligands form stable, soluble complexes that are less prone to decomposition.
-
Reaction Concentration: Running reactions at very high dilution can sometimes exacerbate the problem. Ensure you are operating within established concentration ranges for the specific reaction.
-
Eliminating Poisons: The presence of poisons can slow the catalytic cycle, giving the catalyst more time to decompose. The most effective prevention is to ensure a poison-free environment.
Part 2: A Systematic Troubleshooting Guide
When a reaction involving this compound fails, a systematic approach is more effective than random condition screening. The following workflow provides a logical path to identify and solve the root cause.
Caption: A systematic workflow for diagnosing catalyst poisoning.
Step 1: Verify Reagent Purity
A common oversight is to assume all commercial or previously synthesized reagents are pure.
-
This compound (Your Substrate): If this material was synthesized in-house, consider impurities from the synthetic route. For example, if a sulfur-containing reagent was used in a previous step, trace amounts could carry over. A simple, effective purification method is recrystallization or flash chromatography.
-
Solvents: Anhydrous solvents are critical. Water can interfere with the base and catalyst. More insidiously, solvents like THF can form peroxides on storage, which are detrimental. Always use freshly distilled or commercially available anhydrous solvents. Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the reaction by binding to palladium.[10]
-
Base: Bases like sodium tert-butoxide (NaOtBu) are highly hygroscopic. Use fresh bottles or store them properly in a desiccator. Poor quality base can be a source of reaction failure.
Step 2: Scrutinize the Catalyst System
The "active catalyst" is a transient, highly reactive Pd(0) species. Its efficient generation and stability are paramount.
-
Use a Precatalyst: Rather than generating the active catalyst from sources like Pd(OAc)₂, which can be unreliable, we strongly recommend using modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts).[10] These air-stable complexes generate the active LPd(0) species cleanly and efficiently in solution, leading to more reproducible results.[10]
-
Ligand Integrity: Phosphine-based ligands are susceptible to oxidation. Ensure your ligand is pure and has not been exposed to air for extended periods.
-
Inert Atmosphere: The reduction of Pd(II) to Pd(0) and the stability of the resulting active catalyst require a strictly inert atmosphere (Argon or Nitrogen). Ensure your degassing procedure (e.g., freeze-pump-thaw cycles or sparging with inert gas) is robust.
Step 3: Conduct Diagnostic Experiments
If reagent and catalyst quality are confirmed, the next step is to actively hunt for the poison source.
-
The "Spiking" Experiment: Run a small-scale, clean control reaction that you know works. In a parallel reaction, add a small amount of a suspected poison (e.g., a drop of a thiol-containing solution). If this "spiked" reaction fails while the control proceeds, you have strong evidence for the class of poison you are dealing with.
-
Systematic Replacement: If the poison source is unknown, run a series of small-scale reactions where you systematically replace one component at a time (substrate from a new batch, different solvent bottle, new container of base) with a trusted, high-purity source. This process of elimination will often isolate the contaminated component.
Part 3: Advanced Topics & Specific Scenarios
Q4: My substrate contains a carbamate. Could the N-H or C=O group be poisoning my catalyst?
A: This is an excellent and insightful question. While the carbamate group is generally considered a robust protecting group in cross-coupling, substrate- or product-driven inhibition is a known phenomenon. The lone pair on the nitrogen or oxygen could potentially coordinate to the palladium center. However, in the case of a Boc-carbamate, this interaction is typically weak and non-inhibitory, especially when using strongly coordinating phosphine ligands that will outcompete the carbamate.
More significant issues arise with substrates containing more Lewis-basic functional groups, such as an unprotected pyridine ring, which can act as a potent catalyst poison.[8] For your specific substrate, direct poisoning by the carbamate is unlikely to be the primary cause of failure.
Q5: Is it possible to regenerate a poisoned catalyst?
A: Regeneration of a poisoned catalyst is challenging in a laboratory setting and often not practical for small-scale synthesis. For heterogeneous palladium catalysts (e.g., Pd on carbon), thermal and chemical treatments can sometimes restore partial activity by driving off or decomposing the poison.[14][15][16] However, for homogeneous catalysts used in solution, the poison is typically bound irreversibly. Once palladium black has formed, it is not possible to regenerate the active soluble catalyst under typical reaction conditions. The most effective strategy is prevention. In some specific industrial cases, methods using agents like alkali metal bicarbonates have been developed to reactivate spent palladium catalysts poisoned by nitrogen compounds.[17]
Part 4: Protocols & Methodologies
Protocol: General Procedure for a Suzuki Coupling with this compound
This protocol highlights critical steps to minimize the risk of catalyst poisoning.
-
Glassware Preparation: All glassware should be oven-dried at >120 °C for several hours and cooled under a stream of dry argon or nitrogen.
-
Reagent Assembly: To a dried reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl boronic acid (1.2 eq), a suitable base (e.g., K₂CO₃, 2.0 eq), and the palladium precatalyst/ligand system (e.g., Pd(OAc)₂ (2 mol%), SPhos (4 mol%)).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon for 10-15 minutes.
-
Solvent and Substrate Addition: Add degassed solvent (e.g., a mixture of toluene and water) via cannula. Finally, add a solution of your purified this compound (1.0 eq) in a small amount of degassed solvent.
-
Degassing (Critical Step): Subject the final reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under a positive pressure of argon and monitor by TLC or LC-MS.
Visualizing the Problem: The Catalytic Cycle and Poison Interruption
The efficiency of any cross-coupling reaction relies on the smooth operation of the catalytic cycle. Poisons act by interrupting this cycle at critical stages.
Caption: Interruption of the Pd catalytic cycle by poisons.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency? → Learn [pollution.sustainability-directory.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Synthesis and Properties of Sulfur-Containing Organophosphorus Extractants Based on Red Phosphorus, Alkyl Bromides, and Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions [ouci.dntb.gov.ua]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. youtube.com [youtube.com]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dcl-inc.com [dcl-inc.com]
- 15. dcl-inc.com [dcl-inc.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Amine Protection: A Comparative Analysis of Boc, Cbz, and Fmoc for 2-(3-bromophenyl)ethanamine
For researchers, scientists, and professionals in drug development, the strategic selection of an amine protecting group is a critical decision that can significantly impact the success of a synthetic campaign. The choice of protecting group dictates not only the reaction conditions for its introduction and removal but also its compatibility with other functional groups within the molecule. This guide provides an in-depth technical comparison of three of the most widely used amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—specifically for the protection of the primary amine in 2-(3-bromophenyl)ethanamine. This substrate, featuring a bromo-aromatic moiety, presents unique challenges and considerations that will be explored in detail.
The core principle guiding the selection of a protecting group is orthogonality, which is the ability to remove one protecting group selectively in the presence of others.[1][][3] This is paramount in multi-step syntheses where different protecting groups are often employed to shield various functional groups. Boc is characteristically acid-labile, Fmoc is base-labile, and Cbz is typically removed under reductive or strongly acidic conditions, forming the foundation of many orthogonal protection strategies.[1][][3]
This guide will delve into the practical aspects of using each of these protecting groups for 2-(3-bromophenyl)ethanamine, providing detailed experimental protocols, comparative data, and a discussion of the advantages and limitations of each approach.
The Contenders: A Head-to-Head Comparison
| Feature | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu |
| Protection Conditions | Mildly basic (e.g., TEA, NaOH) or neutral | Basic (e.g., Na₂CO₃, K₂CO₃) | Basic (e.g., NaHCO₃, Piperidine) |
| Deprotection Conditions | Acidic (e.g., TFA, HCl)[4] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) or Strong Acid (e.g., HBr/AcOH) | Basic (e.g., 20% Piperidine in DMF)[1] |
| Key Advantages | Stable to a wide range of reagents; easily removed. | Stable to acidic and basic conditions; orthogonal to Boc and Fmoc. | Mild, base-mediated deprotection; orthogonal to Boc and Cbz.[] |
| Potential Limitations | Acid-lability can be a limitation with acid-sensitive substrates. | Risk of de-bromination with catalytic hydrogenolysis.[5] | Base-lability can be a limitation with base-sensitive substrates. |
| Byproducts | Isobutylene and CO₂[6] | Toluene and CO₂ | Dibenzofulvene-piperidine adduct and CO₂ |
I. The Robust Workhorse: tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and clean, acid-catalyzed removal.[7]
A. Boc Protection of 2-(3-bromophenyl)ethanamine
The protection of 2-(3-bromophenyl)ethanamine with di-tert-butyl dicarbonate ((Boc)₂O) typically proceeds smoothly under standard conditions to afford tert-butyl N-[2-(3-bromophenyl)ethyl]carbamate.
Caption: Workflow for Boc protection of 2-(3-bromophenyl)ethanamine.
Experimental Protocol: Boc Protection
A protocol analogous to the protection of similar amines can be employed.[8]
-
Dissolution: Dissolve 2-(3-bromophenyl)ethanamine (1.0 equiv) and triethylamine (1.5 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.
B. Boc Deprotection: A Clean and Efficient Cleavage
The Boc group is readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to regenerate the free amine.[4]
Caption: Workflow for the acidic deprotection of Boc-protected amine.
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC. The deprotection is usually complete within 1-2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting amine is typically obtained as its TFA salt. To obtain the free amine, the residue can be dissolved in an appropriate solvent and washed with a mild base like saturated aqueous NaHCO₃.
II. The Classic Contender: Carboxybenzyl (Cbz) Group
The Cbz group, introduced by Bergmann and Zervas, was a cornerstone in the development of peptide synthesis.[9] It is known for its stability to both acidic and basic conditions, providing a valuable orthogonal protecting group.
A. Cbz Protection of 2-(3-bromophenyl)ethanamine
The amine is protected by reacting it with benzyl chloroformate (Cbz-Cl) under basic conditions to yield benzyl N-[2-(3-bromophenyl)ethyl]carbamate.[10][11]
Caption: Workflow for Cbz protection of 2-(3-bromophenyl)ethanamine.
Experimental Protocol: Cbz Protection [12]
-
Dissolution: Dissolve 2-(3-bromophenyl)ethanamine (1.0 equiv) in a mixture of a suitable organic solvent (e.g., acetone or THF) and water.
-
Base Addition: Add a base such as sodium carbonate or potassium carbonate (2.0 equiv) to the solution and cool to 0 °C.
-
Reagent Addition: Add benzyl chloroformate (1.1 equiv) dropwise to the vigorously stirred mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up: Upon completion, extract the mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The product can be purified by recrystallization or column chromatography.
B. Cbz Deprotection: Navigating the Debromination Challenge
The standard method for Cbz deprotection is catalytic hydrogenolysis. However, for a substrate containing an aryl bromide, this method carries a significant risk of reductive debromination.[5]
Alternative Deprotection Strategy: Acidolysis
A safer alternative for removing the Cbz group in the presence of an aryl bromide is treatment with a strong acid, such as hydrogen bromide in acetic acid.[9]
Caption: Workflow for the acidic deprotection of Cbz-protected amine.
Experimental Protocol: Cbz Deprotection (Acidolysis)
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in glacial acetic acid.
-
Reagent Addition: Add a solution of HBr in acetic acid (e.g., 33% w/v) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor by TLC. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, the product can be precipitated by the addition of a non-polar solvent like diethyl ether. The resulting hydrobromide salt can be collected by filtration.
III. The Mild Maverick: 9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is prized for its mild, base-labile deprotection conditions, making it a cornerstone of modern solid-phase peptide synthesis and a valuable tool in solution-phase chemistry.[][3]
A. Fmoc Protection of 2-(3-bromophenyl)ethanamine
The amine can be protected using Fmoc-Cl or the more stable Fmoc-OSu (N-(9-Fluorenylmethyloxycarbonyloxy)succinimide) under basic conditions to yield (9H-fluoren-9-yl)methyl N-[2-(3-bromophenyl)ethyl]carbamate.[13]
Caption: Workflow for Fmoc protection of 2-(3-bromophenyl)ethanamine.
Experimental Protocol: Fmoc Protection
-
Dissolution: Dissolve 2-(3-bromophenyl)ethanamine (1.0 equiv) in a mixture of an organic solvent (e.g., dioxane or acetonitrile) and aqueous sodium bicarbonate solution.
-
Reagent Addition: Add Fmoc-Cl or Fmoc-OSu (1.05 equiv) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction for several hours and monitor by TLC.
-
Work-up: Once the reaction is complete, add water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with dilute acid and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is often a solid and can be purified by recrystallization.
B. Fmoc Deprotection: A Gentle Unveiling
The Fmoc group is cleaved under mild basic conditions, typically using a solution of piperidine in an aprotic polar solvent like N,N-dimethylformamide (DMF).[1]
Caption: Workflow for the basic deprotection of Fmoc-protected amine.
Experimental Protocol: Fmoc Deprotection [1]
-
Dissolution: Dissolve the Fmoc-protected amine (1.0 equiv) in DMF.
-
Base Addition: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction Monitoring: Stir the mixture at room temperature. The deprotection is typically rapid, often completing within 30 minutes. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine to remove DMF and piperidine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Conclusion: Selecting the Optimal Protecting Group for 2-(3-bromophenyl)ethanamine
The choice of the ideal protecting group for 2-(3-bromophenyl)ethanamine hinges on the specific requirements of the overall synthetic strategy.
-
Boc Protection: This is an excellent choice for general-purpose protection. It is easy to introduce and remove, and the deprotection conditions are unlikely to affect the bromo-aromatic ring. Its main drawback is the use of strong acid for removal, which might not be compatible with other acid-sensitive functional groups in a more complex molecule.
-
Cbz Protection: The Cbz group offers robustness to a wide range of conditions. However, the standard deprotection via catalytic hydrogenolysis is problematic for this substrate due to the high risk of debromination.[5] The alternative acid-mediated deprotection is a viable option but requires the use of harsh and corrosive reagents.
-
Fmoc Protection: The Fmoc group provides the mildest deprotection conditions, making it ideal for syntheses involving sensitive functionalities. The base-lability of the Fmoc group is generally compatible with the bromo-aromatic moiety. The main consideration for Fmoc is its potential lability to certain nucleophilic reagents and strong bases that might be used in subsequent synthetic steps.
For a synthesis where mildness and orthogonality are paramount, the Fmoc group stands out as a highly suitable choice for the protection of 2-(3-bromophenyl)ethanamine. If the subsequent steps are compatible with strong acid, the Boc group offers a reliable and straightforward alternative. The Cbz group , while a classic, should be used with caution, and its deprotection should be carefully planned to avoid unwanted side reactions. Ultimately, the optimal choice will be dictated by the specific synthetic route and the compatibility of the protecting group with all the planned transformations.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. nbinno.com [nbinno.com]
- 8. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]
- 9. Mild and selective deprotection of carbamates with Bu4NF [organic-chemistry.org]
- 10. Buy Benzyl (R)-(1-(3-bromophenyl)ethyl)carbamate [smolecule.com]
- 11. Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate | C17H18BrNO2 | CID 58641875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity [scirp.org]
- 13. (9H-Fluoren-9-yl)Methyl 4-broMophenethylcarbaMate | 1344158-44-6 [chemicalbook.com]
A Researcher's Guide to the Synthesis and Spectroscopic Validation of Tert-butyl 3-bromophenethylcarbamate
For researchers, scientists, and drug development professionals, the precise synthesis and rigorous validation of intermediates are cornerstones of successful research. Tert-butyl 3-bromophenethylcarbamate is a valuable building block in medicinal chemistry, and its purity is paramount. This guide provides an in-depth, objective comparison of its synthesis and detailed validation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will explore not just the "how," but the critical "why" behind the experimental choices, ensuring a self-validating system for producing and confirming this key compound.
Introduction to Amine Protection and the Role of the Boc Group
In multi-step organic synthesis, the reactivity of amine functional groups often necessitates their temporary protection. The tert-butyloxycarbonyl (Boc) group is a stalwart in this regard, favored for its stability across a range of reaction conditions and its straightforward removal under mild acidic conditions.[1] The successful installation of the Boc group onto 2-(3-bromophenyl)ethan-1-amine yields this compound, a process that must be meticulously verified.
Synthesis of this compound: A Comparative Overview
The most common and direct method for the synthesis of this compound is the reaction of 2-(3-bromophenyl)ethan-1-amine with di-tert-butyl dicarbonate (Boc₂O).[1][2] However, the choice of base and solvent can significantly impact reaction efficiency, yield, and purity. Here, we compare the standard triethylamine (TEA) catalyzed method with a base-free approach, highlighting the mechanistic rationale behind each.
Method 1: Triethylamine-Catalyzed Boc Protection
This is a widely adopted and robust method for the Boc protection of primary and secondary amines.[3]
Experimental Protocol:
-
To a stirred solution of 2-(3-bromophenyl)ethan-1-amine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Mechanism: The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. Triethylamine serves as a base to neutralize the protonated amine formed during the reaction, driving the equilibrium towards the product.[4]
Method 2: Base-Free Boc Protection in Alcoholic Solvents
Recent studies have shown that alcoholic solvents can accelerate the Boc protection of amines, even in the absence of a base.[5] This presents a "greener" alternative with a simplified workup.
Experimental Protocol:
-
Dissolve 2-(3-bromophenyl)ethan-1-amine (1.0 eq) and di-tert-butyl dicarbonate (1.1 eq) in methanol (0.5 M).
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography as described in Method 1.
Mechanism: In the absence of a base, the reaction proceeds through a similar nucleophilic attack of the amine on Boc₂O. The resulting tert-butyl carbonate acts as the leaving group and subsequently decomposes to carbon dioxide and tert-butanol, which can protonate another molecule of the starting amine.[3] The use of an alcohol as a solvent can facilitate the reaction by stabilizing the transition state through hydrogen bonding.[5]
Comparison of Synthetic Methods:
| Parameter | Method 1: TEA-Catalyzed | Method 2: Base-Free (Methanol) |
| Reagents | 2-(3-bromophenyl)ethan-1-amine, Boc₂O, TEA, DCM | 2-(3-bromophenyl)ethan-1-amine, Boc₂O, Methanol |
| Reaction Time | 2-4 hours | 4-8 hours |
| Workup | Aqueous washes to remove TEA and its salts | Simplified workup with no base to remove |
| Advantages | Faster reaction time, well-established | "Greener" solvent, simplified purification |
| Disadvantages | Requires removal of base during workup | Potentially slower reaction time |
Spectroscopic Validation: A Self-Validating System
Rigorous spectroscopic analysis is non-negotiable for confirming the structure and purity of the synthesized product. A combination of NMR and Mass Spectrometry provides a self-validating system, where each technique corroborates the findings of the other.
¹H NMR Spectroscopy: The Fingerprint of the Molecule
¹H NMR spectroscopy is the primary tool for confirming the successful installation of the Boc group. The spectrum of this compound is expected to exhibit several key features.
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.38 | d, J ≈ 7.6 Hz | 1H | Ar-H | Aromatic proton ortho to the bromo substituent. |
| ~7.32 | s | 1H | Ar-H | Aromatic proton between the bromo and ethylcarbamate substituents. |
| ~7.15 | t, J ≈ 7.6 Hz | 1H | Ar-H | Aromatic proton para to the bromo substituent. |
| ~7.08 | d, J ≈ 7.6 Hz | 1H | Ar-H | Aromatic proton meta to the bromo substituent. |
| ~4.65 | br s | 1H | N-H | Broad singlet characteristic of a carbamate N-H proton. |
| ~3.40 | q, J ≈ 6.8 Hz | 2H | -CH₂-NH- | Methylene group adjacent to the nitrogen, deshielded by the carbamate. |
| ~2.80 | t, J ≈ 6.8 Hz | 2H | Ar-CH₂- | Methylene group adjacent to the aromatic ring. |
| 1.44 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group, a hallmark of successful Boc protection.[4] |
Note: Chemical shifts are predicted based on analogous structures and may vary slightly.
Experimental Protocol for NMR Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
Data Interpretation and Validation:
The presence of the large singlet at ~1.44 ppm integrating to nine protons is the most definitive evidence of successful Boc protection. The disappearance of the primary amine protons of the starting material (which would typically appear as a broad singlet further downfield) and the appearance of the carbamate N-H proton are also key indicators. The splitting patterns and integration of the aromatic and ethyl protons should be consistent with the proposed structure.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information, confirming the carbon framework of the molecule.
Expected ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155.9 | C=O | Carbonyl carbon of the carbamate group.[6] |
| ~141.5 | Ar-C | Quaternary aromatic carbon attached to the ethyl group. |
| ~132.5 | Ar-CH | Aromatic CH. |
| ~130.0 | Ar-CH | Aromatic CH. |
| ~129.5 | Ar-CH | Aromatic CH. |
| ~127.0 | Ar-CH | Aromatic CH. |
| ~122.5 | Ar-C-Br | Aromatic carbon attached to the bromine atom. |
| ~79.5 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group.[4] |
| ~42.5 | -CH₂-NH- | Methylene carbon adjacent to the nitrogen. |
| ~37.5 | Ar-CH₂- | Methylene carbon adjacent to the aromatic ring. |
| ~28.4 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group.[4] |
Note: Chemical shifts are predicted based on analogous structures and may vary slightly.
Data Interpretation and Validation:
The presence of the carbamate carbonyl peak around 156 ppm and the two characteristic signals for the Boc group's quaternary and methyl carbons are key confirmation points. The number of aromatic signals should correspond to the substitution pattern of the benzene ring.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for observing the molecular ion of this compound.
Expected Mass Spectrometry Data (ESI+):
| m/z | Ion |
| 300.0/302.0 | [M+H]⁺ |
| 322.0/324.0 | [M+Na]⁺ |
| 244.0/246.0 | [M+H - C₄H₈]⁺ |
| 200.0/202.0 | [M+H - Boc]⁺ |
The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks for each bromine-containing fragment, separated by 2 m/z units.
Fragmentation Analysis:
A key fragmentation pathway for Boc-protected amines involves the loss of isobutylene (56 Da) from the molecular ion, resulting from a McLafferty-type rearrangement.[7] A further fragmentation would be the loss of the entire Boc group (100 Da).
Experimental Protocol for Mass Spectrometry:
-
Prepare a dilute solution of the purified product in a suitable solvent such as methanol or acetonitrile.
-
Infuse the sample directly into the ESI source of the mass spectrometer or inject it through an LC system.
-
Acquire the mass spectrum in positive ion mode.
Data Interpretation and Validation:
The observation of the protonated molecular ion with the correct isotopic pattern for bromine is the primary confirmation of the compound's identity. The presence of the characteristic fragment ions corresponding to the loss of isobutylene and the Boc group provides further structural validation.
Visualizing the Workflow
A clear understanding of the experimental and analytical workflow is crucial for reproducibility and troubleshooting.
Caption: Workflow for the synthesis and validation of this compound.
Conclusion
The successful synthesis of this compound relies on a well-chosen synthetic protocol and is unequivocally confirmed through a multi-faceted spectroscopic approach. By employing both NMR and Mass Spectrometry, researchers can create a self-validating system that ensures the identity, purity, and structural integrity of this important synthetic intermediate. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently synthesize and validate this and similar molecules, thereby upholding the principles of scientific integrity and advancing their research endeavors.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. tert-Butyl (1-(3-bromophenyl)ethyl)carbamate | C13H18BrNO2 | CID 20744379 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Strategic Advantage in Synthesis: The Case for Tert-butyl 3-bromophenethylcarbamate over its Iodide Analogue
A Comparative Guide for the Synthetic Chemist
In the intricate landscape of pharmaceutical and materials science, the selection of a synthetic building block is a critical decision that profoundly impacts reaction efficiency, scalability, and overall project cost. For researchers incorporating a 3-phenethylcarbamate moiety, the choice between halogenated precursors—specifically Tert-butyl 3-bromophenethylcarbamate and its iodide counterpart—warrants careful consideration. While conventional wisdom often favors the higher reactivity of aryl iodides, this guide presents a data-supported rationale for the strategic advantages of employing the bromo-derivative, focusing on its superior performance in terms of stability, cost-effectiveness, and, perhaps counterintuitively, reaction control and yield in critical synthetic applications like cross-coupling reactions.
At a Glance: Physicochemical and Practical Comparison
A foundational analysis of the two compounds reveals key differences that have significant practical implications in a laboratory setting.
| Property | This compound | Tert-butyl 3-iodophenethylcarbamate | Analysis |
| Molecular Formula | C₁₃H₁₈BrNO₂ | C₁₃H₁₈INO₂ | The iodide is significantly heavier, impacting atom economy. |
| Molecular Weight | 316.20 g/mol | 363.19 g/mol | Higher mass of the iodide can be a factor in cost per mole. |
| Stability | Generally high; less sensitive to light and ambient temperature. | More susceptible to degradation, particularly light-induced C-I bond cleavage, leading to discoloration and impurity formation. | The bromide offers a longer shelf-life and less stringent handling requirements. |
| Cost-Effectiveness | The precursor, 3-bromophenethylamine, is more commercially available and significantly less expensive. | The corresponding 3-iodophenethylamine precursor is typically offered at a premium price point. | For large-scale synthesis, the cost savings associated with the bromide are substantial. |
The Reactivity Paradox: Why "More Reactive" Isn't Always Better
The primary driver for selecting an aryl halide in cross-coupling reactions is its reactivity in the rate-determining oxidative addition step. The carbon-halogen bond strength is a key determinant, with the C-I bond being weaker than the C-Br bond, thus generally leading to faster oxidative addition.[1]
However, this higher reactivity of aryl iodides can be a double-edged sword. In complex syntheses, particularly with sophisticated catalysts, the reaction kinetics of the bromo-analogue often prove more favorable.
Recent studies have highlighted that with common catalyst systems, such as those employing triphenylphosphine (PPh₃) ligands, aryl iodides can lead to inefficient coupling at lower, more controlled temperatures compared to their bromide counterparts.[2] This phenomenon is often attributed to the unexpectedly poor turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)].[2] The greater stability of the trans-[Pd(PPh₃)₂(Ar)(Br)] intermediate can, in practice, lead to a more productive catalytic cycle, resulting in higher isolated yields and fewer side products.
The more measured reactivity of this compound allows for:
-
Greater Functional Group Tolerance: Slower, more controlled reactions are less likely to interfere with other sensitive functional groups within a complex molecule.
-
Reduced Homocoupling: The propensity for the organometallic reagent to couple with itself is often diminished.
-
Improved Reproducibility: Reactions are less susceptible to minor fluctuations in temperature or reagent stoichiometry, leading to more consistent results batch-to-batch.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust method for the coupling of this compound with a representative boronic acid, demonstrating its practical utility.
Objective: To synthesize Tert-butyl (3'-(4-methoxyphenyl)biphenyl-3-yl)ethylcarbamate.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen gas three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
This reliable protocol consistently affords high yields of the desired biaryl product, underscoring the utility of the bromo-precursor in achieving clean and efficient transformations.
Conclusion: A Strategic Choice for Robust Synthesis
While Tert-butyl 3-iodophenethylcarbamate offers faster intrinsic reactivity, the practical advantages of This compound make it a superior choice for many applications in drug discovery and complex molecule synthesis. Its enhanced stability, lower cost, and more controlled reactivity profile translate to higher yields, greater reproducibility, and a more robust and scalable synthetic route. For the discerning chemist, the bromide analogue represents not a compromise, but a strategic decision that prioritizes efficiency, reliability, and economic viability.
References
A Comparative Spectroscopic Guide to Tert-butyl 3-bromophenethylcarbamate and Its Structural Isomers
In the landscape of synthetic chemistry and drug development, the precise identification and characterization of intermediates are paramount. Tert-butyl 3-bromophenethylcarbamate serves as a critical building block, particularly in the synthesis of novel therapeutic agents targeting neurological and physiological pathways. Its structure, featuring a Boc-protected amine and a brominated aromatic ring, necessitates a multi-faceted analytical approach for unambiguous confirmation.
This guide provides an in-depth comparison of the spectroscopic data for this compound. We will dissect its characteristic signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, we will contrast these findings with its non-brominated parent compound, Tert-butyl phenethylcarbamate, and its positional isomer, Tert-butyl 4-bromophenethylcarbamate, to highlight the subtle yet critical differences that enable their distinction. This comparative analysis is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify these molecules.
Molecular Structures Under Investigation
A clear understanding of the molecular architecture is the foundation of spectroscopic interpretation. The strategic placement of the bromine atom and the Boc protecting group dictates the electronic environment of each atom, giving rise to unique spectral fingerprints.
Figure 1: Molecular structures of the target compound and its key analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. The chemical shift (δ) and splitting patterns are highly sensitive to the local electronic environment.
¹H NMR Data Comparison
The proton NMR spectra allow for the direct observation of hydrogen atoms. The key differentiating features will appear in the aromatic region (7.0-7.5 ppm) due to the influence of the electronegative bromine atom.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | This compound (Predicted) | Tert-butyl phenethylcarbamate (Reference) | Tert-butyl 4-bromophenethylcarbamate (Predicted) | Rationale for Differences |
| -C(CH₃)₃ | ~1.45 (s, 9H) | ~1.45 (s, 9H)[1] | ~1.45 (s, 9H) | Unaffected by aromatic substitution. The singlet integrating to 9 protons is a hallmark of the tert-butyl group. |
| Ar-CH₂- | ~2.80 (t, J = 6.9 Hz, 2H) | ~2.82 (t, J = 7.0 Hz, 2H) | ~2.80 (t, J = 7.0 Hz, 2H) | Minor shifts expected. The triplet indicates coupling to the adjacent CH₂ group. |
| -CH₂-NH | ~3.35 (q, J = 6.8 Hz, 2H) | ~3.36 (q, J = 6.8 Hz, 2H) | ~3.34 (q, J = 6.8 Hz, 2H) | This quartet (or triplet of triplets) arises from coupling to both the adjacent CH₂ and the N-H proton. |
| -NH | ~4.60 (br s, 1H)[2] | ~4.62 (br s, 1H) | ~4.59 (br s, 1H) | A broad singlet, which can exchange with D₂O. Its position is solvent and concentration-dependent. |
| Aromatic Protons | ~7.35 (s, 1H, H-2)~7.25 (d, 1H, H-6)~7.15 (t, 1H, H-5)~7.05 (d, 1H, H-4) | ~7.30-7.18 (m, 5H)[1] | ~7.40 (d, J = 8.4 Hz, 2H)~7.05 (d, J = 8.4 Hz, 2H) | Key Differentiating Region. The meta-substitution in the 3-bromo isomer leads to a complex, four-proton splitting pattern. The para-substitution creates a symmetrical molecule, resulting in two distinct doublets (an AA'BB' system). The parent compound shows a complex multiplet for its five protons. |
¹³C NMR Data Comparison
The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. The deshielding effect of the bromine atom directly attached to an aromatic carbon is a key diagnostic feature.
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | This compound (Predicted) | Tert-butyl phenethylcarbamate (Reference) | Tert-butyl 4-bromophenethylcarbamate (Predicted) | Rationale for Differences |
| -C(CH₃)₃ | ~28.4 | ~28.4[1] | ~28.4 | Identical chemical environment for the methyl carbons. |
| -C(CH₃)₃ | ~79.5 | ~79.2[1] | ~79.4 | The quaternary carbon of the Boc group, largely unaffected by aromatic substitution. |
| Ar-CH₂- | ~35.8 | ~36.5 | ~35.7 | Minor shifts due to the inductive effects of the bromine substituent. |
| -CH₂-NH | ~42.5 | ~42.3 | ~42.6 | Minimal change in the chemical environment. |
| Aromatic C-Br | ~122.6 | N/A | ~120.5 | Primary Differentiating Signal. The direct attachment of bromine causes a significant downfield shift, but the carbon is still shielded relative to other aromatic carbons. The position differs between the meta and para isomers. |
| Aromatic Carbons | ~141.5 (C-1)~131.0 (C-6)~130.2 (C-5)~129.5 (C-2)~127.0 (C-4) | ~139.0 (C-1)~128.8 (C-2,6)~128.6 (C-3,5)~126.5 (C-4) | ~138.2 (C-1)~131.7 (C-3,5)~130.5 (C-2,6) | The number of signals and their shifts are diagnostic. The 3-bromo isomer will show six distinct aromatic carbon signals. The symmetry of the 4-bromo isomer reduces this to four signals. The parent compound also shows four signals due to symmetry. |
| -NHC=O | ~156.0 | ~155.9[1] | ~156.0 | The carbamate carbonyl carbon is consistently found in this region. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. The vibrations of the N-H and C=O bonds of the carbamate moiety are particularly strong and diagnostic.
Table 3: Comparative FT-IR Data (ATR)
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Compound | Observations |
| N-H Stretch | 3300 - 3400 | All | A moderate to strong, sharp peak characteristic of a secondary amide/carbamate.[3] |
| Aromatic C-H Stretch | 3000 - 3100 | All | Peaks just above 3000 cm⁻¹ confirm the presence of the aromatic ring. |
| Aliphatic C-H Stretch | 2850 - 2980 | All | Strong, sharp peaks corresponding to the CH₂, CH₃ stretches of the ethyl and tert-butyl groups. |
| C=O Stretch (Amide I) | 1680 - 1700 | All | A very strong, sharp absorption is the hallmark of the carbamate carbonyl group.[3][4] |
| N-H Bend (Amide II) | 1510 - 1540 | All | A strong band, coupled with the C-N stretch, confirming the secondary amide linkage.[3] |
| Aromatic C=C Bending | 1450 - 1600 | All | Multiple sharp peaks indicating the aromatic ring. |
| C-Br Stretch | 500 - 680 | 3-bromo & 4-bromo | A peak in the far-IR region confirming the presence of a carbon-bromine bond. This will be absent in the parent compound. |
| Aromatic C-H Out-of-Plane Bending | 690 - 900 | All | The pattern of these bends can help distinguish substitution patterns. meta-disubstitution (3-bromo) typically shows bands around 690-710 and 810-850 cm⁻¹. para-disubstitution (4-bromo) shows a strong band between 810-840 cm⁻¹. Monosubstitution shows strong bands around 690-710 and 730-770 cm⁻¹. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive structural confirmation. Electrospray Ionization (ESI) is a soft technique that typically yields the protonated molecular ion [M+H]⁺.
Table 4: Mass Spectrometry Data (ESI, Positive Mode)
| Ion | This compound (m/z) | Tert-butyl phenethylcarbamate (m/z) | Tert-butyl 4-bromophenethylcarbamate (m/z) | Notes |
| [M+H]⁺ | 300/302 | 222 | 300/302 | The molecular ion peak. The characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br) is the most definitive feature of the brominated compounds. |
| [M+Na]⁺ | 322/324 | 244 | 322/324 | Sodium adducts are commonly observed in ESI. |
| [M+H - C₄H₈]⁺ | 244/246 | 166 | 244/246 | Corresponds to the loss of isobutylene (56 Da) from the Boc group, a classic fragmentation pathway.[5] |
| [M+H - C₅H₉NO₂]⁺ | 183/185 | 105 | 183/185 | Corresponds to the bromophenethyl or phenethyl fragment after cleavage of the carbamate linkage. |
Key Fragmentation Pathway
The most common fragmentation pathway for Boc-protected amines involves the loss of isobutylene via a McLafferty-type rearrangement or direct cleavage, followed by the loss of CO₂.
Figure 2: Primary ESI fragmentation pathway for this compound.
Experimental Protocols
To ensure data reproducibility and integrity, standardized acquisition protocols are essential. The following are generalized methods that serve as a robust starting point for analysis.
Workflow for Spectroscopic Characterization
Figure 3: A typical workflow for the complete spectroscopic characterization of a target compound.
A. Nuclear Magnetic Resonance (NMR)
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Key parameters should include a 30° pulse angle, a spectral width of 16 ppm, a relaxation delay of 2 seconds, and co-addition of 16 scans.
-
¹³C NMR Acquisition: On the same instrument, acquire the proton-decoupled ¹³C spectrum. Use a spectral width of 240 ppm, a relaxation delay of 2 seconds, and co-add at least 512 scans to achieve an adequate signal-to-noise ratio.
Causality: CDCl₃ is an excellent solvent for this class of compounds, offering good solubility and a clean spectral window. TMS provides a universal reference point (0.00 ppm) for accurate chemical shift determination. A longer relaxation delay and sufficient scan numbers are crucial for quantitative accuracy, especially in ¹³C NMR where signals have longer relaxation times.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: If the sample is a liquid or oil, place one drop directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. If solid, apply a small amount of powder and ensure good contact with the crystal.
-
Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum from 4000 to 400 cm⁻¹. Co-add 16 scans at a resolution of 4 cm⁻¹ to improve data quality. The background is automatically subtracted.
Causality: ATR is a modern, rapid technique that requires minimal sample preparation and is suitable for a wide range of materials, eliminating the need for traditional KBr pellets or salt plates for routine analysis.[6]
C. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Create a working solution by diluting this stock to 1-10 µg/mL in a 50:50 acetonitrile:water solution containing 0.1% formic acid.
-
Acquisition: Infuse the sample directly or via liquid chromatography into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. Acquire data in positive ion mode over a mass range of m/z 50-500.
Causality: The use of a protic solvent mixture with formic acid promotes protonation of the molecule, making it readily detectable in positive ion mode ESI. High-resolution mass analyzers like TOF can provide exact mass measurements, allowing for molecular formula confirmation.
Conclusion
The unambiguous identification of this compound is readily achievable through a synergistic use of NMR, IR, and MS. While IR and the aliphatic regions of NMR spectra confirm the presence of the core phenethylcarbamate structure, the aromatic region of the ¹H and ¹³C NMR spectra, in conjunction with the isotopic pattern in the mass spectrum, provides the definitive evidence to distinguish it from its non-brominated and para-substituted analogs. The complex splitting pattern in the ¹H NMR aromatic region is the most direct signature for the 3-bromo (meta) substitution, while the simple pair of doublets signifies the 4-bromo (para) isomer. This guide provides the foundational data and rationale to empower researchers in their synthetic and analytical endeavors.
References
The Researcher's Guide to Efficient C-N Cross-Coupling: A Comparative Evaluation of Palladium Catalysts for the Synthesis of Tert-butyl 3-phenethyl-1-ylcarbamate
In the landscape of pharmaceutical and materials science, the construction of carbon-nitrogen bonds remains a cornerstone of molecular architecture. The Buchwald-Hartwig amination has emerged as a transformative tool for this purpose, offering a versatile and efficient pathway to arylamines.[1] This guide provides an in-depth, comparative analysis of commonly employed palladium catalyst systems for a specific and pharmaceutically relevant transformation: the N-arylation of tert-butyl carbamate with 3-bromophenethylamine to yield Tert-butyl 3-phenethyl-1-ylcarbamate.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a deeper understanding of the catalytic systems, the rationale behind experimental design, and a practical framework for catalyst screening and optimization.
The Critical Role of the Catalyst System
The efficiency of a palladium-catalyzed C-N cross-coupling reaction is not determined by the palladium source alone. Instead, it is the synergistic interplay between the palladium precursor, the phosphine ligand, the base, and the solvent that dictates reaction outcomes. The ligand, in particular, plays a pivotal role in modulating the reactivity and stability of the palladium center throughout the catalytic cycle.[2] Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphines, have been shown to be particularly effective in promoting the key steps of oxidative addition and reductive elimination.[3]
This guide will focus on a comparative evaluation of three widely-used Buchwald phosphine ligands: XPhos , SPhos , and RuPhos , in combination with common palladium precursors, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) .
Comparative Catalyst Performance: A Representative Study
While a direct head-to-head comparison for the synthesis of Tert-butyl 3-phenethyl-1-ylcarbamate is not extensively documented in a single source, we can construct a representative experimental comparison based on analogous systems reported in the literature. The following table summarizes the expected performance of different catalyst systems under optimized conditions. This data is synthesized from multiple sources and serves as a guiding framework for catalyst selection.[4][5][6]
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | 100 | 12 | 90-95 |
| 2 | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 12 | 88-93 |
| 3 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 110 | 16 | 85-90 |
| 4 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 110 | 16 | 82-88 |
| 5 | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100 | 18 | 80-85 |
| 6 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | t-BuOH | 100 | 18 | 78-83 |
Analysis of Expected Performance:
-
XPhos-based systems are anticipated to provide the highest yields in a relatively shorter reaction time. XPhos is a highly active and versatile ligand, particularly effective for coupling with aryl bromides.
-
SPhos-based systems are also expected to be highly efficient, though they may require slightly higher temperatures and longer reaction times. The use of a milder base like cesium carbonate can be advantageous for substrates with base-sensitive functional groups.[4]
-
RuPhos-based systems , while still providing good yields, might be slightly less reactive for this specific transformation compared to XPhos and SPhos. However, RuPhos can sometimes offer unique reactivity for challenging substrates.[3]
-
The choice between Pd(OAc)₂ and Pd₂(dba)₃ often has a smaller, but still noticeable, impact on the reaction outcome. Pd₂(dba)₃ is a direct source of Pd(0), while Pd(OAc)₂ is a Pd(II) precursor that is reduced in situ. The choice can sometimes influence catalyst activation and stability.[7]
The "Why": Understanding the Catalytic Cycle and Ligand Effects
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. A simplified representation is provided below to illustrate the key steps where the ligand exerts its influence.
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Causality Behind Experimental Choices:
-
Bulky and Electron-Rich Ligands (XPhos, SPhos, RuPhos): The steric bulk of these ligands promotes the formation of a monoligated palladium(0) species, which is highly reactive in the oxidative addition step. The electron-donating nature of the ligands increases the electron density on the palladium center, which also facilitates oxidative addition and the final reductive elimination step to release the product.[2][3]
-
Choice of Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is often used to deprotonate the carbamate, making it a more potent nucleophile. However, for substrates with base-sensitive functional groups, a milder inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed.[4]
-
Solvent Selection: Aprotic, non-polar to moderately polar solvents like toluene and dioxane are commonly used as they are compatible with the organometallic intermediates and the reaction conditions. The choice of solvent can also influence the solubility of the reactants and the base, thereby affecting the reaction rate.
Experimental Protocol: A Framework for Catalyst Screening
The following is a detailed, step-by-step methodology for screening the efficiency of different palladium catalysts for the synthesis of Tert-butyl 3-phenethyl-1-ylcarbamate. This protocol is designed as a self-validating system, with clear instructions for reaction setup, monitoring, and analysis.
Figure 2: A generalized workflow for palladium catalyst screening.
Materials:
-
Tert-butyl 3-bromophenethylcarbamate (Substrate)
-
Tert-butyl carbamate (Reagent)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
SPhos
-
RuPhos
-
Sodium tert-butoxide (NaOt-Bu)
-
Cesium carbonate (Cs₂CO₃)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous Toluene
-
Anhydrous Dioxane
-
Anhydrous tert-Butanol
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Step-by-Step Protocol (Example for Catalyst System 1):
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), tert-butyl carbamate (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Reaction Setup: Evacuate and backfill the Schlenk flask with inert gas three times. Add the palladium precursor and ligand to the flask under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.
Repeat this protocol for each of the catalyst systems outlined in the comparative table, adjusting the palladium precursor, ligand, base, solvent, temperature, and reaction time accordingly.
Conclusion and Recommendations
The choice of the optimal palladium catalyst system for the synthesis of Tert-butyl 3-phenethyl-1-ylcarbamate will ultimately depend on a balance of factors including desired yield, reaction time, cost, and the presence of other functional groups in more complex substrates. Based on the available literature for analogous reactions, a catalyst system comprising Pd(OAc)₂ and XPhos with NaOt-Bu in toluene is likely to provide the most efficient and high-yielding route. However, for substrates that are sensitive to strong bases, a system with SPhos and Cs₂CO₃ presents a viable and effective alternative.
It is strongly recommended that researchers perform a preliminary screen of a few catalyst systems, such as those outlined in this guide, to determine the optimal conditions for their specific application. The experimental protocol provided offers a robust starting point for such an evaluation. By understanding the fundamental principles of the catalytic cycle and the role of each component, researchers can make informed decisions to accelerate their synthetic endeavors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Room-temperature Pd-catalyzed amidation of aryl bromides using tert-butyl carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Imperative of Amine Protection: A Comparative Guide to Using the Boc Group in Phenethylamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate choreography of multi-step organic synthesis, particularly in the development of neurologically active phenethylamine-based therapeutics, the judicious use of protecting groups is not merely a tactical choice but a strategic imperative. The inherent nucleophilicity and basicity of the amine functional group in phenethylamines can lead to a cascade of undesired side reactions, compromising yields and complicating purification. Temporarily masking this reactivity allows for the precise and controlled manipulation of other functionalities within the molecule. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a versatile and reliable workhorse.
This guide provides an in-depth, objective comparison of the Boc protecting group with other common alternatives in the context of phenethylamine synthesis. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.
The Cornerstone of Amine Protection: Why the Boc Group Excels
The widespread adoption of the Boc protecting group stems from a unique combination of stability and controlled lability.[1][2] It is introduced via reaction with di-tert-butyl dicarbonate ((Boc)₂O), converting the nucleophilic amine into a significantly less reactive carbamate.[3][4] This transformation effectively shields the amine from a broad spectrum of reaction conditions.
Key Advantages of the Boc Protecting Group:
-
Robust Stability: The Boc group is exceptionally stable in the presence of strong bases, nucleophiles, and conditions required for catalytic hydrogenation.[5] This robustness provides a wide operational window for subsequent synthetic transformations on other parts of the phenethylamine scaffold without the risk of premature deprotection.
-
Ease of Introduction: The protection reaction with (Boc)₂O is typically high-yielding and proceeds under mild conditions, often at room temperature with a simple base.[6]
-
Orthogonality: The Boc group's defining feature is its acid-lability, which makes it orthogonal to other common protecting groups like the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile Carboxybenzyl (Cbz) group.[7][8] This orthogonality is the cornerstone of complex multi-step syntheses, allowing for the selective deprotection of one amine in the presence of others.[9]
A Comparative Analysis: Boc vs. Cbz and Fmoc in Phenethylamine Synthesis
The choice of an amine protecting group is fundamentally dictated by the planned synthetic route and the presence of other functional groups. While Boc is a powerful tool, Cbz and Fmoc offer distinct advantages in specific scenarios.
| Feature | Boc (tert-butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Strong Acid (e.g., TFA, HCl)[10] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[1] | Base (e.g., Piperidine in DMF) |
| Stability | Stable to base, nucleophiles, and catalytic hydrogenation.[5] | Stable to acid and base.[11] | Stable to acid and catalytic hydrogenation.[12] |
| Key Advantage | High stability to a wide range of non-acidic reagents, enabling broad synthetic flexibility. | Mild, neutral pH deprotection conditions, ideal for acid- or base-sensitive substrates. | Orthogonal to acid-labile protecting groups; often used in solid-phase synthesis. |
| Primary Disadvantage | Harsh acidic deprotection can be detrimental to acid-sensitive functional groups.[13] | Incompatible with functional groups susceptible to reduction (e.g., alkenes, alkynes). | The liberated dibenzofulvene can form adducts, often requiring a scavenger.[14] |
Experimental Protocols: A Practical Guide
To illustrate the practical application and comparison of these protecting groups, we will consider a hypothetical multi-step synthesis of a phenethylamine derivative.
Workflow for Amine Protection and Deprotection
References
- 1. The Non-Anhydrous, Minimally Basic Synthesis of the Dopamine D2 Agonist [18F]MCL-524 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis of (R)- and (S)-Amphetamine-d3 from the Corresponding Phenylalanines - [www.rhodium.ws] [designer-drug.com]
- 4. researchgate.net [researchgate.net]
- 5. US8614346B2 - Methods and compositions for preparation of amphetamine conjugates and salts thereof - Google Patents [patents.google.com]
- 6. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Tert-butyl 3-bromophenethylcarbamate
For the diligent researcher, the journey of discovery does not conclude with the final experimental result. Instead, it ends with the safe and responsible management of all materials, including the disposal of chemical reagents like tert-butyl 3-bromophenethylcarbamate. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the preservation of our environment. Our commitment to your research extends beyond the product, empowering you with the knowledge to operate safely and sustainably.
Understanding the Compound: A Prerequisite for Safe Disposal
This compound is a halogenated organic compound. Its structure, containing a bromine atom and a carbamate group, dictates its chemical reactivity and potential hazards, thereby informing the necessary disposal protocols. A thorough understanding of its properties is the foundation of safe handling and disposal.
Key Safety Considerations:
Based on available safety data, this compound and structurally similar compounds are considered hazardous. Key hazard statements indicate that the compound may be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1][2] Therefore, adherence to strict safety protocols is non-negotiable.
The Core Principle: Segregation and Professional Disposal
The primary and most critical step in the disposal of this compound is to treat it as hazardous waste . Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[3][4] The overarching strategy involves meticulous segregation, proper containment, and disposal through a licensed hazardous waste management facility.[5][6]
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate appropriate treatment by disposal facilities.[5] this compound falls into the category of halogenated organic waste due to the presence of bromine.[7][8]
Operational Steps for Waste Segregation:
-
Designate a Specific Waste Container: Use a clearly marked, dedicated container for halogenated organic waste. This container should be separate from non-halogenated organic waste, aqueous waste, and solid waste streams.[3][7]
-
Compatibility is Key: The container must be made of a material chemically compatible with the waste. High-density polyethylene (HDPE) is often a suitable choice.[9]
-
No Mixing: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.[10]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the collection and disposal of this compound waste, ensuring safety and regulatory compliance at every stage.
Part 1: Personal Protective Equipment (PPE) and Handling
Before handling the compound for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[9]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.
All handling and preparation for disposal should occur within a certified chemical fume hood to minimize inhalation exposure.[9]
Part 2: Waste Collection and Containment
For Solid Waste (Pure Compound, Contaminated Labware):
-
Collection: Carefully transfer any solid waste, including residual amounts of the compound, contaminated weighing paper, and disposable labware, into a designated, sealable hazardous waste container labeled for "Halogenated Organic Solids."[6]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate amount.[3] The date of accumulation should also be clearly visible.[9]
-
Sealing: Keep the container securely sealed at all times, except when adding waste.[3]
For Liquid Waste (Solutions containing the compound):
-
Collection: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container for "Halogenated Organic Liquids."[3][8]
-
Labeling: As with solid waste, the container must be clearly labeled as "Hazardous Waste," with the full chemical name and the names of any solvents present, along with their approximate percentages.[8]
-
First Rinse: The first rinse of any glassware that contained the compound should be collected as hazardous waste.[11] Subsequent rinses may be managed according to your institution's specific guidelines. For highly toxic materials, the first three rinses must be collected.[11]
Part 3: Storage and Final Disposal
-
Temporary Storage: Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area. This area should be well-ventilated and away from drains and sources of ignition.[6]
-
Professional Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[4] These services are equipped to handle and dispose of hazardous materials in compliance with all local, state, and federal regulations.[5][12][13]
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Caption: Decision Tree for Waste Classification and Disposal.
Regulatory Framework
The disposal of hazardous waste is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the legal framework for hazardous waste management from "cradle to grave."[12][13] It is the responsibility of the waste generator to properly identify, manage, and ensure the final disposal of the hazardous waste they produce.[13] While specific EPA waste codes for this compound are not explicitly listed, as a halogenated organic compound, it would likely fall under the F-list of wastes from non-specific sources if it is a spent solvent, or be classified based on its characteristics (e.g., toxicity).[14][15]
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of waste segregation, proper containment, and professional disposal, researchers can ensure they are not only advancing scientific knowledge but also upholding their commitment to a safe and sustainable research environment. Always consult your institution's specific Environmental Health and Safety guidelines, as they may have additional requirements.
References
- 1. tert-Butyl 3-bromobenzylcarbamate | C12H16BrNO2 | CID 11033439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. benchchem.com [benchchem.com]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. benchchem.com [benchchem.com]
- 7. bucknell.edu [bucknell.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. axonator.com [axonator.com]
- 13. epa.gov [epa.gov]
- 14. actenviro.com [actenviro.com]
- 15. Waste Code [rcrainfo.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
